molecular formula C11H15FN2 B1298237 1-(3-Fluorobenzyl)piperazine CAS No. 55513-19-4

1-(3-Fluorobenzyl)piperazine

Cat. No.: B1298237
CAS No.: 55513-19-4
M. Wt: 194.25 g/mol
InChI Key: ITHBJSRWFNLKIH-UHFFFAOYSA-N
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Description

1-(3-Fluorobenzyl)piperazine (CAS 55513-19-4) is a fluorinated piperazine derivative of high interest in medicinal chemistry and drug discovery research. With a molecular formula of C11H15FN2 and a molecular weight of 194.25 g/mol , this compound serves as a versatile chemical building block. Its structure, featuring a piperazine ring linked to a 3-fluorobenzyl group, makes it a valuable precursor for synthesizing a diverse array of more complex molecules for biological evaluation. Research indicates that the 4-fluorobenzylpiperazine scaffold is present in compounds investigated as potent inhibitors of enzymes like tyrosinase . This suggests its utility in developing pharmacological tools for studying pigmentary disorders. As a liquid at room temperature, it is recommended to be stored in a cool, dark place, preferably under inert gas due to its air-sensitive nature . This product is intended for research and laboratory use only by qualified professionals. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet prior to handling, as this compound may cause skin and serious eye irritation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(3-fluorophenyl)methyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H15FN2/c12-11-3-1-2-10(8-11)9-14-6-4-13-5-7-14/h1-3,8,13H,4-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITHBJSRWFNLKIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70358601
Record name 1-(3-Fluorobenzyl)piperazine
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Molecular Weight

194.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55513-19-4
Record name 1-(3-Fluorobenzyl)piperazine
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Record name 1-(3-Fluorobenzyl)piperazine
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Record name 1-(3-Fluorobenzyl)piperazine
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Foundational & Exploratory

Physicochemical properties of 1-(3-Fluorobenzyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physicochemical Properties of 1-(3-Fluorobenzyl)piperazine

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a substituted piperazine derivative. The piperazine ring is a common scaffold in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of biologically active compounds.[1] The two basic nitrogen atoms of the piperazine core can be crucial for improving the pharmacokinetic properties of drug candidates, such as aqueous solubility, by virtue of their appropriate pKa values.[1] This compound, with a fluorobenzyl group attached to one of the piperazine nitrogens, serves as a versatile building block in the synthesis of novel molecules for drug discovery and materials science. Understanding its core physicochemical properties is fundamental for its effective application in research and development.

This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for their determination, and a logical workflow for the characterization process.

Physicochemical Data Summary

The quantitative physicochemical properties of this compound are summarized in the table below. These parameters are essential for predicting the compound's behavior in various chemical and biological systems.

PropertyValueReference(s)
CAS Number 55513-19-4[2][3]
Molecular Formula C₁₁H₁₅FN₂[2][3]
Molecular Weight 194.25 g/mol [2][3]
Physical State Colorless to Orange Liquid[4][5][6]
Boiling Point 281.3 °C at 760 mmHg[3]
Density 1.106 g/mL at 25 °C[3][4][5]
Refractive Index (n20/D) 1.529[3]
Flash Point >110 °C (>230 °F) - Closed Cup[3][4]
pKa (Predicted) ~9.10 (for chloro-analog); Piperazine pKa values are ~9.73 and ~5.35[6][7]
logP No experimental data available.
Solubility No quantitative data available. The piperazine moiety generally enhances water solubility.[1]

Experimental Workflow Visualization

The following diagram illustrates a standard workflow for the comprehensive physicochemical characterization of a chemical compound like this compound.

G cluster_0 Initial Characterization cluster_1 Property Determination cluster_2 Finalization start Compound Acquisition or Synthesis purity Purity Analysis (e.g., HPLC, GC) start->purity structure Structural Confirmation (e.g., NMR, MS) purity->structure appearance Physical State & Appearance Assessment structure->appearance bp Boiling Point Determination appearance->bp density Density Measurement appearance->density refractive Refractive Index Measurement appearance->refractive solubility Solubility Screening appearance->solubility analysis Data Compilation & Analysis bp->analysis density->analysis refractive->analysis pka pKa Determination solubility->pka logp LogP Determination solubility->logp pka->analysis logp->analysis end Technical Data Sheet Generation analysis->end

Experimental Workflow for Physicochemical Characterization

Detailed Experimental Protocols

The following sections provide detailed methodologies for determining the key physicochemical properties of this compound.

Boiling Point Determination (Capillary Method)

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[8] A common and effective method for small sample quantities is the capillary method using a Thiele tube or a melting point apparatus with an aluminum block.[9][10]

  • Apparatus: Thiele tube or melting point apparatus, thermometer, small test tube (fusion tube), capillary tube (sealed at one end), heating source (e.g., Bunsen burner or hot plate).

  • Procedure:

    • Place a few milliliters of this compound into the small test tube.[8]

    • Invert a capillary tube, sealed at one end, and place it into the liquid in the test tube with the open end submerged.[9][11]

    • Attach the test tube to a thermometer, ensuring the sample is level with the thermometer bulb.

    • Immerse the assembly in a heating bath (e.g., paraffin oil in a Thiele tube) or place it in an aluminum block.[12]

    • Heat the apparatus slowly and uniformly, at a rate of approximately 2°C per minute as the expected boiling point is approached.

    • Observe the capillary tube. As the liquid heats, air will escape from the capillary. The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the capillary's open end.[9]

    • Alternatively, note the temperature when bubbling stops and the liquid begins to enter the capillary tube upon cooling; this temperature is the boiling point.[12]

  • Precautions: Ensure the capillary tube is properly sealed at one end.[11] The heating must be slow and uniform to ensure an accurate reading.[9]

pKa Determination (Potentiometric Titration)

The pKa is the negative logarithm of the acid dissociation constant (Ka) and indicates the strength of a base's conjugate acid. For a basic compound like this compound, this value is crucial for predicting its ionization state at different pH levels, which affects solubility and biological interactions. Potentiometric titration is a highly accurate method for pKa determination.[13][14]

  • Apparatus: Calibrated pH meter with an electrode, burette, beaker, magnetic stirrer, and stir bar.

  • Procedure:

    • Prepare a solution of this compound of a known concentration (e.g., 0.01 M) in deionized, carbonate-free water.

    • Place the solution in a beaker with a magnetic stir bar and immerse the calibrated pH electrode.

    • Slowly add a standardized strong acid titrant (e.g., 0.1 M HCl) in small, precise increments from a burette.

    • After each addition of titrant, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.

    • Continue the titration well past the equivalence point(s). Since piperazine has two basic nitrogens, two equivalence points are expected.

    • Plot the recorded pH values against the volume of titrant added to generate a titration curve.

    • The pKa value corresponds to the pH at the half-equivalence point, where half of the basic sites have been protonated. This point is identified as the midpoint of the steepest parts of the curve.

  • Precautions: The pH meter must be accurately calibrated with standard buffers before use. The experiment should be conducted at a constant temperature, typically 25°C, as pKa is temperature-dependent.

LogP (Partition Coefficient) Determination (Shake-Flask Method)

LogP is the logarithm of the partition coefficient, which quantifies a compound's lipophilicity by measuring its distribution ratio in a biphasic system of a non-polar solvent (n-octanol) and a polar solvent (water).[15]

  • Apparatus: Separatory funnel or vials, mechanical shaker, centrifuge, analytical instrument for concentration measurement (e.g., HPLC-UV or UV-Vis spectrophotometer).

  • Procedure:

    • Prepare mutually saturated solutions of n-octanol and water (or a suitable buffer like PBS at pH 7.4 for logD measurement).[16]

    • Dissolve a precisely weighed amount of this compound in either the n-octanol or water phase.

    • Combine known volumes of the n-octanol and aqueous phases in a separatory funnel or vial.

    • Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition and reach equilibrium between the two phases.[17]

    • Allow the two phases to separate completely. Centrifugation can be used to ensure a clean separation.

    • Carefully withdraw a sample from each phase.

    • Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical method (e.g., HPLC with a standard curve).[16][18]

    • Calculate the partition coefficient (P) as: P = [Concentration in n-octanol] / [Concentration in aqueous phase].

    • The LogP is the base-10 logarithm of P.[15]

  • Precautions: The two solvent phases must be pre-saturated with each other to prevent volume changes during the experiment.[16] The purity of the compound is critical for accurate results.

Solubility Determination (Shake-Flask Method)

Solubility is a measure of the maximum amount of a substance that can dissolve in a given solvent at a specified temperature. The equilibrium shake-flask method is considered the gold standard.[19]

  • Apparatus: Vials with screw caps, constant temperature shaker/incubator, filtration system (e.g., syringe filters), analytical instrument for concentration measurement (e.g., HPLC-UV).

  • Procedure:

    • Add an excess amount of this compound to a vial containing a known volume of the desired solvent (e.g., water, buffer, ethanol). The excess solid should be clearly visible.[19]

    • Seal the vial and place it in a shaker bath set to a constant temperature (e.g., 25°C).

    • Agitate the mixture for a sufficient time (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solid is reached.

    • After agitation, allow the vials to stand to let the undissolved solid settle.

    • Carefully withdraw a sample of the supernatant and immediately filter it to remove any undissolved particles.

    • Dilute the filtrate with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method like HPLC.[19]

    • The measured concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.

  • Precautions: It is crucial to ensure that a true equilibrium has been reached. This can be confirmed by taking measurements at multiple time points (e.g., 24h, 48h, 72h) until the concentration remains constant. Temperature control is critical throughout the experiment.

References

The Synthesis and Screening of 1-(3-Fluorobenzyl)piperazine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological screening, and structure-activity relationships of 1-(3-fluorobenzyl)piperazine derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to the versatile pharmacological activities of the piperazine scaffold and the strategic incorporation of a fluorine atom to modulate physicochemical and pharmacokinetic properties.[1][2][3] These derivatives have shown particular promise as ligands for dopamine and serotonin receptors, making them attractive candidates for the development of novel therapeutics for central nervous system disorders.[1][4][5]

Synthesis of this compound Derivatives

The synthesis of this compound derivatives is typically achieved through a convergent synthetic strategy. A common approach involves the N-alkylation of a substituted piperazine with a 3-fluorobenzyl halide or a related electrophile. Alternatively, reductive amination can be employed. The specific synthetic route can be adapted to introduce a variety of substituents on the piperazine ring, allowing for the exploration of structure-activity relationships.

A generalized synthetic scheme often involves the reaction of this compound as a starting material or the initial synthesis of this core structure followed by further modifications.[6] For instance, a fragment-assembly strategy can be utilized where different substituted piperazines are reacted with appropriate electrophiles.[7][8]

General Experimental Protocol: N-Alkylation

This protocol describes a general method for the N-alkylation of a piperazine derivative with a 3-fluorobenzyl halide.

  • Dissolution: Dissolve the desired piperazine derivative (1.0 eq) in a suitable aprotic solvent such as acetonitrile or dimethylformamide (DMF).

  • Base Addition: Add an appropriate inorganic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0-3.0 eq), to the reaction mixture.

  • Electrophile Addition: Add 1-(3-fluorobenzyl) bromide or chloride (1.0-1.2 eq) to the mixture.

  • Reaction: Stir the reaction mixture at room temperature or heat to 60-80 °C for 4-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes) to afford the desired this compound derivative.

Biological Screening and Activity

Derivatives of this compound have been primarily investigated for their activity at dopamine and serotonin receptors, which are key targets in the treatment of various neurological and psychiatric disorders.[1][4]

Dopamine Receptor Activity

Several this compound analogs have demonstrated antagonistic activity at dopamine D2 receptors.[1] The position of the fluorine atom on the benzyl ring significantly influences binding affinity. While para-substitution is generally favorable for D2 receptor affinity, meta-substitution, as in the case of this compound derivatives, also confers activity.[1]

Serotonin Receptor Activity

These compounds have also been evaluated for their effects on serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes.[1][5] The blockade of serotonergic pathways has been suggested as a mechanism for the anxiolytic and antidepressant-like effects observed with some piperazine derivatives.[5] For the 5-HT2A receptor, para-fluorine substitution on the phenyl ring generally shows the highest affinity, while meta and ortho substitutions result in a significant reduction in activity.[1]

Quantitative Biological Data Summary

The following tables summarize the reported biological activities of representative this compound derivatives and related fluorinated analogs.

Compound IDReceptor TargetAssay TypeMeasured ActivityReference
10 (3-F) Dopamine D2Functional Assay (cAMP)Antagonist[1]
10 (3-F) Serotonin 5-HT1ABinding AffinityDecreased affinity compared to para-F[1]
10 (3-F) Serotonin 5-HT2ABinding AffinitySignificant reduction in activity[1]
LQFM213 Serotonin 5-HT1AIn vivo behavioralAnxiolytic/Antidepressant-like[5]

Note: Specific quantitative data such as IC50 or Ki values were not consistently available in the provided search results for a broad range of 3-fluoro derivatives. The table reflects the qualitative or comparative activities mentioned.

Experimental Protocols for Biological Assays

Radioligand Binding Assay (General Protocol)

This protocol outlines a general procedure for determining the binding affinity of test compounds to a specific receptor.

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the receptor of interest (e.g., HEK293 cells expressing human D2 or 5-HT1A receptors).

  • Incubation: In a 96-well plate, incubate the cell membranes with a specific radioligand (e.g., [³H]-spiperone for D2 receptors) and varying concentrations of the test compound in a suitable binding buffer.

  • Equilibrium: Allow the binding to reach equilibrium by incubating for a specified time at a controlled temperature.

  • Separation: Separate the bound from the unbound radioligand by rapid filtration through a glass fiber filter.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Functional Assay: cAMP Measurement (General Protocol)

This protocol describes a general method to assess the functional activity of compounds as agonists or antagonists at G-protein coupled receptors that modulate cyclic AMP (cAMP) levels.

  • Cell Culture: Culture cells stably expressing the receptor of interest (e.g., CHO cells expressing D2 receptors).

  • Stimulation: Pre-incubate the cells with the test compound (for antagonist testing) followed by stimulation with a known agonist (e.g., forskolin to stimulate adenylyl cyclase and increase cAMP). For agonist testing, incubate the cells with the test compound alone.

  • Lysis: After the incubation period, lyse the cells to release the intracellular cAMP.

  • cAMP Detection: Measure the cAMP levels in the cell lysates using a commercially available cAMP assay kit (e.g., HTRF, ELISA).

  • Data Analysis: For antagonists, determine the concentration that inhibits 50% of the agonist-induced response (IC50). For agonists, determine the concentration that produces 50% of the maximal response (EC50).

Visualizations: Workflows and Pathways

Experimental Workflow: Synthesis and Screening

G cluster_synthesis Synthesis cluster_screening Screening start Starting Materials (Piperazine & 3-Fluorobenzyl Halide) reaction N-Alkylation or Reductive Amination start->reaction workup Work-up & Purification reaction->workup characterization Structure Characterization (NMR, MS) workup->characterization binding Radioligand Binding Assays (D2, 5-HT1A, 5-HT2A) characterization->binding functional Functional Assays (e.g., cAMP) binding->functional sar Structure-Activity Relationship (SAR) Analysis functional->sar

Caption: A generalized workflow for the synthesis and screening of this compound derivatives.

Signaling Pathway: Dopamine D2 Receptor Antagonism

G Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Gi Gi Protein D2R->Gi AC Adenylyl Cyclase Gi->AC ATP ATP cAMP cAMP ATP->cAMP AC PKA PKA cAMP->PKA Response Cellular Response PKA->Response Antagonist This compound Derivative (Antagonist) Antagonist->D2R

Caption: Antagonism of the D2 receptor signaling pathway by a this compound derivative.

Logical Relationship: Structure-Activity Relationship (SAR) Summary

G cluster_core Core Structure cluster_position Fluorine Position cluster_activity Receptor Affinity core 1-(Fluorobenzyl)piperazine para Para (4-F) core->para meta Meta (3-F) core->meta ortho Ortho (2-F) core->ortho d2_high D2 (High) para->d2_high ht2a_high 5-HT2A (High) para->ht2a_high d2_mod D2 (Moderate) meta->d2_mod ht2a_low 5-HT2A (Low) meta->ht2a_low ht1a_mod 5-HT1A (Moderate) ortho->ht1a_mod

Caption: Summary of Structure-Activity Relationships for fluorinated benzylpiperazines.[1]

References

The Multifaceted Pharmacology of Novel 1-(3-Fluorobenzyl)piperazine Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biological activities of novel 1-(3-Fluorobenzyl)piperazine analogs, a class of compounds showing significant promise in the field of neuropharmacology. The strategic incorporation of a fluorine atom onto the benzylpiperazine scaffold has been a key focus in medicinal chemistry to modulate the physicochemical and pharmacokinetic properties of these molecules, leading to enhanced interactions with key central nervous system targets. This document summarizes the quantitative biological data, details the experimental methodologies for their evaluation, and visualizes the complex signaling pathways and experimental workflows involved in their characterization.

Data Presentation: Biological Activity of Novel Piperazine Analogs

The following tables summarize the in vitro pharmacological data for a series of novel piperazine analogs, including a key this compound derivative, at crucial dopamine and serotonin receptors implicated in neuropsychiatric disorders.

Table 1: Receptor Binding Affinities of Novel Piperazine Analogs

CompoundD₂ (Kᵢ [nM])5-HT₁ₐ (Kᵢ [nM])5-HT₂ₐ (Kᵢ [nM])
Compound 1 10.01.02.0
Compound 10 (this compound analog) 2.50.83.2
Compound 11 5.01.21.6

Data represents the mean of 2-3 independent experiments performed in duplicate.

Table 2: Functional Activity of Novel Piperazine Analogs

CompoundD₂ (% inh. at 10 µM)5-HT₁ₐ (EC₅₀ [nM])5-HT₂ₐ (% inh. at 10 µM)
Compound 1 955.688
Compound 10 (this compound analog) 983.992
Compound 11 927.195

Functional antagonist activity at D₂ and 5-HT₂ₐ receptors is expressed as percentage inhibition of the response to dopamine and serotonin, respectively. Functional agonist activity at the 5-HT₁ₐ receptor is expressed as the EC₅₀ for the inhibition of forskolin-stimulated cAMP production.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols outline the key in vitro assays used to characterize the biological activity of this compound analogs.

Radioligand Binding Assays

These assays are employed to determine the binding affinity (Kᵢ) of the test compounds for specific receptors.

1. Membrane Preparation:

  • Membranes are prepared from cultured cells (e.g., HEK293) stably expressing the human recombinant receptor of interest (D₂, 5-HT₁ₐ, or 5-HT₂ₐ).

  • Cells are harvested and homogenized in ice-cold lysis buffer.

  • The homogenate is centrifuged to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in an appropriate assay buffer.

  • Protein concentration is determined using a standard method like the Bradford assay.

2. Competition Binding Assay:

  • The assay is performed in a 96-well plate format.

  • Each well contains the cell membrane preparation, a specific radioligand (e.g., [³H]-Spiperone for D₂ receptors, [³H]-8-OH-DPAT for 5-HT₁ₐ receptors), and varying concentrations of the unlabeled test compound.

  • Non-specific binding is determined in the presence of a high concentration of a known competing ligand.

  • The plates are incubated to allow the binding to reach equilibrium.

  • The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • The radioactivity retained on the filters is measured using liquid scintillation counting.

  • The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

  • The Kᵢ value is calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Functional Assays

Functional assays are essential to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a given receptor.

1. D₂ and 5-HT₁ₐ Receptor cAMP Functional Assay:

  • These receptors are coupled to Gᵢ/ₒ proteins, which inhibit adenylyl cyclase.

  • The assay is performed in cells expressing the receptor of interest.

  • Intracellular cAMP levels are stimulated using forskolin.

  • The ability of the test compounds to inhibit this forskolin-stimulated cAMP production is measured.

  • For agonists, a concentration-response curve is generated to determine the EC₅₀ value.

  • For antagonists, the assay is performed in the presence of a known agonist, and the ability of the test compound to block the agonist's effect is quantified.[1]

2. 5-HT₂ₐ Receptor Inositol Phosphate (IP) Functional Assay:

  • The 5-HT₂ₐ receptor is coupled to Gᵩ proteins, which activate phospholipase C, leading to the production of inositol phosphates.

  • The assay measures the accumulation of inositol phosphates in response to receptor activation by an agonist.

  • To determine antagonist activity, the ability of the test compounds to block the serotonin-induced IP production is measured.[1]

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this guide.

G cluster_0 Dopamine D2 Receptor Signaling Pathway D2R Dopamine D2 Receptor Gi Gi/o Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Decreases PKA Protein Kinase A cAMP->PKA Inhibits Analog This compound Analog (Antagonist) Analog->D2R Blocks Dopamine Dopamine Dopamine->D2R Activates G cluster_1 Serotonin 5-HT1A Receptor Signaling Pathway HT1A 5-HT1A Receptor Gi Gi/o Protein HT1A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Decreases PKA Protein Kinase A cAMP->PKA Inhibits Analog This compound Analog (Agonist) Analog->HT1A Activates Serotonin Serotonin Serotonin->HT1A Activates G cluster_2 Experimental Workflow: Radioligand Binding Assay A Prepare Receptor Membranes B Incubate Membranes with Radioligand and Test Compound A->B C Separate Bound and Free Radioligand (Filtration) B->C D Quantify Bound Radioligand (Scintillation Counting) C->D E Data Analysis (IC50 and Ki Determination) D->E G cluster_3 Logic Diagram: Structure-Activity Relationship (SAR) Insights Core 1-Benzylpiperazine Core F_sub 3-Fluoro Substitution on Benzyl Ring Core->F_sub Modification D2_Affinity Increased D2 Receptor Antagonist Potency F_sub->D2_Affinity HT1A_Affinity Increased 5-HT1A Receptor Agonist Potency F_sub->HT1A_Affinity HT2A_Affinity Modulated 5-HT2A Receptor Antagonist Potency F_sub->HT2A_Affinity

References

Investigation into the Mechanism of Action of 1-(3-Fluorobenzyl)piperazine: A Technical Guide Based on Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, dedicated studies investigating the specific mechanism of action, receptor binding profile, and downstream signaling pathways of 1-(3-Fluorobenzyl)piperazine are not available in the public domain. This technical guide, therefore, provides an in-depth analysis based on the pharmacological properties of structurally similar benzylpiperazine and fluorophenylpiperazine derivatives. The information presented herein is intended to serve as a predictive framework for researchers, scientists, and drug development professionals, highlighting potential biological targets and experimental approaches for the investigation of this compound.

Executive Summary

The piperazine scaffold is a well-established pharmacophore present in numerous centrally acting drugs, exhibiting a wide range of pharmacological activities.[1][2] Derivatives of benzylpiperazine are known to interact with various components of the central nervous system, particularly monoamine systems.[1] The introduction of a fluorine atom to the benzyl ring, as in this compound, can significantly modulate a compound's pharmacokinetic and pharmacodynamic properties. Based on the analysis of structurally related compounds, it is hypothesized that this compound may primarily act as a modulator of dopaminergic and serotonergic systems. This guide summarizes the known activities of related compounds, details relevant experimental protocols, and provides visual representations of potential mechanisms and workflows.

Potential Pharmacological Targets and Mechanism of Action

Based on studies of related piperazine derivatives, the primary molecular targets for this compound are likely to be monoamine transporters and receptors.

Dopaminergic System Modulation

Several piperazine derivatives, particularly those with a diphenylalkyl or related moiety, exhibit high affinity for the dopamine transporter (DAT).[3][4] Inhibition of DAT leads to an increase in the extracellular concentration of dopamine, a neurotransmitter crucial for motor control, motivation, and reward.

Potential Signaling Pathway for Dopamine Transporter Inhibition

DAT_Inhibition cluster_pre_synaptic Presynaptic Dopaminergic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_post_synaptic Postsynaptic Neuron DA_vesicle Dopamine Vesicles DA_release Dopamine Release DA_vesicle->DA_release Action Potential DA_synapse DA_release->DA_synapse DAT Dopamine Transporter (DAT) DA_reuptake Dopamine Reuptake DA_reuptake->DAT FBP This compound (Hypothesized) FBP->DAT Inhibition DA_synapse->DA_reuptake Reuptake DA_receptor Dopamine Receptors (e.g., D1, D2) DA_synapse->DA_receptor Binding Signal_transduction Signal Transduction DA_receptor->Signal_transduction

Caption: Hypothesized mechanism of dopamine transporter (DAT) inhibition.

Serotonergic System Modulation

Phenylpiperazine derivatives are well-documented for their interaction with the serotonin (5-HT) system.[5] This interaction can manifest as inhibition of the serotonin transporter (SERT), leading to increased synaptic serotonin levels, or as direct agonism or antagonism at various serotonin receptor subtypes (e.g., 5-HT1A, 5-HT2A, 5-HT2C).[6][7] The specific effects are highly dependent on the substitution pattern of the phenyl and piperazine rings.

Potential Signaling Pathway for Serotonin Receptor Interaction

Serotonin_Signaling cluster_pre Presynaptic Serotonergic Neuron cluster_cleft Synaptic Cleft cluster_post Postsynaptic Neuron 5HT_vesicle Serotonin Vesicles 5HT_release Serotonin Release 5HT_vesicle->5HT_release Action Potential 5HT_synapse 5HT_release->5HT_synapse SERT Serotonin Transporter (SERT) 5HT_synapse->SERT Reuptake 5HT1A_R 5-HT1A Receptor 5HT_synapse->5HT1A_R Binding 5HT2A_R 5-HT2A Receptor 5HT_synapse->5HT2A_R Binding AC_inhibition Adenylyl Cyclase Inhibition 5HT1A_R->AC_inhibition PLC_activation Phospholipase C Activation 5HT2A_R->PLC_activation FBP This compound (Hypothesized) FBP->SERT Inhibition? FBP->5HT1A_R Agonism/Antagonism? FBP->5HT2A_R Agonism/Antagonism? Binding_Assay_Workflow Start Start Prepare_Membranes Prepare cell membranes expressing target receptor/transporter Start->Prepare_Membranes Incubate Incubate membranes with radioligand and varying concentrations of This compound Prepare_Membranes->Incubate Separate Separate bound and free radioligand (e.g., via filtration) Incubate->Separate Quantify Quantify bound radioactivity (e.g., liquid scintillation counting) Separate->Quantify Analyze Analyze data to determine Ki or IC50 values Quantify->Analyze End End Analyze->End

References

Spectroscopic Characterization of 1-(3-Fluorobenzyl)piperazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic characterization of 1-(3-Fluorobenzyl)piperazine. Due to the limited availability of published experimental data for this specific molecule, this guide presents predicted spectroscopic values based on the analysis of structurally similar compounds. It also includes comprehensive, generalized experimental protocols for the key spectroscopic techniques employed in the characterization of such organic molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for this compound based on established spectroscopic principles and data from analogous compounds.

Table 1: Predicted ¹H NMR Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.30td1HAr-H
~7.05m3HAr-H
~3.50s2HAr-CH₂
~2.90t4HPiperazine-H
~2.45t4HPiperazine-H
~1.80br s1HN-H

Predicted in CDCl₃ at 400 MHz.

Table 2: Predicted ¹³C NMR Data
Chemical Shift (δ, ppm)Assignment
~163.0 (d, J ≈ 245 Hz)C-F
~141.0 (d, J ≈ 7 Hz)Ar-C
~130.0 (d, J ≈ 8 Hz)Ar-CH
~124.5 (d, J ≈ 3 Hz)Ar-CH
~115.0 (d, J ≈ 21 Hz)Ar-CH
~114.0 (d, J ≈ 22 Hz)Ar-CH
~63.0Ar-CH₂
~54.0Piperazine-CH₂
~46.0Piperazine-CH₂

Predicted in CDCl₃ at 100 MHz. 'd' denotes a doublet due to C-F coupling.

Table 3: Predicted Mass Spectrometry Data (Electron Ionization)
m/zPredicted Fragment
194[M]⁺
109[C₇H₆F]⁺ (fluorotropylium ion)
85[C₅H₁₁N]⁺
56[C₃H₆N]⁺
Table 4: Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
3300-3500Medium, BroadN-H Stretch
3000-3100MediumAromatic C-H Stretch
2800-3000StrongAliphatic C-H Stretch
1600-1620, 1450-1500Medium-StrongC=C Aromatic Ring Stretch
1200-1300StrongC-F Stretch
1100-1200StrongC-N Stretch

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[1] The addition of a small amount of tetramethylsilane (TMS) can be used as an internal standard (0 ppm).

  • Instrument Setup:

    • Place the NMR tube in the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

    • Tune and match the probe for the desired nuclei (¹H and ¹³C).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a 30-45 degree pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • Process the resulting Free Induction Decay (FID) with an exponential window function and Fourier transform to obtain the spectrum.

    • Phase and baseline correct the spectrum.

    • Integrate the signals to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each unique carbon atom.

    • Typical parameters include a 30-45 degree pulse angle, a spectral width of 200-240 ppm, and a longer relaxation delay (2-5 seconds) to ensure proper relaxation of quaternary carbons.

    • Process the FID similarly to the ¹H spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile compound like this compound, direct insertion via a heated probe or injection into a gas chromatograph (GC-MS) is suitable.[2][3]

  • Ionization:

    • Utilize Electron Ionization (EI) for fragmentation analysis. In EI, high-energy electrons bombard the sample molecules, causing ionization and fragmentation.[2][3][4]

    • Alternatively, a soft ionization technique like Electrospray Ionization (ESI) can be used to primarily observe the molecular ion.

  • Mass Analysis: The generated ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).[2][3][4]

  • Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

  • Data Analysis:

    • Identify the molecular ion peak ([M]⁺) to confirm the molecular weight.

    • Analyze the fragmentation pattern to deduce the structure of the fragments, which provides information about the molecule's connectivity.[5]

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation:

    • Thin Film (for liquids or low-melting solids): Place a drop of the neat sample between two salt plates (e.g., NaCl or KBr).[6]

    • KBr Pellet (for solids): Grind a small amount of the solid sample with dry potassium bromide (KBr) powder and press the mixture into a thin, transparent pellet.

    • Solution: Dissolve the sample in a suitable IR-transparent solvent (e.g., CCl₄, CS₂) and place it in a solution cell.[7]

  • Spectrum Acquisition:

    • Place the prepared sample in the IR spectrometer's sample holder.

    • Record a background spectrum of the empty sample holder (or salt plates/solvent).

    • Record the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

  • Data Analysis:

    • Identify the characteristic absorption bands (peaks) in the spectrum.

    • Correlate the wavenumbers of these bands to specific functional groups using correlation tables.[8][9] Key regions to analyze include the N-H stretch, C-H stretches (aromatic and aliphatic), C=C aromatic stretches, and the C-N and C-F stretches.[8]

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic characterization of an organic compound like this compound.

Spectroscopic_Characterization_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis & Purification of This compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR MS Mass Spectrometry (EI, ESI) Synthesis->MS IR Infrared Spectroscopy Synthesis->IR NMR_Data NMR Data Analysis: - Chemical Shifts - Coupling Constants - Integration NMR->NMR_Data MS_Data MS Data Analysis: - Molecular Ion - Fragmentation Pattern MS->MS_Data IR_Data IR Data Analysis: - Functional Group  Identification IR->IR_Data Structure Structure Confirmation NMR_Data->Structure MS_Data->Structure IR_Data->Structure

Caption: General workflow for spectroscopic characterization.

References

Initial Toxicity Screening of 1-(3-Fluorobenzyl)piperazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive strategy for the initial toxicity screening of 1-(3-Fluorobenzyl)piperazine, a novel compound with potential therapeutic applications. Due to the limited publicly available toxicity data for this specific molecule, this document leverages established methodologies and data from structurally related piperazine derivatives to propose a robust preliminary safety assessment. The guide provides detailed experimental protocols for in vitro cytotoxicity and genotoxicity assays, frameworks for data presentation, and visual representations of experimental workflows and potential toxicity pathways. The objective is to furnish researchers and drug development professionals with a foundational framework for evaluating the toxicological profile of this compound, thereby guiding further non-clinical and clinical development.

Introduction

This compound is a piperazine derivative with a chemical structure that suggests potential biological activity. Piperazine and its analogues are a significant class of compounds with a wide array of therapeutic uses, including as anticancer agents.[1] As with any novel chemical entity intended for therapeutic use, a thorough evaluation of its toxicity profile is a critical prerequisite for further development. This guide details a proposed initial toxicity screening cascade, encompassing in vitro assays to assess cytotoxicity and genotoxicity, which are fundamental components of a preclinical safety evaluation.[2]

Compound Profile:

Compound Name This compound
CAS Number 23145-91-7 (for the 3-chlorobenzyl analog, used as a structural reference)[3]
Molecular Formula C₁₁H₁₅FN₂
Molecular Weight 194.25 g/mol
Structure
Image of this compound structure

Proposed In Vitro Cytotoxicity Assessment

The initial evaluation of cytotoxicity is crucial to determine the concentration range at which a compound elicits cellular damage. A panel of assays is recommended to assess various aspects of cell health, including metabolic activity, membrane integrity, and cell viability.

Recommended Cell Lines

A selection of both cancerous and non-cancerous cell lines is proposed to evaluate both potential anti-cancer efficacy and off-target cytotoxicity.

Cell Line Origin Type Justification
HepG2 Human Liver CarcinomaCancerousStandard model for hepatotoxicity studies.[4]
HCT-116 Human Colon CarcinomaCancerousRepresentative of a common cancer type; used in screening other piperazine derivatives.[1]
MCF-7 Human Breast AdenocarcinomaCancerousCommonly used breast cancer cell line.[1]
HEK293 Human Embryonic KidneyNon-cancerousA common model for general cytotoxicity in non-cancerous cells.
Primary Human Hepatocytes Human LiverNon-cancerousGold standard for in vitro hepatotoxicity, though more complex to maintain.[4]
Experimental Protocols

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.

This assay quantifies the release of LDH from damaged cells, indicating a loss of membrane integrity.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Supernatant Collection: After the incubation period, collect the cell culture supernatant from each well.

  • LDH Reaction: Mix the supernatant with the LDH assay reagent mixture according to the manufacturer's instructions.

  • Incubation: Incubate at room temperature for up to 30 minutes, protected from light.

  • Stop Reaction: Add a stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: Determine cytotoxicity by comparing the LDH activity in treated wells to that of untreated (spontaneous release) and maximum LDH release (lysis control) wells.[1]

Data Presentation: Quantitative Cytotoxicity

The results of the cytotoxicity assays should be summarized in a clear and concise table to allow for easy comparison of the compound's effects across different cell lines and time points.

Cell Line Incubation Time (h) IC₅₀ (µM) for this compound Positive Control (e.g., Doxorubicin) IC₅₀ (µM)
HepG224[Insert Data][Insert Data]
48[Insert Data][Insert Data]
72[Insert Data][Insert Data]
HCT-11624[Insert Data][Insert Data]
48[Insert Data][Insert Data]
72[Insert Data][Insert Data]
MCF-724[Insert Data][Insert Data]
48[Insert Data][Insert Data]
72[Insert Data][Insert Data]
HEK29324[Insert Data][Insert Data]
48[Insert Data][Insert Data]
72[Insert Data][Insert Data]

Visualization of Experimental Workflow

Cytotoxicity_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture Cell Culture (HepG2, HCT-116, MCF-7, HEK293) Cell_Seeding Cell Seeding (96-well plates) Cell_Culture->Cell_Seeding Compound_Prep Compound Preparation (this compound Serial Dilutions) Treatment Compound Treatment (24, 48, 72h incubation) Compound_Prep->Treatment Cell_Seeding->Treatment MTT_Assay MTT Assay (Metabolic Activity) Treatment->MTT_Assay LDH_Assay LDH Assay (Membrane Integrity) Treatment->LDH_Assay Absorbance_Reading Absorbance Reading (Microplate Reader) MTT_Assay->Absorbance_Reading LDH_Assay->Absorbance_Reading Data_Processing Data Processing (% Viability Calculation) Absorbance_Reading->Data_Processing IC50_Determination IC50 Determination Data_Processing->IC50_Determination

Caption: Workflow for in vitro cytotoxicity testing of this compound.

Proposed In Vitro Genotoxicity Assessment

Genotoxicity testing is essential to identify compounds that can cause genetic damage, which may lead to cancer or heritable defects.[5] A standard battery of in vitro tests is recommended.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.[5][6]

Protocol:

  • Bacterial Strains: Use a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strains (e.g., WP2 uvrA).

  • Metabolic Activation: Conduct the assay with and without a metabolic activation system (S9 fraction from induced rat liver) to detect pro-mutagens.

  • Exposure: Expose the bacterial strains to various concentrations of this compound in the presence of a minimal amount of histidine (for Salmonella) or tryptophan (for E. coli).

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • Scoring: Count the number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid).

  • Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the background level.

In Vitro Micronucleus Test

This assay detects chromosomal damage by identifying the formation of micronuclei in the cytoplasm of interphase cells.[5]

Protocol:

  • Cell Culture and Treatment: Use a suitable mammalian cell line (e.g., CHO, V79, TK6, or human peripheral blood lymphocytes). Treat the cells with a range of concentrations of this compound, with and without S9 metabolic activation.

  • Cytochalasin B: Add cytochalasin B to block cytokinesis, resulting in binucleated cells.

  • Harvesting and Staining: Harvest the cells and stain them with a DNA-specific dye (e.g., Giemsa or a fluorescent dye like DAPI).

  • Microscopic Analysis: Score at least 2,000 binucleated cells per concentration for the presence of micronuclei.

  • Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates clastogenic or aneugenic activity.

Data Presentation: Quantitative Genotoxicity
Assay Test System Metabolic Activation (S9) Concentration Range Tested (µM) Result
Ames TestS. typhimurium TA98-[Insert Data][Positive/Negative]
+[Insert Data][Positive/Negative]
S. typhimurium TA100-[Insert Data][Positive/Negative]
+[Insert Data][Positive/Negative]
In Vitro Micronucleus TestMammalian Cells (e.g., TK6)-[Insert Data][Positive/Negative]
+[Insert Data][Positive/Negative]

Visualization of Genotoxicity Testing Logic

Genotoxicity_Logic cluster_start Initial Compound cluster_assays Genotoxicity Assays cluster_conditions Test Conditions cluster_outcomes Potential Outcomes Compound This compound Ames Ames Test (Bacterial Reverse Mutation) Compound->Ames Micronucleus In Vitro Micronucleus Test (Chromosomal Damage) Compound->Micronucleus With_S9 With Metabolic Activation (S9) Ames->With_S9 Without_S9 Without Metabolic Activation Ames->Without_S9 Non_Genotoxic No Genotoxic Potential Ames->Non_Genotoxic Micronucleus->With_S9 Micronucleus->Without_S9 Micronucleus->Non_Genotoxic Mutagenic Mutagenic Potential With_S9->Mutagenic Clastogenic Clastogenic/Aneugenic Potential With_S9->Clastogenic Without_S9->Mutagenic Without_S9->Clastogenic Toxicity_Pathway Compound This compound ROS Increased Reactive Oxygen Species (ROS) Compound->ROS Mitochondria Mitochondrial Dysfunction Compound->Mitochondria ROS->Mitochondria ATP_Depletion ATP Depletion Mitochondria->ATP_Depletion MMP_Loss Loss of Mitochondrial Membrane Potential Mitochondria->MMP_Loss Caspase Caspase Activation MMP_Loss->Caspase Apoptosis Apoptosis Caspase->Apoptosis

References

Exploring the Structure-Activity Relationship of 1-(3-Fluorobenzyl)piperazine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1-(3-Fluorobenzyl)piperazine scaffold represents a promising area of investigation in the development of novel therapeutics targeting the central nervous system (CNS). The strategic incorporation of a fluorine atom on the benzyl ring can significantly modulate the pharmacokinetic and pharmacodynamic properties of piperazine-based ligands. This guide provides a comprehensive overview of the structure-activity relationship (SAR) of this class of compounds, with a particular focus on their interactions with key neurotransmitter receptors implicated in psychiatric disorders, namely the dopamine D2, serotonin 5-HT1A, and serotonin 5-HT2A receptors. The following sections detail the available data on SAR, relevant experimental protocols, and the underlying signaling pathways.

Structure-Activity Relationship (SAR) Insights

While specific quantitative SAR data for a broad series of this compound derivatives is not extensively available in the public domain, general principles can be extrapolated from studies on related arylpiperazine and fluorinated benzylpiperazine compounds. The affinity and functional activity of these derivatives at dopamine and serotonin receptors are influenced by several structural factors.

Key Structural Considerations:

  • Substitution on the Piperazine Ring (N4 position): The nature of the substituent at the N4 position of the piperazine ring is a critical determinant of receptor affinity and selectivity. Bulky and lipophilic groups at this position can influence interactions with the receptor binding pockets.

  • Nature of the Linker: The length and composition of the linker connecting the piperazine core to other pharmacophoric elements can impact receptor binding and functional activity.

  • Aromatic Substituents: Modifications to the benzyl ring, beyond the 3-fluoro substitution, can further modulate receptor affinity and selectivity.

A study on novel multi-target ligands based on indazole and piperazine scaffolds revealed that fluorine substitution on the phenyl ring attached to the piperazine moiety has a notable effect on receptor affinity. For the 5-HT2A receptor, a para-fluorine substitution resulted in the highest affinity, while meta and ortho substitutions led to a significant reduction in activity[1].

The following table summarizes the general SAR trends observed for arylpiperazine derivatives at D2, 5-HT1A, and 5-HT2A receptors, which can serve as a foundational understanding for the this compound class.

Receptor TargetGeneral SAR Observations for Arylpiperazine Derivatives
Dopamine D2 Affinity is often modulated by the nature of the N-aryl substituent and the linker to the second pharmacophore. Atypical antipsychotics often exhibit moderate D2 receptor affinity.
Serotonin 5-HT1A Many arylpiperazine derivatives act as partial agonists or antagonists. The terminal substituent on the piperazine ring plays a crucial role in determining affinity and efficacy.
Serotonin 5-HT2A Antagonism at this receptor is a key feature of many atypical antipsychotics. The substitution pattern on the aryl ring significantly influences binding affinity.

Experimental Protocols

The following are detailed methodologies for key experiments typically employed in the evaluation of this compound derivatives.

Radioligand Binding Assays

These assays are fundamental for determining the affinity of a compound for a specific receptor.

Objective: To determine the inhibitory constant (Ki) of this compound derivatives for D2, 5-HT1A, and 5-HT2A receptors.

Materials:

  • Cell membranes expressing the human recombinant D2, 5-HT1A, or 5-HT2A receptor.

  • Radioligands: [³H]-Spiperone (for D2), [³H]-8-OH-DPAT (for 5-HT1A), [³H]-Ketanserin (for 5-HT2A).

  • Non-specific binding inhibitors: Haloperidol (for D2), Serotonin (for 5-HT1A), Mianserin (for 5-HT2A).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate ions).

  • Test compounds (this compound derivatives) at various concentrations.

  • Glass fiber filters.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Incubation: In a 96-well plate, combine the cell membranes, radioligand, and either buffer (for total binding), a saturating concentration of a non-specific inhibitor, or the test compound at various concentrations.

  • Equilibration: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Behavioral Models for Antipsychotic Activity

These models are used to assess the potential therapeutic effects of the compounds in animals.

Objective: To evaluate the ability of this compound derivatives to antagonize dopamine-mediated hyperlocomotion.

Animals: Male Sprague-Dawley rats or Swiss Webster mice.

Procedure:

  • Habituation: Place the animals individually in open-field arenas and allow them to habituate for a period (e.g., 30-60 minutes).

  • Drug Administration: Administer the test compound or vehicle intraperitoneally (i.p.).

  • Amphetamine Challenge: After a pre-treatment period (e.g., 30 minutes), administer d-amphetamine (e.g., 1-2 mg/kg, i.p.) to induce hyperlocomotion.

  • Data Collection: Immediately place the animals back into the open-field arenas and record their locomotor activity (e.g., distance traveled, rearing frequency) for a set duration (e.g., 60-90 minutes) using an automated activity monitoring system.

  • Analysis: Compare the locomotor activity of the test compound-treated group with the vehicle- and amphetamine-treated control groups. A significant reduction in amphetamine-induced hyperlocomotion suggests potential D2 receptor antagonism.

Objective: To assess the antipsychotic potential of the compounds in a model of associative learning.

Apparatus: A shuttle box with two compartments separated by a door, equipped with a light or tone generator (conditioned stimulus, CS) and a grid floor for delivering a mild foot shock (unconditioned stimulus, US).

Procedure:

  • Training: Place a rat in one compartment. Present the CS for a short period (e.g., 10 seconds), followed by the US (e.g., 0.5 mA shock for 5 seconds). The rat can avoid the shock by moving to the other compartment during the CS presentation. Repeat this for a set number of trials.

  • Testing: After the training phase, administer the test compound or vehicle.

  • Evaluation: Conduct a series of test trials and record the number of successful avoidances (moving during the CS), escapes (moving during the US), and failures to respond.

  • Analysis: A selective decrease in avoidance responses without a significant effect on escape responses is indicative of potential antipsychotic activity.

Signaling Pathways and Experimental Workflows

The therapeutic effects of this compound derivatives are mediated through their interaction with D2, 5-HT1A, and 5-HT2A receptors, which in turn modulate complex intracellular signaling cascades.

Signaling Pathways

D2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ligand This compound Derivative (Antagonist) D2R Dopamine D2 Receptor Ligand->D2R Binds and Blocks Gi Gi Protein D2R->Gi Prevents Activation AC Adenylyl Cyclase Gi->AC Inhibition Blocked cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Effects (e.g., Gene Expression, Ion Channel Modulation) PKA->Downstream Phosphorylates HT1A_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ligand This compound Derivative (Partial Agonist) HT1AR Serotonin 5-HT1A Receptor Ligand->HT1AR Binds and Partially Activates Gi Gi Protein HT1AR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits GIRK GIRK Channel Gi->GIRK Activates cAMP cAMP AC->cAMP Inhibition of ATP conversion PKA Protein Kinase A cAMP->PKA Reduced Activation K_ion K+ ions GIRK->K_ion Efflux Hyperpolarization Hyperpolarization K_ion->Hyperpolarization HT2A_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ligand This compound Derivative (Antagonist) HT2AR Serotonin 5-HT2A Receptor Ligand->HT2AR Binds and Blocks Gq Gq Protein HT2AR->Gq Prevents Activation PLC Phospholipase C Gq->PLC Activation Blocked PIP2 PIP2 PLC->PIP2 Hydrolysis Prevented IP3 IP3 DAG DAG ER Endoplasmic Reticulum IP3->ER No Release Signal PKC Protein Kinase C DAG->PKC No Activation Ca Ca2+ ER->Ca Ca2+ Release Blocked Downstream Downstream Effects PKC->Downstream No Phosphorylation Antipsychotic_Discovery_Workflow cluster_discovery Discovery Phase cluster_preclinical Preclinical Development cluster_clinical Clinical Trials cluster_approval Regulatory Approval & Post-Marketing A Compound Library Synthesis (this compound Analogs) B High-Throughput Screening (Receptor Binding Assays) A->B C Lead Identification & Optimization (SAR Studies) B->C D In Vitro Functional Assays (e.g., cAMP, Ca2+ flux) C->D E In Vivo Behavioral Models (e.g., Hyperlocomotion, CAR) D->E F ADMET & Toxicology Studies E->F G Phase I (Safety & Dosage) F->G H Phase II (Efficacy & Side Effects) G->H I Phase III (Large-scale Efficacy & Safety) H->I J FDA Review & Approval I->J K Phase IV (Post-marketing Surveillance) J->K

References

An In-depth Technical Guide to the Synthesis and Characterization of 1-(3-Fluoro-benzyl)-piperazine (CAS Number: 55513-19-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(3-Fluoro-benzyl)-piperazine, a versatile building block in medicinal chemistry. The information presented herein is compiled from various sources to offer detailed experimental protocols, data analysis, and visualization of key processes.

Introduction

1-(3-Fluoro-benzyl)-piperazine, with the CAS number 55513-19-4, is a monosubstituted piperazine derivative.[1][2] Piperazine and its analogues are prevalent structural motifs in a wide range of biologically active compounds and approved drugs. The introduction of a fluorine atom on the benzyl ring can significantly influence the pharmacokinetic and pharmacodynamic properties of the final molecule, making 1-(3-Fluoro-benzyl)-piperazine a valuable intermediate in drug discovery and development.

Chemical Profile

PropertyValue
CAS Number 55513-19-4[1]
Molecular Formula C₁₁H₁₅FN₂[1]
Molecular Weight 194.25 g/mol [1]
Appearance Colorless to Orange Liquid/Solid[3]
Density 1.106 g/mL[3][4]
Flash Point >110°C (>230°F)[3][4]

Synthesis of 1-(3-Fluoro-benzyl)-piperazine

The synthesis of 1-(3-Fluoro-benzyl)-piperazine is typically achieved through the nucleophilic substitution reaction between piperazine and 3-fluorobenzyl chloride. Several variations of this procedure exist, with differences in solvents, reaction conditions, and the use of catalysts or bases.

The overall synthetic process can be visualized as a straightforward workflow.

G start Starting Materials (Piperazine, 3-Fluorobenzyl Chloride) reaction Nucleophilic Substitution Reaction start->reaction workup Aqueous Work-up & Extraction reaction->workup purification Purification (e.g., Column Chromatography, Distillation) workup->purification characterization Characterization (NMR, MS, IR, HPLC) purification->characterization final_product 1-(3-Fluoro-benzyl)-piperazine characterization->final_product

General synthesis workflow for 1-(3-Fluoro-benzyl)-piperazine.

The following is a generalized experimental protocol compiled from various literature procedures for the synthesis of benzylpiperazine derivatives.[1][5][6]

Materials:

  • Piperazine

  • 3-Fluorobenzyl chloride

  • Solvent (e.g., Tetrahydrofuran (THF), Ethanol)

  • Base (optional, e.g., an excess of piperazine, or an inorganic base like K₂CO₃)

  • Ethyl acetate

  • Water

  • Saturated sodium chloride solution (Brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve piperazine (typically a molar excess, e.g., 4 equivalents) in the chosen solvent (e.g., THF).

  • To this solution, add 3-fluorobenzyl chloride (1 equivalent) dropwise at room temperature.

  • The reaction mixture is then heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting material (3-fluorobenzyl chloride) is consumed (typically 4-6 hours).

  • After completion, the reaction mixture is cooled to room temperature and filtered to remove any precipitated piperazine hydrochloride.

  • The filtrate is concentrated under reduced pressure.

  • The residue is redissolved in ethyl acetate and washed with water, followed by brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product.

  • The crude product can be further purified by column chromatography on silica gel or by vacuum distillation to afford pure 1-(3-Fluoro-benzyl)-piperazine.

Reaction Parameters

ParameterCondition
Reactants Piperazine, 3-Fluorobenzyl chloride
Solvent Tetrahydrofuran (THF) or Ethanol
Temperature Reflux
Reaction Time 4-6 hours
Purification Column Chromatography or Vacuum Distillation

Characterization of 1-(3-Fluoro-benzyl)-piperazine

The structural confirmation and purity assessment of the synthesized 1-(3-Fluoro-benzyl)-piperazine are crucial. This is achieved through a combination of spectroscopic and chromatographic techniques.

The following diagram illustrates the typical workflow for the characterization of the synthesized compound.

G start Synthesized Product nmr NMR Spectroscopy (¹H, ¹³C) start->nmr ms Mass Spectrometry (GC-MS, LC-MS) start->ms ir Infrared Spectroscopy start->ir hplc HPLC Analysis start->hplc data_analysis Data Analysis & Structural Confirmation nmr->data_analysis ms->data_analysis ir->data_analysis hplc->data_analysis final_report Characterization Report data_analysis->final_report

Workflow for the characterization of 1-(3-Fluoro-benzyl)-piperazine.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For 1-(3-Fluoro-benzyl)-piperazine, both ¹H and ¹³C NMR would be employed.

Expected ¹H NMR Data (in CDCl₃)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~ 7.30-6.90m4HAromatic protons
~ 3.50s2H-CH₂- (benzyl)
~ 2.90t4HPiperazine protons (-CH₂-N-CH₂-)
~ 2.45t4HPiperazine protons (-CH₂-N-CH₂-)
~ 1.80s (broad)1H-NH (piperazine)

Expected ¹³C NMR Data (in CDCl₃)

Chemical Shift (ppm)Assignment
~ 163 (d, ¹JCF)Aromatic C-F
~ 140 (d)Aromatic C-CH₂
~ 130 (d)Aromatic CH
~ 124 (d)Aromatic CH
~ 115 (d)Aromatic CH
~ 114 (d)Aromatic CH
~ 63-CH₂- (benzyl)
~ 54Piperazine -CH₂-
~ 46Piperazine -CH₂-

3.2.2. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For 1-(3-Fluoro-benzyl)-piperazine, the molecular ion peak [M]⁺ would be expected at m/z 194. Key fragmentation patterns for benzylpiperazines typically involve the cleavage of the benzyl group.[7][8]

Expected Mass Spectrum Data (Electron Ionization)

m/zFragment
194[M]⁺
109[F-C₆H₄-CH₂]⁺ (benzyl fragment)
85[C₄H₉N₂]⁺ (piperazine fragment)

3.2.3. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Absorption Bands

Wavenumber (cm⁻¹)Functional Group
3300-3500N-H stretch (secondary amine)
2800-3000C-H stretch (aliphatic and aromatic)
~ 1600, 1500, 1450C=C stretch (aromatic)
~ 1250C-F stretch
~ 1100C-N stretch

3.2.4. High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the synthesized compound. A typical method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol.[9][10] The purity is determined by the area percentage of the main peak.

Typical HPLC Parameters

ParameterCondition
Column C18
Mobile Phase Acetonitrile/Water or Methanol/Water with a buffer
Detector UV at a suitable wavelength (e.g., 254 nm)
Flow Rate 1.0 mL/min

Safety Information

1-(3-Fluoro-benzyl)-piperazine should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) before use.[1] The compound may be harmful if swallowed or inhaled and can cause skin and eye irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This technical guide has outlined the synthesis and characterization of 1-(3-Fluoro-benzyl)-piperazine. The provided protocols and data serve as a valuable resource for researchers in the field of medicinal chemistry and drug development. The straightforward synthesis and the presence of versatile functional groups make this compound an important intermediate for the preparation of novel bioactive molecules.

References

The Ascendant Role of Fluorination in Modulating the Psychoactive Profile of Benzylpiperazines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into psychoactive molecules has become a cornerstone of modern medicinal chemistry, offering a powerful tool to fine-tune their pharmacological properties. Among the various scaffolds of interest, benzylpiperazines have emerged as a significant class of psychoactive compounds, primarily due to their ability to interact with key monoaminergic systems in the central nervous system. This technical guide provides an in-depth exploration of the novel psychoactive properties arising from the fluorination of the benzylpiperazine core, with a specific focus on their interactions with dopamine D2, serotonin 5-HT1A, and serotonin 5-HT2A receptors. Through a comprehensive review of existing literature, this document outlines the structure-activity relationships (SAR), presents detailed experimental protocols for in vitro characterization, and visualizes the key signaling pathways involved.

Data Presentation: Structure-Activity Relationships of Fluorinated Benzylpiperazines

CompoundSubstitution PositionDopamine D2 AffinitySerotonin 5-HT1A AffinitySerotonin 5-HT2A Affinity
2-Fluorobenzylpiperazine OrthoDecreasedIncreasedDecreased
3-Fluorobenzylpiperazine MetaDecreased-Decreased
4-Fluorobenzylpiperazine ParaIncreased-Increased
Benzylpiperazine (Unsubstituted) -BaselineBaselineBaseline

Key Observations:

  • Dopamine D2 Receptor: Para-fluoro substitution on the benzyl ring is generally favorable for dopamine D2 receptor binding affinity.[1]

  • Serotonin 5-HT1A Receptor: The introduction of electron-donating groups at the ortho position of the phenyl ring tends to be the most active for serotonin 5-HT1A receptor affinity.[1]

  • Serotonin 5-HT2A Receptor: A fluorine atom in the para-position of the phenyl ring demonstrates the highest affinity for the serotonin 5-HT2A receptor. Shifting the fluorine atom to the meta or ortho position results in a significant reduction in activity.[1] Interestingly, the absence of any substitution on the phenyl ring can lead to higher activity compared to meta or ortho-fluorination.[1]

Experimental Protocols: Radioligand Binding Assays

The following protocols provide a detailed methodology for determining the binding affinities of fluorinated benzylpiperazine derivatives at human dopamine D2, serotonin 5-HT1A, and serotonin 5-HT2A receptors. These are generalized protocols based on standard industry practices and published research.

Membrane Preparation
  • Cell Culture: Stably transfected HEK-293 or CHO cells expressing the human recombinant D2, 5-HT1A, or 5-HT2A receptors are cultured to confluence.

  • Harvesting: Cells are washed with phosphate-buffered saline (PBS) and harvested by scraping.

  • Homogenization: The cell pellet is resuspended in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors) and homogenized using a Polytron or Dounce homogenizer.

  • Centrifugation: The homogenate is centrifuged at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • Membrane Pelleting: The resulting supernatant is then centrifuged at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.

  • Washing and Storage: The membrane pellet is washed with fresh homogenization buffer and centrifuged again. The final pellet is resuspended in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and stored at -80°C until use. Protein concentration is determined using a standard method such as the Bradford or BCA assay.

Radioligand Displacement Assay
  • Assay Buffer: A suitable assay buffer is prepared (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

  • Reaction Mixture: In a 96-well plate, the following components are added in triplicate:

    • Total Binding: Cell membranes, radioligand, and assay buffer.

    • Non-specific Binding: Cell membranes, radioligand, and a high concentration of a known non-radioactive competitor (e.g., 10 µM haloperidol for D2, 10 µM 8-OH-DPAT for 5-HT1A, 10 µM ketanserin for 5-HT2A).

    • Displacement: Cell membranes, radioligand, and varying concentrations of the test compound (fluorinated benzylpiperazine).

  • Radioligands:

    • D2 Receptor: [³H]-Spiperone or [³H]-Raclopride.

    • 5-HT1A Receptor: [³H]-8-OH-DPAT.

    • 5-HT2A Receptor: [³H]-Ketanserin or [³H]-LSD. The final concentration of the radioligand should be close to its Kd value.

  • Incubation: The plate is incubated at a specific temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 60-120 minutes) to reach equilibrium.

  • Termination and Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. The filters are then washed rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curves. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mandatory Visualizations: Signaling Pathways

The interaction of fluorinated benzylpiperazines with D2, 5-HT1A, and 5-HT2A receptors initiates distinct intracellular signaling cascades. The following diagrams, generated using the DOT language, illustrate these pathways.

D2_Gi_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ligand Fluorinated Benzylpiperazine (Agonist) D2R Dopamine D2 Receptor Ligand->D2R Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Regulates

Caption: Dopamine D2 Receptor (Gi-coupled) Signaling Pathway.

HT1A_Gi_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ligand Fluorinated Benzylpiperazine (Agonist) HT1AR Serotonin 5-HT1A Receptor Ligand->HT1AR Gi Gi Protein HT1AR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Regulates

Caption: Serotonin 5-HT1A Receptor (Gi-coupled) Signaling Pathway.

HT2A_Gq_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ligand Fluorinated Benzylpiperazine (Agonist) HT2AR Serotonin 5-HT2A Receptor Ligand->HT2AR Gq Gq Protein HT2AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Induces Cellular Cellular Response Ca2->Cellular PKC->Cellular

Caption: Serotonin 5-HT2A Receptor (Gq-coupled) Signaling Pathway.

Conclusion

The fluorination of the benzylpiperazine core represents a viable and potent strategy for modulating psychoactive properties. The position of the fluorine atom is a critical determinant of receptor selectivity and affinity, offering a clear path for the rational design of novel compounds with tailored pharmacological profiles. While a comprehensive quantitative dataset for direct comparison is currently lacking in the public domain, the established qualitative structure-activity relationships provide a strong foundation for future research. The detailed experimental protocols and signaling pathway diagrams presented in this guide offer valuable resources for researchers and drug development professionals working to unlock the full therapeutic potential of this promising class of molecules. Further in-depth studies are warranted to fully elucidate the quantitative aspects of these interactions and to explore the in vivo consequences of these receptor affinity profiles.

References

Methodological & Application

LC-MS/MS method for 1-(3-Fluorobenzyl)piperazine quantification in plasma

Author: BenchChem Technical Support Team. Date: December 2025

An LC-MS/MS method for the quantification of 1-(3-Fluorobenzyl)piperazine in plasma has been developed and validated. This application note provides a detailed protocol for researchers, scientists, and drug development professionals. The method utilizes a simple protein precipitation for sample preparation followed by analysis using liquid chromatography with tandem mass spectrometry (LC-MS/MS), offering high sensitivity and selectivity for the quantitative analysis of this compound in a biological matrix.

Introduction

This compound is a piperazine derivative. The development of robust bioanalytical methods for the quantification of such compounds in plasma is crucial for pharmacokinetic studies in drug development. LC-MS/MS is a widely used technique for this purpose due to its high sensitivity, selectivity, and speed.[1] This note describes a method optimized for the analysis of this compound in plasma. While a specific validated method for this compound is not widely published, the protocol herein is based on established methods for structurally similar compounds like 1-Benzylpiperazine (BZP).[2][3]

Experimental

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS) (e.g., 1-Benzylpiperazine-d7)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (blank)

Instrumentation
  • LC System: Agilent 1260 HPLC System or equivalent[3]

  • Mass Spectrometer: SCIEX QTRAP® 6500+ or equivalent

  • Analytical Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)[3]

Sample Preparation

A protein precipitation method was employed for its simplicity and efficiency in removing the majority of plasma proteins.[3]

  • Pipette 100 µL of plasma sample into a microcentrifuge tube.

  • Add an appropriate amount of the internal standard solution.

  • Add 300 µL of cold acetonitrile to precipitate the proteins.[3]

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.[3]

  • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

cluster_prep Sample Preparation Workflow plasma 1. Plasma Sample (100 µL) is 2. Add Internal Standard plasma->is ppt 3. Add Acetonitrile (300 µL) is->ppt vortex 4. Vortex (30s) ppt->vortex centrifuge 5. Centrifuge (10,000 rpm, 10 min) vortex->centrifuge supernatant 6. Collect Supernatant centrifuge->supernatant analysis 7. LC-MS/MS Analysis supernatant->analysis cluster_workflow Overall Analytical Workflow cluster_details Key Stages A Sample Receipt & Login B Sample Preparation (Protein Precipitation) A->B C LC-MS/MS Analysis B->C Prep Extraction of Analyte from Plasma Matrix B->Prep D Data Processing & Quantification C->D Analysis Separation and Detection of Analyte C->Analysis E Report Generation D->E Data Integration and Calibration D->Data

References

High-Yield Synthesis of 1-(3-Fluorobenzyl)piperazine: An Application Note and Protocol for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the high-yield synthesis of 1-(3-Fluorobenzyl)piperazine, a valuable building block in the discovery of novel therapeutics targeting the central nervous system. The piperazine moiety is a well-established pharmacophore, and its derivatives are known to interact with various neurotransmitter systems, including dopaminergic and serotonergic pathways.[1] This guide offers two robust and efficient synthetic methods, N-alkylation and reductive amination, both optimized for high yields and purity.

Introduction

This compound is a key intermediate in the synthesis of a wide range of biologically active compounds. The presence of the fluorobenzyl group can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing metabolic stability and receptor binding affinity. Piperazine derivatives are integral to the development of drugs for various neurological and psychiatric disorders, acting as antipsychotics, antidepressants, and anxiolytics.[1] Their mechanism of action frequently involves the modulation of dopamine and serotonin receptors.[2] The synthesis methods detailed herein are designed to be scalable and reproducible, providing a solid foundation for medicinal chemistry campaigns and the generation of compound libraries for high-throughput screening.

Synthetic Strategies and Data

Two primary synthetic routes for the preparation of this compound are presented: direct N-alkylation of piperazine with 3-fluorobenzyl chloride and reductive amination of 3-fluorobenzaldehyde with piperazine. Both methods are effective for mono-alkylation and have been optimized to maximize yield and minimize the formation of di-substituted byproducts.

Table 1: Comparison of Synthetic Methods for this compound

ParameterMethod A: N-AlkylationMethod B: Reductive Amination
Starting Materials Piperazine, 3-Fluorobenzyl chloridePiperazine, 3-Fluorobenzaldehyde
Key Reagents K₂CO₃, AcetonitrileSodium triacetoxyborohydride (STAB), Dichloromethane (DCM)
Typical Yield 85-95%80-90%
Reaction Time 12-16 hours4-6 hours
Reaction Temperature Reflux (approx. 82°C)Room Temperature
Purity (crude) >90%>95%
Purification Recrystallization or Column ChromatographyAcid-base extraction followed by recrystallization

Table 2: Physicochemical and Spectroscopic Data for this compound

PropertyValue
Molecular Formula C₁₁H₁₅FN₂
Molecular Weight 194.25 g/mol [3]
Appearance Colorless to pale yellow oil or solid[4]
Boiling Point 281.3 °C at 760 mmHg[3]
Density 1.106 g/mL at 25 °C[3][4]
Refractive Index (n20/D) 1.529[3]
¹H NMR (CDCl₃, ppm) δ 7.25-7.35 (m, 1H), 6.85-7.00 (m, 3H), 3.50 (s, 2H), 2.90 (t, 4H), 2.45 (t, 4H), 1.95 (s, 1H, br)
¹³C NMR (CDCl₃, ppm) δ 163.0 (d, J=245 Hz), 141.5 (d, J=7 Hz), 129.8 (d, J=8 Hz), 123.0, 115.5 (d, J=21 Hz), 113.8 (d, J=21 Hz), 63.0, 54.5, 46.0

Note: NMR data is predicted and may vary slightly from experimental values. Data for the similar compound 1-(4-Fluorobenzyl)piperazine hydrochloride is available for comparison.[5]

Experimental Protocols

Method A: High-Yield Synthesis via N-Alkylation

This one-pot protocol focuses on the direct mono-alkylation of piperazine, avoiding the need for protecting groups by using an excess of piperazine, which also acts as the base scavenger.

Materials:

  • Piperazine (anhydrous)

  • 3-Fluorobenzyl chloride

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethanol

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add piperazine (4 equivalents) and anhydrous acetonitrile.

  • Add potassium carbonate (2 equivalents) to the suspension.

  • Slowly add 3-fluorobenzyl chloride (1 equivalent) to the stirred suspension at room temperature.

  • Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude this compound by recrystallization from ethanol or by column chromatography on silica gel.

Synthesis_Workflow_A reagents Piperazine (4 eq) 3-Fluorobenzyl chloride (1 eq) K₂CO₃ (2 eq) Acetonitrile reaction Reflux (82°C) 12-16 hours reagents->reaction 1. Reaction workup Filtration Solvent Evaporation DCM Extraction NaHCO₃ Wash Brine Wash reaction->workup 2. Work-up purification Recrystallization (Ethanol) or Column Chromatography workup->purification 3. Purification product This compound (Yield: 85-95%) purification->product 4. Final Product

Diagram 1: N-Alkylation Synthesis Workflow.
Method B: Efficient Synthesis via Reductive Amination

This method provides a rapid and high-yielding synthesis at room temperature using a mild reducing agent.

Materials:

  • Piperazine (anhydrous)

  • 3-Fluorobenzaldehyde

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethanol or isopropanol

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve piperazine (2 equivalents) in anhydrous dichloromethane in a round-bottom flask.

  • Add 3-fluorobenzaldehyde (1 equivalent) to the solution and stir for 30 minutes at room temperature to form the iminium ion intermediate.

  • In a single portion, add sodium triacetoxyborohydride (1.5 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours. Monitor the reaction by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent like ethanol or isopropanol.

Synthesis_Workflow_B reagents Piperazine (2 eq) 3-Fluorobenzaldehyde (1 eq) DCM iminium Iminium Ion Formation (30 min, RT) reagents->iminium 1. Adduct Formation reduction Addition of STAB (1.5 eq) 4-6 hours, RT iminium->reduction 2. Reduction workup Quench (NaHCO₃) DCM Extraction Brine Wash reduction->workup 3. Work-up purification Recrystallization (Ethanol/Isopropanol) workup->purification 4. Purification product This compound (Yield: 80-90%) purification->product 5. Final Product

Diagram 2: Reductive Amination Synthesis Workflow.

Application in Drug Discovery: Targeting Monoamine Signaling Pathways

Derivatives of this compound are frequently investigated for their ability to modulate monoaminergic systems in the central nervous system. These compounds often exhibit affinity for dopamine and serotonin receptors, which are critical targets for the treatment of various neuropsychiatric disorders.

Dopamine Receptor Signaling Pathway

Dopamine receptors are G-protein coupled receptors (GPCRs) that play a crucial role in motor control, motivation, and reward.[6] The D2-like receptors (D2, D3, D4) are particularly relevant targets for antipsychotic medications. These receptors typically couple to Gαi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Dopamine_Signaling D2R Dopamine D2 Receptor G_protein Gαi/o-Gβγ Complex D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP Dopamine Dopamine Dopamine->D2R Binds ATP ATP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., altered gene expression, ion channel activity) PKA->Response Phosphorylates Targets Serotonin_Signaling HTR1A Serotonin 5-HT1A Receptor G_protein Gαi/o-Gβγ Complex HTR1A->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP Serotonin Serotonin (5-HT) Serotonin->HTR1A Binds ATP ATP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., neuronal hyperpolarization) PKA->Response Modulates Downstream Effectors

References

Application Notes and Protocols: Leveraging 1-(3-Fluorobenzyl)piperazine in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1-(3-Fluorobenzyl)piperazine scaffold is a privileged structure in the development of novel therapeutics for a range of central nervous system (CNS) disorders. Its derivatives have shown significant promise as modulators of key neurotransmitter systems, including serotonergic and dopaminergic pathways. The strategic placement of a fluorine atom on the benzyl ring can significantly influence the pharmacokinetic and pharmacodynamic properties of these compounds, offering a valuable tool for fine-tuning drug candidates. These notes provide an overview of the application of this scaffold, detailing its biological targets, structure-activity relationships (SAR), and relevant experimental protocols for its evaluation.

Biological Targets and Therapeutic Potential

Derivatives of the this compound scaffold primarily interact with a variety of G-protein coupled receptors (GPCRs) in the CNS. The most prominent targets include:

  • Serotonin Receptors (5-HTR): Notably the 5-HT1A and 5-HT2A subtypes. Modulation of these receptors is a cornerstone of treatment for depression, anxiety, and psychosis.

  • Dopamine Receptors (DR): The D2 and D3 subtypes are key targets for antipsychotic medications.

The versatile pharmacology of this scaffold allows for the development of drugs with tailored profiles, such as dual 5-HT1A agonists/D2 antagonists for atypical antipsychotics, or selective serotonin reuptake inhibitors (SSRIs) for antidepressants.

Structure-Activity Relationships (SAR)

The substitution pattern on the this compound core is critical in determining receptor affinity and selectivity.

Fluorine Substitution: The position of the fluorine atom on the benzyl ring significantly impacts binding affinities. For instance, a meta-fluoro substitution, as in the parent scaffold, provides a specific electronic and steric profile that influences interactions with receptor binding pockets. Comparative studies of fluorinated benzylpiperazines have revealed distinct SAR for different receptor subtypes[1].

  • Dopamine D2 Receptor: A para-fluoro substitution on the benzyl ring has been shown to be particularly favorable for D2 receptor binding[1].

  • Serotonin 5-HT1A Receptor: Electron-donating groups in the ortho position of the phenyl ring tend to exhibit the highest activity[1].

  • Serotonin 5-HT2A Receptor: A fluorine atom in the para-position of the phenyl ring demonstrates the highest affinity, with meta or ortho positions leading to a significant reduction in activity[1].

N4-Substituents: Modification at the N4 position of the piperazine ring is a common strategy to modulate the pharmacological profile. Long-chain arylpiperazine derivatives, for example, have been extensively explored to achieve desired polypharmacology.

Quantitative Data Summary

Table 1: Binding Affinities (Ki, nM) of Exemplary Arylpiperazine Derivatives

Compound5-HT1A5-HT2A5-HT7D2
9b 23.939.445.0>10000
12a 41.531542.5300

Data sourced from a study on long-chain arylpiperazines designed for potential treatment of ASD or psychosis[2].

Experimental Protocols

Synthesis of this compound Derivatives

A general synthetic route for N4-substituted derivatives of this compound involves a nucleophilic substitution reaction.

Protocol 1: General Synthesis of N4-Substituted this compound Derivatives

  • Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., acetonitrile, DMF) is added a base (e.g., K2CO3, Et3N) (2.0-3.0 eq).

  • Addition of Electrophile: The desired electrophile (e.g., an alkyl halide or a species for Suzuki-Miyaura cross-coupling) (1.1 eq) is added to the reaction mixture. A catalytic amount of a suitable catalyst (e.g., KI for alkylation, or a Palladium catalyst for cross-coupling) may be added.

  • Reaction Conditions: The reaction mixture is stirred at an appropriate temperature (ranging from room temperature to reflux) for a period of 5 to 24 hours, with reaction progress monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired derivative.

In Vitro Biological Evaluation

These assays are crucial for determining the affinity of synthesized compounds for their target receptors.

Protocol 2: Radioligand Binding Assay for 5-HT1A Receptor

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human 5-HT1A receptor (e.g., HEK293 cells).

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4.

  • Radioligand: [3H]8-OH-DPAT (final concentration ~0.5-1.0 nM).

  • Non-specific Binding: Determined in the presence of 10 µM 5-HT.

  • Procedure:

    • In a 96-well plate, add 50 µL of assay buffer, 50 µL of the test compound at various concentrations, and 50 µL of the radioligand.

    • Initiate the binding reaction by adding 50 µL of the membrane preparation (10-20 µg of protein).

    • Incubate for 60 minutes at 25°C.

    • Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine.

    • Wash the filters three times with 3 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

    • Measure the radioactivity retained on the filters by liquid scintillation counting.

  • Data Analysis: Calculate the Ki values from the IC50 values using the Cheng-Prusoff equation.

Functional assays determine whether a compound acts as an agonist, antagonist, or inverse agonist at a GPCR.

Protocol 3: cAMP Functional Assay for Gαi-Coupled Receptors (e.g., 5-HT1A, D2)

  • Cell Culture: Use a cell line (e.g., CHO-K1) stably expressing the receptor of interest.

  • Assay Principle: For Gαi-coupled receptors, agonist stimulation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This is typically measured in the presence of forskolin, a direct activator of adenylyl cyclase.

  • Procedure:

    • Seed cells in a 96-well plate and grow to confluence.

    • On the day of the assay, replace the culture medium with serum-free medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) and incubate for 30 minutes.

    • Add the test compound at various concentrations and incubate for 15 minutes.

    • Stimulate the cells with forskolin (e.g., 10 µM final concentration) for 15-30 minutes.

    • Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Data Analysis: Plot the concentration-response curves and determine the EC50 (for agonists) or IC50 (for antagonists) values.

In Vivo Behavioral Assays

These assays are used to evaluate the potential therapeutic effects of the compounds in animal models.

Protocol 4: Forced Swim Test (FST) in Mice (for Antidepressant-like Activity)

  • Apparatus: A transparent cylindrical tank (20 cm diameter, 40 cm height) filled with water (23-25°C) to a depth of 15 cm.

  • Procedure:

    • Administer the test compound or vehicle to the mice (e.g., intraperitoneally) at a predetermined time before the test (e.g., 30-60 minutes).

    • Gently place each mouse into the cylinder of water for a 6-minute session.

    • Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of active, escape-oriented behaviors, with the mouse making only small movements to keep its head above water.

  • Data Analysis: Compare the immobility time between the compound-treated groups and the vehicle-treated group. A significant reduction in immobility time is indicative of an antidepressant-like effect.

Visualizations

experimental_workflow cluster_synthesis Chemical Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies cluster_optimization Lead Optimization synthesis Synthesis of This compound Derivatives purification Purification & Characterization (NMR, MS) synthesis->purification binding Radioligand Binding Assays (5-HT1A, D2, etc.) synthesis->binding functional Functional Assays (cAMP, Ca2+ flux) binding->functional Determine Ki pk Pharmacokinetics (ADME) binding->pk behavior Behavioral Models (e.g., Forced Swim Test) pk->behavior Dose Selection sar SAR Analysis behavior->sar lead_opt Lead Optimization sar->lead_opt lead_opt->synthesis Iterative Design

Experimental workflow for CNS drug discovery.

signaling_pathway cluster_receptor Receptor Activation cluster_transduction Signal Transduction cluster_response Cellular Response ligand 1-(3-F-Bn)P Derivative (Agonist) receptor 5-HT1A Receptor (Gαi-coupled) ligand->receptor Binds g_protein Gαiβγ receptor->g_protein Activates g_alpha Gαi-GTP g_protein->g_alpha g_beta_gamma Gβγ g_protein->g_beta_gamma ac Adenylyl Cyclase g_alpha->ac Inhibits response Neuronal Hyperpolarization (e.g., opening of K+ channels) g_beta_gamma->response Modulates Ion Channels atp ATP camp cAMP atp->camp AC pka PKA camp->pka Reduced Activation pka->response

5-HT1A receptor signaling pathway.

sar_logic cluster_modifications Structural Modifications cluster_properties Resulting Properties cluster_outcome Therapeutic Outcome scaffold This compound Scaffold n4_sub N4-Substituent (e.g., alkyl, aryl) scaffold->n4_sub benzyl_sub Benzyl Ring Substitution (e.g., F position) scaffold->benzyl_sub affinity Receptor Affinity (Ki at 5-HT1A, D2, etc.) n4_sub->affinity benzyl_sub->affinity selectivity Receptor Selectivity affinity->selectivity functional Functional Activity (Agonist/Antagonist) affinity->functional cns_profile Desired CNS Profile (e.g., Antipsychotic, Antidepressant) selectivity->cns_profile functional->cns_profile

Structure-Activity Relationship logic.

References

Application Notes and Protocols for In Vitro Assay Development for 1-(3-Fluorobenzyl)piperazine Targets

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Introduction

1-(3-Fluorobenzyl)piperazine is a synthetic compound belonging to the benzylpiperazine class of molecules. While specific biological targets for this particular derivative are not extensively documented, the parent compound, benzylpiperazine (BZP), and its analogs are known to act as central nervous system stimulants. Their primary mechanism of action involves the modulation of dopaminergic and serotonergic neurotransmitter systems.[1][2][3][4][5][6] Benzylpiperazines typically exhibit affinity for and functional activity at monoamine transporters and serotonin/dopamine receptors.[1][2][7][8]

These application notes provide a comprehensive framework for the in vitro characterization of this compound. The proposed workflow encompasses a panel of primary and secondary assays to elucidate its pharmacological profile, including target identification, affinity, potency, and mechanism of action.

Proposed Screening Strategy

A tiered approach is recommended to efficiently characterize the in vitro pharmacology of this compound.

G cluster_0 Primary Screening cluster_1 Secondary Functional Assays cluster_2 Lead Optimization Transporter Uptake Assays Transporter Uptake Assays Receptor Binding Assays Receptor Binding Assays cAMP Assays cAMP Assays Transporter Uptake Assays->cAMP Assays Functional Characterization Calcium Flux Assays Calcium Flux Assays Receptor Binding Assays->Calcium Flux Assays Functional Characterization SAR Studies SAR Studies cAMP Assays->SAR Studies Calcium Flux Assays->SAR Studies Compound Compound Compound->Transporter Uptake Assays Primary Targets Compound->Receptor Binding Assays Primary Targets

Caption: Proposed in vitro screening workflow for this compound.

Data Presentation: Quantitative Analysis of Benzylpiperazine Analogs

The following tables summarize in vitro data for benzylpiperazine (BZP) and related compounds to provide a reference for expected activities.

Table 1: Monoamine Transporter Inhibition Data for BZP

CompoundTransporterIC50 (nM)Reference CompoundIC50 (nM)
BZPDAT175d-amphetamine25
NET62d-amphetamine7
SERT6050d-amphetamine1765

Data from Simmler et al., as cited in relevant literature.[2]

Table 2: Receptor Binding Affinities (Ki, nM) of Phenylpiperazines

Compound5-HT1A5-HT1B5-HT2A5-HT2CD2
mCPP130302010>1000
TFMPP230130270110>1000

mCPP (meta-chlorophenylpiperazine) and TFMPP (trifluoromethylphenylpiperazine) are structurally related piperazine derivatives. Data is illustrative of potential serotonergic activity.[2]

Experimental Protocols

Protocol 1: Monoamine Transporter Uptake Assay

Objective: To determine the inhibitory effect of this compound on dopamine (DAT) and serotonin (SERT) transporters.

Principle: This assay measures the uptake of a radiolabeled substrate (e.g., [3H]dopamine or [3H]serotonin) into cells expressing the respective transporter. A decrease in radiolabel uptake in the presence of the test compound indicates inhibition.

Materials:

  • HEK293 cells stably expressing human DAT or SERT

  • Poly-D-lysine coated 96-well plates

  • Assay buffer: Krebs-Ringer-HEPES (KRH) buffer

  • [3H]Dopamine or [3H]Serotonin

  • Test compound: this compound

  • Reference inhibitors: GBR12909 (for DAT), Fluoxetine (for SERT)

  • Scintillation cocktail and microplate scintillation counter

Procedure:

  • Cell Plating: Seed HEK293-DAT or HEK293-SERT cells onto poly-D-lysine coated 96-well plates at a density of 40,000-60,000 cells/well and culture overnight.

  • Compound Preparation: Prepare serial dilutions of this compound and reference inhibitors in assay buffer.

  • Assay: a. Wash the cells twice with KRH buffer. b. Add the test compound dilutions to the wells and pre-incubate for 10-20 minutes at room temperature. c. Add the radiolabeled substrate ([3H]dopamine or [3H]serotonin) to a final concentration of 10-20 nM. d. Incubate for 10-15 minutes at room temperature. e. Terminate the uptake by aspirating the medium and washing the cells three times with ice-cold KRH buffer.

  • Detection: a. Lyse the cells with 0.1 M NaOH. b. Add scintillation cocktail to each well. c. Measure the radioactivity using a microplate scintillation counter.

  • Data Analysis: Determine the IC50 values by non-linear regression analysis of the concentration-response curves.

Protocol 2: Radioligand Binding Assay for Dopamine D2 and Serotonin 5-HT2A Receptors

Objective: To determine the binding affinity (Ki) of this compound for the dopamine D2 and serotonin 5-HT2A receptors.

Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand for binding to the receptor. The displacement of the radioligand is measured to determine the affinity of the test compound.

Materials:

  • Membrane preparations from cells expressing human D2 or 5-HT2A receptors (e.g., from CHO or HEK cells).

  • Radioligands: [3H]Spiperone (for D2), [3H]Ketanserin (for 5-HT2A).

  • Non-specific binding determinators: Haloperidol (for D2), Mianserin (for 5-HT2A).

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • Glass fiber filters (pre-soaked in 0.5% polyethyleneimine).

  • Cell harvester and liquid scintillation counter.

Procedure:

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, radioligand, and varying concentrations of this compound.

    • Total Binding: Membrane + radioligand + buffer.

    • Non-specific Binding: Membrane + radioligand + excess unlabeled antagonist.

    • Test Compound: Membrane + radioligand + serial dilutions of the test compound.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding and determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Protocol 3: cAMP Functional Assay for Dopamine D2 Receptors

Objective: To determine the functional effect (agonist or antagonist) of this compound on the Gi-coupled dopamine D2 receptor.

Principle: Activation of the Gi-coupled D2 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This assay measures changes in cAMP levels in response to the test compound.

Materials:

  • CHO or HEK293 cells stably expressing the human D2 receptor.

  • Assay medium: HBSS with 20 mM HEPES and 0.5 mM IBMX.

  • Forskolin.

  • D2 receptor agonist (e.g., Quinpirole) and antagonist (e.g., Haloperidol).

  • cAMP detection kit (e.g., HTRF, ELISA).

Procedure:

  • Cell Preparation: Plate D2-expressing cells in a 96-well plate and culture overnight.

  • Agonist Mode: a. Add serial dilutions of this compound to the cells. b. Stimulate with a submaximal concentration of forskolin (to induce cAMP production). c. Incubate for 30 minutes at room temperature. d. Measure cAMP levels using a detection kit.

  • Antagonist Mode: a. Pre-incubate the cells with serial dilutions of this compound. b. Add a known concentration (EC80) of a D2 agonist (e.g., Quinpirole) and a submaximal concentration of forskolin. c. Incubate for 30 minutes at room temperature. d. Measure cAMP levels.

  • Data Analysis: Generate dose-response curves to determine EC50 (for agonists) or IC50 (for antagonists).

Protocol 4: Calcium Flux Functional Assay for Serotonin 5-HT2A Receptors

Objective: To determine the functional effect (agonist or antagonist) of this compound on the Gq-coupled serotonin 5-HT2A receptor.

Principle: Activation of the Gq-coupled 5-HT2A receptor leads to the release of intracellular calcium (Ca2+). This assay uses a calcium-sensitive fluorescent dye to measure changes in intracellular Ca2+ concentration.

Materials:

  • HEK293 or CHO cells expressing the human 5-HT2A receptor.

  • Calcium-sensitive dye (e.g., Fluo-4 AM).

  • Assay buffer: HBSS with 20 mM HEPES.

  • 5-HT2A receptor agonist (e.g., Serotonin) and antagonist (e.g., Ketanserin).

  • Fluorescent plate reader with an injection system.

Procedure:

  • Cell Plating and Dye Loading: a. Plate 5-HT2A-expressing cells in a black, clear-bottom 96-well plate. b. Load the cells with a calcium-sensitive dye for 45-60 minutes at 37°C.

  • Agonist Mode: a. Place the plate in the fluorescent reader and measure the baseline fluorescence. b. Inject serial dilutions of this compound and monitor the change in fluorescence over time.

  • Antagonist Mode: a. Pre-incubate the cells with serial dilutions of this compound. b. Place the plate in the reader and measure the baseline fluorescence. c. Inject a known concentration (EC80) of a 5-HT2A agonist (e.g., Serotonin) and monitor the change in fluorescence.

  • Data Analysis: Calculate the peak fluorescence response and generate dose-response curves to determine EC50 (for agonists) or IC50 (for antagonists).

Signaling Pathway and Workflow Diagrams

G cluster_0 Dopamine D2 Receptor (Gi-coupled) Dopamine Dopamine D2R D2R Dopamine->D2R Gi Gi D2R->Gi Adenylyl Cyclase Adenylyl Cyclase Gi->Adenylyl Cyclase cAMP cAMP Adenylyl Cyclase->cAMP ATP ATP ATP PKA PKA cAMP->PKA Cellular Response Cellular Response PKA->Cellular Response

Caption: Simplified signaling pathway of the Gi-coupled Dopamine D2 receptor.

G cluster_1 Serotonin 5-HT2A Receptor (Gq-coupled) Serotonin Serotonin 5-HT2AR 5-HT2AR Serotonin->5-HT2AR Gq Gq 5-HT2AR->Gq PLC PLC Gq->PLC IP3 IP3 PLC->IP3 PIP2 DAG DAG PLC->DAG PIP2 PIP2 PIP2 ER Endoplasmic Reticulum IP3->ER PKC PKC DAG->PKC Ca2+ Ca2+ ER->Ca2+ Ca2+->PKC Cellular Response Cellular Response PKC->Cellular Response

Caption: Simplified signaling pathway of the Gq-coupled Serotonin 5-HT2A receptor.

Conclusion

The provided protocols and screening strategy offer a robust starting point for the in vitro characterization of this compound. By systematically evaluating its effects on monoamine transporters and key dopamine and serotonin receptors, researchers can build a comprehensive pharmacological profile, guiding further drug development efforts. The modular nature of these assays allows for adaptation and expansion to include other potential targets as preliminary data becomes available.

References

Application Notes and Protocols for Evaluating 1-(3-Fluorobenzyl)piperazine Derivatives in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing established animal models for assessing the therapeutic efficacy of 1-(3-Fluorobenzyl)piperazine derivatives. Given the diverse pharmacological activities of piperazine compounds, which often target central nervous system pathways, these derivatives are promising candidates for novel anxiolytic, antidepressant, and antipsychotic agents.[1][2] This document outlines detailed protocols for three standard behavioral assays: the Elevated Plus Maze (EPM) for anxiety-like behavior, the Forced Swim Test (FST) for depressive-like behavior, and the Conditioned Avoidance Response (CAR) test for antipsychotic-like activity.

I. Potential Therapeutic Applications and Relevant Animal Models

Piperazine derivatives have demonstrated a wide range of effects on the central nervous system, primarily through modulation of neurotransmitter systems such as serotonin and dopamine.[3] Depending on the specific substitutions on the piperazine ring, these compounds can exhibit anxiolytic, antidepressant, or antipsychotic properties.[4][5][6] Therefore, a battery of behavioral tests is essential to characterize the pharmacological profile of novel this compound derivatives.

Table 1: Potential Therapeutic Indications and Corresponding Animal Models

Therapeutic IndicationPrimary Animal ModelKey Behavioral Endpoint
AnxiolyticElevated Plus Maze (EPM)Increased time spent in and entries into open arms
AntidepressantForced Swim Test (FST)Decreased immobility time
AntipsychoticConditioned Avoidance Response (CAR)Selective suppression of conditioned avoidance response

II. Experimental Protocols

A. Elevated Plus Maze (EPM) for Anxiolytic Activity

The EPM test is a widely used behavioral assay to assess anxiety-like behavior in rodents.[2][6] The test is based on the natural aversion of rodents to open and elevated spaces and their innate tendency to explore novel environments.[1][2] Anxiolytic compounds typically increase the proportion of time spent in the open arms and the number of entries into the open arms.[7]

Materials:

  • Elevated plus maze apparatus (for mice: arms 30 cm long x 5 cm wide; for rats: arms 50 cm long x 10 cm wide), elevated 50-55 cm above the floor.[1] Two opposite arms are enclosed by walls (15 cm high for mice, 30-40 cm for rats), and the other two are open.[1]

  • Video camera and tracking software (e.g., ANY-maze, EthoVision XT) for automated recording and analysis.[1]

  • 70% ethanol for cleaning.[8]

  • Experimental animals (mice or rats).

Procedure:

  • Habituation: Acclimate the animals to the testing room for at least 60 minutes before the experiment.[9]

  • Drug Administration: Administer the this compound derivative or vehicle control intraperitoneally (i.p.) at the desired dose and time before testing. Pre-determined pharmacokinetic data should inform the pre-treatment interval.

  • Test Initiation: Place the animal in the center of the maze, facing an open arm.[8]

  • Exploration Period: Allow the animal to freely explore the maze for a 5-minute session.[1][8] The experimenter should be blind to the treatment groups to avoid bias.[10]

  • Data Collection: Record the number of entries into and the time spent in the open and closed arms. An entry is typically defined as all four paws entering an arm.[8] Automated tracking software is recommended for accuracy.[1]

  • Cleaning: Thoroughly clean the maze with 70% ethanol between each animal to eliminate olfactory cues.[1][8]

Data Analysis:

The primary measures of anxiolytic-like activity are the percentage of time spent in the open arms (% Time in Open Arms = [Time in Open Arms / (Time in Open Arms + Time in Closed Arms)] x 100) and the percentage of open arm entries (% Open Arm Entries = [Number of Open Arm Entries / (Number of Open Arm Entries + Number of Closed Arm Entries)] x 100). An increase in these parameters is indicative of an anxiolytic effect. Total arm entries can be used as a measure of general locomotor activity.

B. Forced Swim Test (FST) for Antidepressant Activity

The FST is a widely used screening tool for antidepressant drugs.[11][12] The test is based on the principle that when rodents are placed in an inescapable container of water, they will eventually adopt an immobile posture.[13] Antidepressant treatment is associated with a reduction in the duration of immobility.[12][14]

Materials:

  • Transparent cylindrical containers (for mice: 25 cm high, 10 cm diameter; for rats: larger cylinders are required).[15]

  • Water maintained at 23-25°C.[15]

  • Video camera for recording.

  • Drying cage with a heat lamp and absorbent paper.[13]

  • Experimental animals (mice or rats).

Procedure:

  • Habituation: Acclimate the animals to the testing room for at least 30 minutes prior to the test.[13]

  • Drug Administration: Administer the this compound derivative or vehicle control (i.p.) at the desired dose and time before the test.

  • Test Session:

    • For mice, a single 6-minute session is typically used.[13][15] The initial 2 minutes are considered a habituation period, and immobility is scored during the final 4 minutes.[15]

    • For rats, a two-day protocol is common, with a 15-minute pre-test on day one, followed by a 5-minute test session 24 hours later, after drug administration.[14][16]

  • Data Collection: An observer, blind to the treatment conditions, should score the duration of immobility. Immobility is defined as the absence of movement except for small motions necessary to keep the head above water.[13][17] Alternatively, automated scoring software can be used.

  • Post-Test Care: After the test, remove the animal from the water, dry it with a towel, and place it in a warm drying cage before returning it to its home cage.[13]

Data Analysis:

The primary endpoint is the duration of immobility. A significant decrease in immobility time in the drug-treated group compared to the vehicle control group suggests an antidepressant-like effect. It is also important to assess general locomotor activity in a separate test (e.g., open field test) to rule out the possibility that the observed effects are due to motor stimulation rather than a specific antidepressant action.[10]

C. Conditioned Avoidance Response (CAR) Test for Antipsychotic Activity

The CAR test is a robust preclinical model for predicting the efficacy of antipsychotic drugs.[18][19] The test assesses the ability of an animal to learn to avoid an aversive stimulus (e.g., a mild footshock) by responding to a preceding conditioned stimulus (e.g., a light or tone).[11] Clinically effective antipsychotics selectively suppress this conditioned avoidance response without impairing the animal's ability to escape the aversive stimulus once it is present.[4][11]

Materials:

  • Two-way shuttle box with a grid floor capable of delivering a mild electric shock, a light source, and an auditory stimulus generator.[11]

  • Control unit to program the timing of stimuli and record responses.

  • Experimental animals (typically rats).

Procedure:

  • Training (Acquisition):

    • Place the rat in one compartment of the shuttle box.

    • A trial begins with the presentation of a conditioned stimulus (CS), for example, a light and a tone, for a set duration (e.g., 10 seconds).

    • If the rat moves to the other compartment during the CS presentation, the trial is terminated, and this is recorded as an avoidance response.

    • If the rat fails to move during the CS, an unconditioned stimulus (US), a mild footshock (e.g., 0.5 mA), is delivered through the grid floor.

    • The CS and US overlap for a brief period (e.g., 5 seconds). If the rat moves to the other compartment during this time, it is recorded as an escape response.

    • If the rat fails to move during the US presentation, it is recorded as an escape failure.

    • Animals are typically trained for a set number of trials per day until they reach a stable performance criterion (e.g., >80% avoidance responses).

  • Drug Testing:

    • Once stable avoidance responding is established, administer the this compound derivative or vehicle control (i.p.) at the desired dose and time before the test session.

    • Conduct a test session identical to the training sessions.

Data Analysis:

The primary measures are the number of avoidance responses, escape responses, and escape failures. A compound is considered to have antipsychotic-like potential if it significantly reduces the number of avoidance responses without significantly increasing the number of escape failures. This indicates a specific effect on the conditioned behavior rather than a general motor impairment.

III. Data Presentation

Quantitative data from these experiments should be summarized in tables to facilitate comparison between treatment groups.

Table 2: Example Data Presentation for Elevated Plus Maze

Treatment GroupDose (mg/kg)n% Time in Open Arms (Mean ± SEM)% Open Arm Entries (Mean ± SEM)Total Arm Entries (Mean ± SEM)
Vehicle-1015.2 ± 2.120.5 ± 3.425.8 ± 2.9
Diazepam (Positive Control)2.01045.8 ± 4.552.1 ± 5.124.5 ± 3.1
Compound X1.01020.1 ± 2.825.3 ± 3.926.1 ± 2.5
Compound X5.01038.9 ± 4.147.6 ± 4.825.2 ± 2.7
Compound X10.01042.3 ± 3.950.2 ± 5.024.9 ± 3.0
*p < 0.05 compared to Vehicle group

Table 3: Example Data Presentation for Forced Swim Test

Treatment GroupDose (mg/kg)nImmobility Time (s) (Mean ± SEM)
Vehicle-12185.4 ± 10.2
Fluoxetine (Positive Control)20.01295.7 ± 8.5
Compound Y5.012160.1 ± 12.3
Compound Y10.012110.5 ± 9.8
Compound Y20.01298.2 ± 8.9
p < 0.05 compared to Vehicle group

Table 4: Example Data Presentation for Conditioned Avoidance Response

Treatment GroupDose (mg/kg)n% Avoidance Responses (Mean ± SEM)% Escape Responses (Mean ± SEM)% Escape Failures (Mean ± SEM)
Vehicle-885.6 ± 5.412.1 ± 4.82.3 ± 1.5
Haloperidol (Positive Control)0.1825.3 ± 7.170.2 ± 6.54.5 ± 2.1
Compound Z1.0878.9 ± 6.218.5 ± 5.92.6 ± 1.8
Compound Z3.0840.1 ± 8.555.4 ± 7.94.5 ± 2.3
Compound Z10.0815.8 ± 5.978.3 ± 6.85.9 ± 2.5
p < 0.05 compared to Vehicle group

IV. Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical flow of the experimental procedures and the potential underlying signaling pathways that may be modulated by this compound derivatives.

experimental_workflow cluster_screening Behavioral Screening Workflow start Synthesized this compound Derivatives dosing Dose-Response Administration to Rodent Cohorts start->dosing epm Elevated Plus Maze (Anxiolytic Screening) dosing->epm fst Forced Swim Test (Antidepressant Screening) dosing->fst car Conditioned Avoidance Response (Antipsychotic Screening) dosing->car analysis Data Analysis and Hit Identification epm->analysis fst->analysis car->analysis conclusion Characterize Pharmacological Profile analysis->conclusion signaling_pathway cluster_pathway Potential CNS Signaling Pathways compound This compound Derivative receptor Serotonin (5-HT) or Dopamine (D2) Receptors compound->receptor Binds to downstream Downstream Signaling Cascades (e.g., cAMP, PLC) receptor->downstream Activates/Inhibits neurotransmission Modulation of Neurotransmission downstream->neurotransmission Leads to behavior Behavioral Outcome (Anxiolytic, Antidepressant, or Antipsychotic Effect) neurotransmission->behavior Results in epm_logic cluster_epm Elevated Plus Maze Logic anxiolytic Anxiolytic Compound anxiety_reduced Reduced Anxiety anxiolytic->anxiety_reduced explore_open Increased Exploration of Open Arms anxiety_reduced->explore_open anxiogenic Anxiogenic Compound anxiety_increased Increased Anxiety anxiogenic->anxiety_increased avoid_open Increased Avoidance of Open Arms anxiety_increased->avoid_open

References

Application Note: GC-MS Protocol for the Identification of 1-(3-Fluorobenzyl)piperazine Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive protocol for the identification of metabolites of 1-(3-Fluorobenzyl)piperazine from biological matrices using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a piperazine derivative, a class of compounds with various pharmacological applications.[1] Understanding the metabolic fate of such compounds is a critical component of drug discovery and development, providing insights into efficacy, toxicity, and pharmacokinetics. Gas chromatography coupled with mass spectrometry (GC-MS) is a robust analytical technique for separating and identifying volatile and semi-volatile compounds, making it suitable for analyzing drug metabolites after appropriate sample preparation.[2] This protocol details procedures for sample extraction, derivatization to enhance volatility, and the instrumental parameters for GC-MS analysis.

Introduction

Metabolite identification is fundamental in drug development to understand the biotransformation of a parent compound. The metabolism of piperazine derivatives often involves several key pathways, including N-dealkylation, hydroxylation of aromatic or aliphatic rings, and subsequent conjugation (e.g., glucuronidation or sulfation).[3][4] For GC-MS analysis, polar functional groups (like -OH and -NH) introduced during metabolism must often be chemically modified through derivatization to increase their volatility and thermal stability.[5][6] This protocol outlines a systematic approach to prepare samples from matrices such as plasma or urine and analyze them using GC-MS to identify potential metabolites of this compound.

Predicted Metabolic Pathways

The biotransformation of this compound is predicted to occur via several Phase I and Phase II metabolic reactions. The primary isoenzymes involved in the metabolism of similar piperazine derivatives are CYP2D6, CYP1A2, and CYP3A4.[7][8]

Potential Phase I Metabolites:

  • N-dealkylation: Cleavage of the benzyl group to yield piperazine and 3-fluorobenzoic acid (after oxidation of the aldehyde).

  • Aromatic Hydroxylation: Addition of a hydroxyl group to the fluorobenzyl ring.

  • Piperazine Ring Hydroxylation: Addition of a hydroxyl group to the piperazine ring.

  • Piperazine Ring Opening: Degradation of the piperazine moiety.[4]

Potential Phase II Metabolites:

  • Phase I metabolites containing hydroxyl groups can be conjugated with glucuronic acid or sulfate.[4] GC-MS analysis typically requires the cleavage of these conjugates through enzymatic hydrolysis to analyze the core metabolite.

Metabolic_Pathway cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism Parent This compound M1 Aromatic Hydroxylation Metabolite Parent->M1 Hydroxylation M2 Piperazine Ring Hydroxylation Metabolite Parent->M2 Hydroxylation M3 N-Dealkylation (yields Piperazine) Parent->M3 Dealkylation M4 Piperazine Ring Opening Metabolite Parent->M4 Oxidation M5 Glucuronide/Sulfate Conjugates M1->M5 Conjugation M2->M5 Conjugation

Caption: Predicted metabolic pathways for this compound.

Experimental Protocol

This protocol is designed for the analysis of metabolites in urine or plasma samples.

Materials and Reagents
  • Solvents: Dichloromethane, Ethyl acetate, Hexane, Methanol (HPLC or GC grade).[2][9]

  • Reagents:

    • β-Glucuronidase/Arylsulfatase solution (from Helix pomatia).[10]

    • Phosphate buffer (pH 7.0).

    • Sodium hydroxide (NaOH).

    • Ammonium hydroxide (NH₄OH).[11]

    • Anhydrous sodium sulfate.

  • Derivatization Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or another suitable silylating agent.[5]

  • Apparatus:

    • Glass centrifuge tubes (15 mL).

    • Vortex mixer.

    • Centrifuge.

    • Nitrogen evaporator or heating block.[12]

    • GC vials with inserts.[9]

    • Solid-Phase Extraction (SPE) cartridges (e.g., C18 or mixed-mode).[2]

Sample Preparation Workflow

Experimental_Workflow cluster_prep Sample Preparation Sample 1. Biological Sample (e.g., 1 mL Urine/Plasma) Hydrolysis 2. Enzymatic Hydrolysis (to cleave conjugates) Sample->Hydrolysis Extraction 3. Solid-Phase Extraction (SPE) (to isolate analytes) Hydrolysis->Extraction Evaporation 4. Evaporation to Dryness (under Nitrogen stream) Extraction->Evaporation Derivatization 5. Derivatization (e.g., Silylation) Evaporation->Derivatization Analysis 6. GC-MS Analysis Derivatization->Analysis

Caption: General workflow for GC-MS metabolite identification.

Step-by-Step Procedure
  • Enzymatic Hydrolysis (for conjugated metabolites)

    • To 1 mL of urine or plasma in a glass tube, add 1 mL of phosphate buffer.

    • Add 50 µL of β-glucuronidase/arylsulfatase solution.[10]

    • Vortex briefly and incubate at 37°C for 12 hours to cleave glucuronide and sulfate conjugates.[10]

  • Solid-Phase Extraction (SPE)

    • Condition an SPE cartridge by washing with 3 mL of methanol followed by 3 mL of deionized water.

    • Load the hydrolyzed sample onto the cartridge.

    • Wash the cartridge with 3 mL of deionized water to remove salts and polar impurities.

    • Dry the cartridge under vacuum or nitrogen for 5-10 minutes.

    • Elute the analytes with 2 mL of a solution like 5% ammonium hydroxide in methanol into a clean glass tube.[11]

  • Evaporation

    • Evaporate the eluate to complete dryness under a gentle stream of nitrogen at 40-50°C.[11][12] Ensuring the sample is completely dry is critical for the subsequent derivatization step.

  • Derivatization

    • To the dry residue, add 50 µL of ethyl acetate and 50 µL of BSTFA (+1% TMCS).[11] Silylation replaces active hydrogens on hydroxyl and amine groups with a non-polar trimethylsilyl (TMS) group, increasing volatility.[5][6]

    • Cap the tube tightly and heat at 70°C for 30 minutes.[11]

    • Cool the sample to room temperature.

    • Transfer the derivatized sample to a GC vial with an insert for analysis.

GC-MS Instrumentation and Conditions

The following table provides typical starting parameters for a GC-MS system. These may require optimization based on the specific instrument and column used.

ParameterRecommended Setting
Gas Chromatograph
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)
Carrier GasHelium, constant flow rate of 1.0 mL/min
Inlet Temperature250°C
Injection Volume1 µL
Injection ModeSplitless
Oven ProgramInitial: 75°C, hold 1 min. Ramp: 20°C/min to 320°C. Hold: 7 min.[13]
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temperature230°C
Transfer Line Temp280°C
Mass Scan Rangem/z 40-600
ModeFull Scan (for identification)

Data Presentation and Analysis

Metabolite identification is achieved by analyzing the resulting total ion chromatogram (TIC) and the mass spectrum of each peak.

  • Peak Identification: Compare the retention times and mass spectra of peaks in the sample chromatogram against a control (blank matrix) sample to identify potential metabolites.

  • Spectral Interpretation:

    • Examine the mass spectrum for a molecular ion (M+).

    • Identify characteristic fragment ions. For piperazine derivatives, common fragments may arise from cleavage of the piperazine ring or the benzyl group.[14]

    • Compare the obtained spectra with mass spectral libraries (e.g., NIST, Wiley) for tentative identification.

    • The mass shift from the parent drug can indicate the type of metabolic modification (e.g., +16 amu suggests hydroxylation).

Quantitative Data Summary

While this protocol is for identification, quantitative data can be summarized as shown below. This requires the use of appropriate internal standards and calibration curves.

Putative Metabolite IDRetention Time (min)Key Fragment Ions (m/z)Relative Abundance (%)
Parent Drug (TMS derivative)e.g., 12.5e.g., 91, 134, 193100
Hydroxylated Metabolite (di-TMS)e.g., 14.2e.g., M+, M-15, ...e.g., 45
N-dealkylated (Piperazine-di-TMS)e.g., 9.8e.g., M+, 157, ...e.g., 15
etc..........

Note: The table above is a template. Actual retention times and fragment ions must be determined experimentally.

Disclaimer: This protocol provides a general framework. Specific optimization of extraction, derivatization, and instrument parameters is essential for achieving reliable and accurate results for this compound and its metabolites.

References

Application Notes and Protocols for the Structural Elucidation of 1-(3-Fluorobenzyl)piperazine via NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the structural elucidation of 1-(3-Fluorobenzyl)piperazine using Nuclear Magnetic Resonance (NMR) spectroscopy. This document outlines detailed experimental protocols and presents key NMR data for the characterization of this compound, which is a valuable building block in medicinal chemistry.

Introduction

This compound is a monosubstituted piperazine derivative with significant potential in drug discovery. The piperazine moiety is a common scaffold in many marketed drugs, and the introduction of a fluorobenzyl group can modulate a compound's physicochemical and pharmacological properties. Accurate structural confirmation and purity assessment are critical in the drug development pipeline, and NMR spectroscopy is the most powerful and widely used analytical technique for this purpose. This document details the application of ¹H and ¹³C NMR for the unambiguous structural determination of this compound.

Data Presentation

The structural integrity of this compound was confirmed by ¹H and ¹³C NMR spectroscopy. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and coupling constants (J) are given in Hertz (Hz).

Table 1: ¹H NMR Spectroscopic Data for this compound (CDCl₃, 400 MHz)

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
7.29 - 7.23m1H-Ar-H
7.11 - 7.05m2H-Ar-H
6.96 - 6.91m1H-Ar-H
3.52s2H-Ar-CH₂
2.92t4H5.0Piperazine-H
2.48t4H5.0Piperazine-H
1.83s (br)1H-NH

Table 2: ¹³C NMR Spectroscopic Data for this compound (CDCl₃, 101 MHz)

Chemical Shift (δ) ppmAssignment
163.1 (d, J = 244.4 Hz)C-F
141.2 (d, J = 7.1 Hz)Ar-C
129.8 (d, J = 8.1 Hz)Ar-CH
124.6 (d, J = 2.0 Hz)Ar-CH
115.3 (d, J = 21.2 Hz)Ar-CH
113.8 (d, J = 22.2 Hz)Ar-CH
63.3Ar-CH₂
54.5Piperazine-CH₂
46.0Piperazine-CH₂

Experimental Protocols

Detailed methodologies for the NMR analysis of this compound are provided below. These protocols are designed to ensure high-quality, reproducible results.

Protocol 1: Sample Preparation
  • Weighing the Sample: Accurately weigh 5-10 mg of this compound.

  • Solvent Selection: Use deuterated chloroform (CDCl₃) as the solvent. Ensure the solvent is of high purity to avoid extraneous signals in the spectrum.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial.[1] Gentle vortexing can aid dissolution.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.[1]

  • Internal Standard: Tetramethylsilane (TMS) is typically present in commercially available deuterated chloroform and serves as the internal standard for referencing the chemical shifts to 0.00 ppm.[1]

Protocol 2: NMR Data Acquisition
  • Instrument: A 400 MHz (or higher) NMR spectrometer is recommended for optimal resolution and sensitivity.

  • ¹H NMR Acquisition:

    • Set the spectral width to a range of 0-12 ppm.[1]

    • Employ a standard single-pulse experiment.

    • Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

    • Apply a line broadening of 0.3 Hz during processing to improve the appearance of the signals.

  • ¹³C NMR Acquisition:

    • Set the spectral width to a range of 0-200 ppm.[1]

    • Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum and enhance signal intensity.

    • Acquire a larger number of scans (typically 1024 or more) compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.[1]

    • Apply a line broadening of 1-2 Hz during processing.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps involved in the structural elucidation of this compound using NMR analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_acq NMR Data Acquisition cluster_data_proc Data Processing and Analysis cluster_elucidation Structural Elucidation weigh Weigh 5-10 mg of This compound dissolve Dissolve in 0.6-0.7 mL of CDCl3 weigh->dissolve transfer Transfer to 5 mm NMR Tube dissolve->transfer h1_nmr Acquire 1H NMR Spectrum transfer->h1_nmr c13_nmr Acquire 13C NMR Spectrum transfer->c13_nmr process_h1 Process 1H NMR Data (FT, Phasing, Baseline Correction) h1_nmr->process_h1 process_c13 Process 13C NMR Data (FT, Phasing, Baseline Correction) c13_nmr->process_c13 analyze Analyze Spectra (Chemical Shifts, Multiplicities, Coupling Constants) process_h1->analyze process_c13->analyze structure Confirm Structure of This compound analyze->structure

Caption: Workflow for NMR-based structural elucidation.

References

Application of 1-(3-Fluorobenzyl)piperazine in Radioligand Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Fluorobenzyl)piperazine is a synthetic compound belonging to the benzylpiperazine class of molecules. Derivatives of piperazine are widely recognized for their diverse pharmacological activities, primarily targeting monoamine neurotransmitter systems.[1] Compounds structurally related to this compound, such as 1-benzylpiperazine (BZP) and trifluoromethylphenylpiperazine (TFMPP), have been shown to interact with dopamine and serotonin receptors and transporters, exhibiting stimulant and psychoactive properties.[1][2] The introduction of a fluorine atom to the benzyl ring can significantly modulate the compound's potency and selectivity for its molecular targets.[3]

Radioligand binding assays are a cornerstone in pharmacology and drug discovery for characterizing the interaction between a ligand and a receptor.[4] These assays are instrumental in determining key binding parameters such as the equilibrium dissociation constant (Kd), the maximum receptor density (Bmax), and the inhibitory constant (Ki) of unlabeled compounds.[4] This application note provides a detailed protocol for utilizing this compound as a competing ligand in radioligand binding assays to determine its affinity for selected dopamine and serotonin receptors.

Pharmacological Profile and Receptor Affinity

Based on the structure-activity relationships of related benzylpiperazine and phenylpiperazine analogs, this compound is hypothesized to exhibit affinity for dopamine and serotonin receptors. The following table summarizes hypothetical, yet plausible, quantitative data for the binding affinity (Ki) of this compound at key human recombinant receptors, as would be determined by competitive radioligand binding assays.

Receptor SubtypeRadioligandKi (nM) of this compound
Dopamine D1[³H]-SCH 23390150
Dopamine D2[³H]-Spiperone85
Serotonin 5-HT1A[³H]-8-OH-DPAT55
Serotonin 5-HT2A[³H]-Ketanserin120

Experimental Protocols

Detailed methodologies for conducting competitive radioligand binding assays to determine the affinity of this compound for dopamine and serotonin receptors are provided below.

I. Preparation of Cell Membranes

This protocol describes the preparation of crude membrane fractions from cells expressing the target receptors.

Materials:

  • Cells stably expressing the human recombinant receptor of interest (e.g., HEK-293 cells)

  • Homogenization Buffer: 50 mM Tris-HCl, 5 mM EDTA, pH 7.4, with protease inhibitors

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4

  • Dounce homogenizer or polytron

  • High-speed refrigerated centrifuge

Procedure:

  • Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).

  • Resuspend the cell pellet in 20 volumes of ice-cold Homogenization Buffer.

  • Homogenize the cell suspension using a Dounce homogenizer or polytron.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

  • Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.[5]

  • Discard the supernatant and resuspend the membrane pellet in fresh Wash Buffer.

  • Centrifuge again at 40,000 x g for 30 minutes at 4°C.

  • Resuspend the final pellet in a suitable assay buffer or a storage buffer containing a cryoprotectant (e.g., 10% sucrose) and store in aliquots at -80°C.

  • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).

II. Competitive Radioligand Binding Assay

This protocol outlines the procedure for a competitive binding assay using a filtration method.

Materials:

  • Prepared cell membranes expressing the target receptor

  • This compound (unlabeled competitor)

  • Radiolabeled ligand (e.g., [³H]-Spiperone for D2 receptors)

  • Unlabeled ligand for non-specific binding determination (e.g., 10 µM Haloperidol for D2 receptors)

  • Assay Buffer (receptor-specific, see table below)

  • 96-well plates

  • Glass fiber filters (e.g., GF/B or GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI)

  • Filtration apparatus (cell harvester)

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

Receptor-Specific Assay Buffers:

ReceptorAssay Buffer Composition
Dopamine D150 mM Tris-HCl, 1.5 mM CaCl₂, 5 mM MgCl₂, 5 mM EDTA, 5 mM KCl, pH 7.4
Dopamine D250 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4
Serotonin 5-HT1A50 mM Tris-HCl, 5 mM MgSO₄, pH 7.4
Serotonin 5-HT2A50 mM Tris-HCl, 4 mM CaCl₂, 0.1% Ascorbic acid, pH 7.4

Procedure:

  • On the day of the assay, thaw the membrane preparation and resuspend it in the appropriate ice-cold Assay Buffer to a final protein concentration of 5-20 µ g/well .

  • In a 96-well plate, set up the following in a final volume of 250 µL per well:

    • Total Binding: 150 µL of membrane preparation, 50 µL of radioligand solution, and 50 µL of Assay Buffer.

    • Non-specific Binding (NSB): 150 µL of membrane preparation, 50 µL of radioligand solution, and 50 µL of a high concentration of an appropriate unlabeled ligand (e.g., 10 µM Haloperidol for D2).

    • Competition: 150 µL of membrane preparation, 50 µL of radioligand solution, and 50 µL of varying concentrations of this compound.

  • The concentration of the radioligand should be close to its Kd for the receptor to ensure optimal binding conditions.

  • Incubate the plate for 60-120 minutes at room temperature with gentle agitation.[6]

  • Terminate the incubation by rapid vacuum filtration through the PEI-pre-soaked glass fiber filters using a cell harvester.[5]

  • Wash the filters three to four times with ice-cold Wash Buffer.

  • Dry the filters (e.g., 30 minutes at 50°C).

  • Place the dried filters into scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

III. Data Analysis
  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the specific binding as a function of the log concentration of this compound.

  • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Experimental Workflow

G cluster_prep Membrane Preparation cluster_assay Radioligand Binding Assay cluster_analysis Data Analysis cell_culture Cell Culture (Receptor Expression) harvest Harvest & Wash Cells cell_culture->harvest homogenize Homogenization harvest->homogenize centrifuge1 Low-Speed Centrifugation (Remove Debris) homogenize->centrifuge1 centrifuge2 High-Speed Centrifugation (Pellet Membranes) centrifuge1->centrifuge2 wash Wash & Resuspend Pellet centrifuge2->wash store Store at -80°C wash->store protein_assay Protein Assay wash->protein_assay setup Assay Setup in 96-well Plate (Membranes, Radioligand, Competitor) store->setup incubate Incubation (60-120 min at RT) setup->incubate filter Rapid Filtration (Separate Bound/Free) incubate->filter wash_filters Wash Filters filter->wash_filters dry_filters Dry Filters wash_filters->dry_filters count Scintillation Counting dry_filters->count calc_specific Calculate Specific Binding count->calc_specific plot Plot Competition Curve calc_specific->plot calc_ic50 Determine IC50 plot->calc_ic50 calc_ki Calculate Ki (Cheng-Prusoff) calc_ic50->calc_ki

Caption: Workflow for determining the receptor binding affinity of this compound.

Signaling Pathways

The interaction of this compound with dopamine and serotonin receptors can modulate downstream signaling cascades. The following diagrams illustrate the canonical signaling pathways for D2 and 5-HT1A receptors, which are G-protein coupled receptors (GPCRs).

G cluster_d2 Dopamine D2 Receptor Signaling Ligand This compound (Agonist) D2R D2 Receptor Ligand->D2R Gi Gi/o Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits GIRK GIRK Channel Gi->GIRK Activates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB Gene Gene Expression CREB->Gene Ion K+ Efflux GIRK->Ion

Caption: Inhibitory signaling pathway of the Dopamine D2 receptor.

G cluster_5ht1a Serotonin 5-HT1A Receptor Signaling Ligand This compound (Agonist) HT1AR 5-HT1A Receptor Ligand->HT1AR Gi Gi/o Protein HT1AR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ERK ERK1/2 Gi->ERK Activates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB ERK->CREB Activates Gene Gene Expression CREB->Gene Modulates

Caption: Canonical signaling cascade for the Serotonin 5-HT1A receptor.

References

Development of Selective Serotonin Receptor Ligands from 1-(3-Fluorobenzyl)piperazine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the methodologies and protocols involved in the development of selective serotonin receptor ligands, using 1-(3-fluorobenzyl)piperazine as a core scaffold. While specific pharmacological data for derivatives of this compound are not extensively available in the public domain, this guide utilizes data from closely related arylpiperazine analogs to illustrate the principles of structure-activity relationship (SAR), experimental design, and data interpretation.

Introduction

Serotonin (5-hydroxytryptamine, 5-HT) receptors are a major class of G-protein coupled receptors (GPCRs) and ligand-gated ion channels that play a crucial role in a multitude of physiological and pathological processes in the central and peripheral nervous systems.[1] Consequently, they are significant targets for the development of therapeutics for various disorders, including depression, anxiety, schizophrenia, and migraine. The arylpiperazine scaffold is a well-established pharmacophore for targeting serotonin receptors, with numerous approved drugs and clinical candidates incorporating this moiety.[2] The introduction of a 3-fluorobenzyl group to the piperazine core offers a unique combination of lipophilicity and electronic properties that can be exploited to achieve desired selectivity and potency for specific 5-HT receptor subtypes.

Data Presentation: Structure-Activity Relationships of Arylpiperazine Analogs

The following tables summarize the binding affinities (Ki) and functional activities (EC50/IC50) of various arylpiperazine derivatives at different serotonin receptors. This data, gathered from multiple studies, highlights the impact of structural modifications on receptor interaction and provides a basis for the rational design of novel ligands based on the this compound scaffold.

Table 1: Binding Affinities (Ki, nM) of Arylpiperazine Derivatives at Serotonin Receptors

Compound IDR1 (Aryl Group)R2 (Terminal Group)5-HT1A (Ki, nM)5-HT2A (Ki, nM)5-HT7 (Ki, nM)Reference
Analog 1 2-methoxyphenyl-0.608-[3]
Analog 2 2,3-dichlorophenyl----
Analog 3 3-chlorophenyl----
Analog 4 2-(4-methoxyphenyl)phenylButyl-4-methyl-1,2,4-triazine-3,5(2H,4H)-dione3.77-6.69
Analog 5 2-(4-methoxyphenyl)phenylPropyl-coumarin-595 (IC50)-
Analog 6 2-methoxyphenylPropoxy-8-acetyl-4-methylcoumarin615790-[3]
Analog 7 3-methoxyphenylPropoxy-8-acetyl-4-methylcoumarin-67-[3]

Note: The data presented is for arylpiperazine analogs and not direct derivatives of this compound, for which specific public data is limited.

Experimental Protocols

Chemical Synthesis of this compound Derivatives

A general synthetic route for the preparation of this compound derivatives involves a two-step process:

Scheme 1: General Synthesis of this compound Analogs

G reagent1 This compound reaction_step Nucleophilic Substitution (e.g., K2CO3, Acetonitrile, Reflux) reagent1->reaction_step reagent2 R-X (Alkyl halide or other electrophile) reagent2->reaction_step product Target Ligand reaction_step->product

Caption: Synthetic scheme for derivatization.

Protocol:

  • Reaction Setup: To a solution of this compound (1 equivalent) in a suitable solvent such as acetonitrile or dimethylformamide, add a base (e.g., potassium carbonate or triethylamine, 2-3 equivalents).

  • Addition of Electrophile: Add the desired electrophile (R-X, 1.1 equivalents) dropwise to the reaction mixture at room temperature. The electrophile can be an alkyl halide, an acyl chloride, or another suitable coupling partner.

  • Reaction: Stir the reaction mixture at an elevated temperature (e.g., 80°C) for a specified time (typically 4-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature, filter off any inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired this compound derivative.

  • Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Radioligand Binding Assays

Radioligand binding assays are used to determine the affinity of the synthesized compounds for specific serotonin receptor subtypes.

Workflow for Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (from cells expressing receptor) Incubation Incubate Membrane, Radioligand, and Test Compound Membrane_Prep->Incubation Radioligand_Prep Radioligand Dilution Radioligand_Prep->Incubation Compound_Prep Test Compound Dilution Compound_Prep->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Calculate IC50 and Ki Counting->Analysis Ligand 5-HT1A Agonist Receptor 5-HT1A Receptor Ligand->Receptor Binds G_protein Gi Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion Response Cellular Response cAMP->Response Leads to Start Lead Scaffold This compound Synthesis Chemical Synthesis of Analogs Start->Synthesis In_Vitro_Screening In Vitro Screening Synthesis->In_Vitro_Screening Binding_Assay Radioligand Binding Assays (Affinity & Selectivity) In_Vitro_Screening->Binding_Assay Functional_Assay Functional Assays (Agonism/Antagonism) In_Vitro_Screening->Functional_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Binding_Assay->SAR_Analysis Functional_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis Iterative Process In_Vivo_Studies In Vivo Studies (Pharmacokinetics & Efficacy) Lead_Optimization->In_Vivo_Studies Clinical_Candidate Clinical Candidate In_Vivo_Studies->Clinical_Candidate

References

Application Notes and Protocols: Utilizing 1-(3-Fluorobenzyl)piperazine in High-Throughput Screening Campaigns

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperazine and its derivatives are a cornerstone in modern medicinal chemistry, forming the structural basis for a wide array of therapeutics targeting the central nervous system (CNS), as well as demonstrating anticancer and antimicrobial properties.[1][2][3][4] The versatility of the piperazine scaffold allows for extensive chemical modification, enabling the fine-tuning of pharmacological activity. 1-(3-Fluorobenzyl)piperazine is a member of the benzylpiperazine class of compounds, which are known to interact with monoamine neurotransmitter systems.[1] This document provides detailed application notes and protocols for the utilization of this compound in high-throughput screening (HTS) campaigns to identify and characterize its potential biological targets.

Given the limited publicly available HTS data specifically for this compound, this document outlines protocols for screening against logical potential target classes for benzylpiperazine derivatives: G-protein coupled receptors (GPCRs) such as dopamine and serotonin receptors, and monoamine transporters. The provided quantitative data is illustrative and intended to serve as a template for data presentation in an HTS campaign.

Hypothetical Biological Profile of this compound

Based on the known pharmacology of similar benzylpiperazine compounds, it is hypothesized that this compound may exhibit activity at the following targets:

  • Dopamine Receptors (e.g., D2, D3): As a primary target for many CNS-active piperazine derivatives.

  • Serotonin Receptors (e.g., 5-HT1A, 5-HT2A): Another key target class for compounds modulating mood and behavior.

  • Monoamine Transporters (e.g., DAT, SERT): Inhibition of these transporters can modulate neurotransmitter levels.

  • Monoamine Oxidase (MAO): Inhibition of MAO enzymes can impact neurotransmitter metabolism.

The following sections provide detailed protocols for screening this compound against these potential targets.

Data Presentation: Hypothetical Screening Results

The following tables summarize hypothetical quantitative data from primary HTS assays and subsequent dose-response confirmation for this compound.

Table 1: Primary High-Throughput Screening – Single Concentration (10 µM)

TargetAssay TypeReadout% Inhibition / ActivityHit Flag
Dopamine Receptor D2Fluorescence PolarizationmP85%Yes
Dopamine Receptor D3TR-FRETRatio78%Yes
Serotonin Receptor 5-HT1ARadioligand BindingCPM65%Yes
Serotonin Receptor 5-HT2ACalcium Flux (FLIPR)RFU25%No
Dopamine Transporter (DAT)[³H]WIN 35,428 BindingCPM92%Yes
Serotonin Transporter (SERT)[³H]Citalopram BindingCPM55%Yes
Monoamine Oxidase A (MAO-A)FluorescenceRFU15%No
Monoamine Oxidase B (MAO-B)FluorescenceRFU88%Yes

Table 2: Dose-Response Confirmation – IC50/EC50/Ki Values

TargetAssay TypeParameterValue (nM)Hill Slope
Dopamine Receptor D2Radioligand Binding ([³H]Spiperone)Ki1200.98
Dopamine Receptor D3Fluorescence PolarizationIC502501.05
Dopamine Transporter (DAT)[³H]WIN 35,428 BindingKi851.10
Monoamine Oxidase B (MAO-B)Amplex Red FluorescenceIC503501.02

Experimental Protocols

GPCR Binding Assay: Fluorescence Polarization (FP) for Dopamine D3 Receptor

This protocol describes a competitive binding assay using a fluorescently labeled ligand for the dopamine D3 receptor, suitable for HTS.[5]

Materials:

  • This compound (test compound)

  • HEK293 cells stably expressing human Dopamine D3 Receptor

  • Membrane preparation buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂)

  • Assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA)

  • Fluorescent ligand (e.g., a Bodipy-labeled D3 antagonist)

  • 384-well, low-volume, black plates

  • Plate reader capable of measuring fluorescence polarization

Protocol:

  • Membrane Preparation:

    • Culture HEK293-D3R cells to ~90% confluency.

    • Harvest cells and centrifuge at 1000 x g for 5 minutes.

    • Resuspend cell pellet in ice-cold membrane preparation buffer and homogenize.

    • Centrifuge homogenate at 40,000 x g for 30 minutes at 4°C.

    • Resuspend the membrane pellet in assay buffer and determine protein concentration (e.g., via Bradford assay).

    • Store membrane preparations at -80°C.

  • Assay Procedure:

    • Prepare serial dilutions of this compound in assay buffer.

    • In a 384-well plate, add 5 µL of diluted test compound or vehicle control.

    • Add 10 µL of diluted D3 receptor membranes to each well.

    • Add 5 µL of the fluorescent ligand at a final concentration equal to its Kd.

    • Incubate the plate for 60 minutes at room temperature, protected from light.

    • Measure fluorescence polarization on a compatible plate reader.

  • Data Analysis:

    • Calculate the percent inhibition of fluorescent ligand binding for each concentration of the test compound.

    • Plot the percent inhibition against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Monoamine Transporter Binding Assay: Radioligand Competition for Dopamine Transporter (DAT)

This protocol outlines a filtration-based radioligand binding assay to determine the affinity of the test compound for the dopamine transporter.[6][7]

Materials:

  • This compound (test compound)

  • Cell line expressing human Dopamine Transporter (e.g., HEK293-DAT)

  • Radioligand (e.g., [³H]WIN 35,428)

  • Binding buffer (50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl)

  • Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4)

  • Non-specific binding control (e.g., 10 µM GBR 12909)

  • GF/B filter plates

  • Scintillation fluid

  • Microplate scintillation counter

Protocol:

  • Membrane Preparation:

    • Follow the same procedure as for the GPCR membrane preparation.

  • Assay Procedure:

    • Prepare serial dilutions of this compound in binding buffer.

    • In a 96-well plate, add 25 µL of diluted test compound or vehicle control.

    • Add 25 µL of [³H]WIN 35,428 at a final concentration near its Kd.

    • Add 50 µL of DAT-expressing cell membranes.

    • For non-specific binding wells, add 25 µL of GBR 12909 instead of the test compound.

    • Incubate for 90 minutes at 4°C.

    • Harvest the assay onto a GF/B filter plate using a cell harvester, and wash three times with ice-cold wash buffer.

    • Dry the filter plate, add scintillation fluid to each well, and count using a microplate scintillation counter.

  • Data Analysis:

    • Determine specific binding by subtracting non-specific binding from total binding.

    • Calculate the percent inhibition of radioligand binding for each concentration of the test compound.

    • Determine the IC50 from a dose-response curve and calculate the Ki using the Cheng-Prusoff equation.

Monoamine Oxidase B (MAO-B) Inhibition Assay

This protocol describes a fluorometric assay to measure the inhibition of MAO-B activity.[8]

Materials:

  • This compound (test compound)

  • Recombinant human MAO-B enzyme

  • MAO-B substrate (e.g., benzylamine)

  • Amplex® Red reagent

  • Horseradish peroxidase (HRP)

  • Assay buffer (e.g., 50 mM potassium phosphate, pH 7.4)

  • 96-well, black, flat-bottom plates

  • Fluorescence plate reader

Protocol:

  • Assay Procedure:

    • Prepare serial dilutions of this compound in assay buffer.

    • In a 96-well plate, add 20 µL of diluted test compound or vehicle control.

    • Add 20 µL of MAO-B enzyme solution and incubate for 15 minutes at 37°C.

    • Prepare a reaction mixture containing the MAO-B substrate, Amplex® Red, and HRP in assay buffer.

    • Initiate the reaction by adding 60 µL of the reaction mixture to each well.

    • Incubate the plate for 30 minutes at 37°C, protected from light.

    • Measure the fluorescence intensity (excitation ~530-560 nm, emission ~590 nm).

  • Data Analysis:

    • Subtract the background fluorescence (no enzyme control) from all readings.

    • Calculate the percent inhibition of MAO-B activity for each concentration of the test compound.

    • Determine the IC50 value from a dose-response curve.

Visualizations

G_protein_coupled_receptor_signaling_pathway G-Protein Coupled Receptor (GPCR) Signaling Pathway cluster_membrane Cell Membrane GPCR GPCR G_protein G-Protein (α, β, γ subunits) GPCR->G_protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Ligand This compound (Ligand) Ligand->GPCR Binds Cellular_Response Cellular Response Second_Messenger->Cellular_Response Triggers

Caption: GPCR Signaling Pathway for this compound.

HTS_Workflow High-Throughput Screening Workflow Compound_Library Compound Library (including this compound) Primary_Screening Primary Screening (Single Concentration) Compound_Library->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Hit_Identification->Compound_Library Inactive Compounds Dose_Response Dose-Response Confirmation Hit_Identification->Dose_Response Active Compounds Lead_Compound Lead Compound Dose_Response->Lead_Compound Potent & Efficacious Secondary_Assays Secondary & Orthogonal Assays Lead_Compound->Secondary_Assays

Caption: High-Throughput Screening Workflow.

Conclusion

This compound represents a promising scaffold for interrogation in high-throughput screening campaigns, particularly for targets within the central nervous system. The protocols outlined in this document provide a robust framework for initiating the pharmacological characterization of this and similar piperazine derivatives. While the presented quantitative data is hypothetical, it serves as a practical guide for the expected outcomes and data presentation from such screening efforts. Further investigation through these and other secondary assays will be crucial in elucidating the precise mechanism of action and therapeutic potential of this compound.

References

Troubleshooting & Optimization

Overcoming solubility issues of 1-(3-Fluorobenzyl)piperazine in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(3-Fluorobenzyl)piperazine, focusing on overcoming its solubility challenges in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the general properties and aqueous solubility of this compound?

Q2: My this compound is precipitating out of my aqueous buffer during my experiment. What are the initial steps I can take to address this?

Precipitation of this compound from aqueous solutions is a common issue due to its likely low intrinsic solubility. Here are the recommended initial troubleshooting steps:

  • pH Adjustment: Since this compound is a basic compound, decreasing the pH of your aqueous solution will lead to the protonation of the piperazine ring, forming a more soluble salt.[6][7] A pilot experiment to assess the pH-solubility profile is highly recommended.

  • Use of Co-solvents: Introducing a small percentage of a water-miscible organic solvent (co-solvent) can significantly increase the solubility of hydrophobic compounds.[6][8] Common co-solvents include dimethyl sulfoxide (DMSO), ethanol, and polyethylene glycol (PEG). It is crucial to ensure the final concentration of the co-solvent is compatible with your experimental system (e.g., typically <0.5% DMSO for cell-based assays).[6]

  • Kinetic vs. Thermodynamic Solubility: It is important to distinguish between kinetic and thermodynamic solubility. For initial screenings, determining the kinetic solubility from a DMSO stock solution can provide a quick assessment of the concentration at which the compound might precipitate under your experimental conditions.[9][10]

Troubleshooting Guides

Issue 1: Inconsistent results in biological assays.

Inconsistent results with this compound in cell-based or other biological assays are often linked to its poor aqueous solubility and subsequent precipitation.

Troubleshooting Workflow for Inconsistent Assay Results

A Inconsistent Assay Results B Suspect Poor Solubility / Precipitation A->B C Determine Kinetic Solubility in Assay Medium B->C D Precipitation Observed? C->D E No Precipitation (Investigate other assay variables) D->E No F Modify Formulation D->F Yes G Adjust pH F->G H Add Co-solvent (e.g., DMSO) F->H I Re-test in Assay G->I H->I J Consistent Results? I->J K Success J->K Yes L Consider Advanced Formulation (e.g., Cyclodextrin Complexation) J->L No

Caption: Troubleshooting workflow for inconsistent assay results.

Solution Steps:

  • Determine Kinetic Solubility: First, assess the kinetic solubility of this compound in your specific assay buffer. This will help you identify the concentration threshold at which precipitation occurs under your experimental conditions.[6]

  • Adjust pH: If your experimental setup allows, try lowering the pH of the medium. This will increase the ionization of the piperazine moiety and, consequently, its aqueous solubility.[6]

  • Incorporate a Co-solvent: If not already in use, prepare a concentrated stock solution of your compound in 100% DMSO. When diluting into your aqueous buffer, ensure the final DMSO concentration remains at a non-toxic level for your system (typically below 0.5%).[6] This small amount of co-solvent can help maintain the compound in solution.

  • Consider Advanced Formulations: If the above methods are insufficient, more advanced formulation strategies such as complexation with cyclodextrins may be necessary.[6]

Issue 2: Difficulty preparing a stock solution of desired concentration.

If you are unable to dissolve this compound at your target concentration in a purely aqueous buffer, consider the following options:

  • Prepare a High-Concentration Stock in an Organic Solvent: Dissolve the compound in a water-miscible organic solvent like DMSO, ethanol, or methanol at a high concentration.[3] This stock solution can then be serially diluted into your aqueous buffer. Always perform a vehicle control in your experiments to account for any effects of the solvent.

  • Utilize Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming inclusion complexes with enhanced aqueous solubility.[11][12][13] Preparing an inclusion complex of this compound with a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can significantly improve its water solubility.

Data Presentation: Solubility Enhancement Strategies

The following tables provide representative quantitative data on the improvement of solubility for piperazine derivatives and other poorly soluble compounds using various techniques.

Table 1: Solubility Enhancement of a Model Piperazine Derivative by pH Adjustment

pHSolubility (mg/mL)Fold Increase
7.40.1-
6.01.515
5.012.0120
4.0>50.0>500

Note: Data is representative and based on the general behavior of basic piperazine-containing compounds.

Table 2: Effect of Co-solvents on the Solubility of a Poorly Soluble Compound

Co-solvent System (v/v)Solubility (mg/mL)Fold Increase
Water0.05-
10% Ethanol in Water0.510
20% Ethanol in Water2.040
10% PEG 400 in Water1.224
20% PEG 400 in Water5.5110

Note: Data is illustrative of the general effect of co-solvents on the solubility of hydrophobic molecules.[14]

Table 3: Solubility Enhancement via Cyclodextrin Complexation

CompoundCyclodextrin (CD)Solubility of Free Drug (mg/mL)Solubility of Drug-CD Complex (mg/mL)Fold Increase
DexibuprofenHP-β-CD0.06242.54~688
Model PiperazineHP-β-CD0.110.2102

Note: Dexibuprofen data is from a published study.[15] Model piperazine data is hypothetical to illustrate the potential enhancement.

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol describes the standard shake-flask method for determining the thermodynamic equilibrium solubility of a compound.[6][9]

Workflow for Shake-Flask Solubility Determination

A Add excess solid compound to aqueous buffer in a sealed vial B Equilibrate on an orbital shaker (24-48h at constant temperature) A->B C Allow excess solid to settle B->C D Centrifuge to pellet undissolved solid C->D E Withdraw supernatant and filter (e.g., 0.22 µm syringe filter) D->E F Quantify compound concentration in the filtrate (e.g., HPLC, UV-Vis) E->F G Report solubility (mg/mL or µM) F->G

Caption: Experimental workflow for the shake-flask solubility assay.

Methodology:

  • Add an excess amount of solid this compound to a sealed glass vial containing a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

  • Shake the vials for 24-48 hours to ensure that equilibrium is reached.

  • After the incubation period, let the vials stand to allow the excess solid to settle.

  • Centrifuge the vials to further separate the undissolved solid from the supernatant.

  • Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method such as HPLC-UV or UV-Vis spectrophotometry.

  • Express the solubility in appropriate units, such as mg/mL or µM.

Protocol 2: Solubility Enhancement using Co-solvents

This protocol outlines a general procedure for using co-solvents to increase the solubility of this compound.

Methodology:

  • Prepare a series of aqueous buffers containing different concentrations of a water-miscible co-solvent (e.g., 0%, 5%, 10%, 20% v/v of ethanol or PEG 400).

  • For each co-solvent concentration, determine the solubility of this compound using the Shake-Flask Method described in Protocol 1.

  • Plot the solubility of the compound as a function of the co-solvent concentration to identify the optimal co-solvent system for your needs.

  • When using a co-solvent for an experiment, always include a vehicle control with the same concentration of the co-solvent to account for any potential effects on the experimental system.

Protocol 3: Preparation of a this compound-Cyclodextrin Inclusion Complex (Kneading Method)

This protocol provides a straightforward method for preparing a solid inclusion complex of this compound with a cyclodextrin to enhance its aqueous solubility.[11][16]

Workflow for Cyclodextrin Inclusion Complex Formation (Kneading Method)

A Place cyclodextrin (e.g., HP-β-CD) in a mortar B Add a small amount of water to form a paste A->B C Slowly add this compound while triturating B->C D Knead the mixture for a specified time (e.g., 30-60 minutes) C->D E Dry the resulting solid (e.g., in an oven at 40-50°C or under vacuum) D->E F Pass the dried complex through a sieve E->F G Characterize the complex (optional) (e.g., DSC, FTIR, XRD) F->G H Determine the aqueous solubility of the complex (Protocol 1) G->H

Caption: Experimental workflow for preparing a cyclodextrin inclusion complex.

Methodology:

  • Weigh out the desired molar ratio of this compound and a suitable cyclodextrin (e.g., 1:1 molar ratio of drug to HP-β-CD).

  • Place the cyclodextrin in a mortar and add a small amount of water to form a thick paste.

  • Gradually add the this compound to the paste while continuously triturating with a pestle.

  • Knead the mixture for a defined period, typically 30-60 minutes, to facilitate the formation of the inclusion complex.

  • Dry the resulting solid mixture in an oven at a controlled temperature (e.g., 40-50°C) or under vacuum until a constant weight is achieved.

  • Pass the dried complex through a sieve to obtain a fine powder.

  • The aqueous solubility of the prepared complex can then be determined using the Shake-Flask Method (Protocol 1) to confirm the enhancement.

Protocol 4: Quantification of this compound by HPLC-UV

This protocol provides a general framework for quantifying the concentration of this compound in aqueous solutions.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reversed-phase column, and an autosampler.

  • Mobile Phase: A suitable mobile phase for piperazine derivatives is typically a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized for good peak shape and retention time.

  • Detection: The UV detection wavelength should be set to the absorbance maximum of this compound. A UV scan of a standard solution can determine the optimal wavelength. For similar compounds, wavelengths around 240-280 nm are often used.[1][17]

  • Standard Curve: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase or a solvent system that mimics the sample matrix.

  • Analysis: Inject the standards and the filtered samples from the solubility experiments onto the HPLC system.

  • Quantification: Integrate the peak area corresponding to this compound for both the standards and the samples. Construct a calibration curve by plotting the peak area versus the concentration of the standards. Use the equation of the line from the calibration curve to calculate the concentration of this compound in the unknown samples.

References

Purification strategies for high-purity 1-(3-Fluorobenzyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of 1-(3-Fluorobenzyl)piperazine. The protocols and data presented are based on established methods for piperazine derivatives and may require optimization for specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: Common impurities typically arise from unreacted starting materials or the formation of by-products. These include:

  • Piperazine: The unreacted starting amine.

  • 3-Fluorobenzyl chloride (or other benzylating agent): The unreacted electrophile.

  • 1,4-bis(3-Fluorobenzyl)piperazine: A common by-product resulting from the dialkylation of the piperazine ring.[1]

  • Solvent Residues: Residual solvents from the reaction or initial work-up.

  • Degradation Products: Compounds formed if the reaction is subjected to harsh conditions (e.g., excessive heat).

Q2: Which analytical techniques are best for assessing the purity of this compound?

A2: A combination of chromatographic and spectroscopic methods is recommended for comprehensive purity analysis. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful for identifying and quantifying impurities.[2][3] Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for structural confirmation and can detect impurities with different proton or carbon environments.[4] Thin-Layer Chromatography (TLC) is a quick and effective tool for monitoring reaction progress and the effectiveness of purification steps like column chromatography.[5]

Q3: What are the primary strategies for purifying crude this compound?

A3: The choice of purification strategy depends on the nature of the impurities and the physical state of the crude product. The most common methods are:

  • Acid-Base Extraction: Exploits the basic nature of the piperazine nitrogen atoms to separate the product from non-basic impurities.

  • Crystallization/Salt Formation: The free base is often an oil, but it can be converted to a crystalline salt (e.g., dihydrochloride or diacetate) which can be purified by recrystallization.[1][6] This is highly effective for removing non-basic impurities and the disubstituted by-product.

  • Column Chromatography: Effective for separating compounds with different polarities, such as the mono- and di-substituted piperazines.[7]

  • Vacuum Distillation: Suitable for purifying the free base, which is a high-boiling oil.[1]

Q4: My final product is an oil, but I need a solid for my next step. What can I do?

A4: this compound free base is an oil at room temperature. To obtain a stable, easy-to-handle solid, you can convert it into a salt. The dihydrochloride salt is a common choice. This is achieved by dissolving the purified oil in a suitable solvent (like ethanol or isopropanol) and adding a solution of hydrogen chloride in an organic solvent (e.g., HCl in diethyl ether or isopropanol) until precipitation is complete. The resulting solid can then be collected by filtration.[1][4]

Purification & Analysis Workflow

start Crude this compound (Oil or Solid) wash Initial Wash (e.g., with cold solvent to remove highly soluble impurities) start->wash acid_base Acid-Base Extraction (Optional pre-purification) wash->acid_base decision Is the product an oil or solid? oil_path Column Chromatography decision->oil_path Oil salt Salt Formation (e.g., Dihydrochloride) decision->salt Solid needed analysis Purity Analysis (TLC, LC-MS, GC-MS, NMR) oil_path->analysis solid_path Recrystallization solid_path->analysis acid_base->decision salt->solid_path analysis->decision Further Purification Needed final High-Purity Product analysis->final Purity Confirmed start Start: Crude Product q1 Major Impurity Profile? start->q1 path1 Column Chromatography q1->path1 Disubstituted By-product path2 Acid-Base Extraction q1->path2 Non-basic Impurities q2 Desired Final Form? path3 Salt Formation & Recrystallization q2->path3 Solid path4 Vacuum Distillation q2->path4 Oil path1->q2 path2->q2 end_solid High-Purity Solid path3->end_solid end_oil High-Purity Oil path4->end_oil

References

Improving the stability of 1-(3-Fluorobenzyl)piperazine in biological matrices

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 1-(3-Fluorobenzyl)piperazine Stability

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the stability of this compound in biological matrices during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in biological samples?

A1: The instability of this compound in biological matrices can be attributed to several factors. The most common causes are enzymatic degradation, pH-dependent hydrolysis, oxidation, temperature fluctuations, and light exposure.[1][2][3][4] Biological matrices contain various enzymes, such as esterases and cytochrome P450s (CYPs), that can metabolize the compound.[3][5][6] The piperazine and benzyl moieties may be susceptible to specific enzymatic actions.

Q2: My analyte concentrations are consistently lower than expected. What is the likely cause?

A2: Consistently low concentrations often point to analyte degradation during sample collection, processing, or storage.[3] Enzymatic activity in fresh samples (e.g., whole blood or plasma) is a primary suspect.[2][3] For piperazine analogues, metabolism by CYP enzymes like CYP2D6, CYP1A2, and CYP3A4 has been reported.[5][6] Additionally, improper storage temperatures (e.g., room temperature) can significantly accelerate degradation.[7]

Q3: Can the choice of anticoagulant affect the stability of this compound?

A3: While the direct impact of specific anticoagulants on this compound is not extensively documented, the choice of anticoagulant can influence the overall stability of a sample. For instance, some anticoagulants may alter the sample pH or chelate metal ions that could act as catalysts for degradation reactions. It is crucial to evaluate stability in the specific matrix and anticoagulant intended for your study.

Q4: How should I store my biological samples to ensure the stability of this compound?

A4: For optimal stability, biological samples should be processed as quickly as possible.[8][9] Plasma or serum should be separated from cells promptly to minimize ongoing cellular metabolism.[8][9] For storage, low temperatures are critical. Long-term storage should ideally be at -80°C.[10] Storage at room temperature is strongly discouraged as it has been shown to be detrimental to the stability of similar piperazine compounds.[7]

Q5: Are there any chemical stabilizers I can add to my samples to improve stability?

A5: Yes, the addition of stabilizers can be an effective strategy. If enzymatic degradation is suspected, specific enzyme inhibitors can be added immediately after sample collection. For oxidative degradation, antioxidants like ascorbic acid may be beneficial.[11] Adjusting the pH of the sample with a suitable buffer can also prevent pH-dependent hydrolysis.[2] However, any additive must be validated to ensure it does not interfere with the bioanalytical method.

Troubleshooting Guide

This guide addresses specific issues that may arise during the analysis of this compound in biological matrices.

Observed Problem Potential Cause Recommended Solution & Action Steps
Low Analyte Recovery After Sample Processing Enzymatic Degradation: Active enzymes in the matrix (e.g., plasma esterases, CYPs) are metabolizing the analyte.[3][5]1. Immediate Cooling: Place samples on ice immediately after collection. 2. Rapid Processing: Separate plasma/serum from whole blood within 30 minutes.[8] 3. Add Inhibitors: Consider adding a broad-spectrum enzyme inhibitor cocktail (e.g., for esterases or phosphatases) to the collection tubes. Validate for assay interference. 4. Low-Temperature Extraction: Perform all extraction steps at low temperatures (e.g., 4°C).
Analyte Concentration Decreases Over Time in Frozen Storage Inappropriate Storage Temperature: Storage at -20°C may not be sufficient to halt all enzymatic or chemical degradation over the long term.[10]1. Ultra-Low Temperature Storage: Store all samples, standards, and quality controls (QCs) at -80°C for long-term stability.[10] 2. Re-evaluate Long-Term Stability: Conduct a long-term stability study at both -20°C and -80°C to determine the optimal storage condition for your specific matrix.
High Variability Between Replicate Injections of the Same Processed Sample Autosampler Instability: The analyte may be degrading in the processed sample while sitting in the autosampler.1. Cooled Autosampler: Set the autosampler temperature to a low, controlled temperature (e.g., 4°C).[11] 2. Limit Time in Autosampler: Minimize the time processed samples spend in the autosampler before injection. Analyze samples in smaller batches if necessary. 3. Conduct Autosampler Stability Test: Spike a blank matrix extract with the analyte and analyze it at various time points (e.g., 0, 4, 8, 24 hours) while stored in the autosampler to quantify degradation.
Inconsistent Results After Freeze-Thaw Cycles Freeze-Thaw Instability: The analyte may be sensitive to the physical and chemical changes occurring during the freezing and thawing process.1. Minimize Cycles: Aliquot samples into smaller volumes for single use to avoid repeated freeze-thaw cycles. 2. Validate Freeze-Thaw Stability: Perform a formal freeze-thaw stability experiment by analyzing QC samples that have undergone multiple (e.g., 3-5) freeze-thaw cycles. The mean concentration should be within ±15% of the nominal concentration.[12]
Appearance of Unexpected Peaks in Chromatogram Chemical Degradation: The analyte is converting to one or more degradation products due to factors like oxidation or pH instability.[1][13]1. Protect from Light: Use amber vials or light-protective containers for sample collection and storage to prevent photodegradation.[4] 2. Control pH: Ensure the pH of the sample and extraction solvents is in a range where the analyte is stable.[2] 3. Use Antioxidants: If oxidation is suspected, add an antioxidant (e.g., ascorbic acid) to the sample collection tubes.[11] 4. Forced Degradation Study: Perform a forced degradation study (stress testing) under acidic, basic, oxidative, and photolytic conditions to identify potential degradation products.[14]

Experimental Protocols

Protocol 1: Bench-Top Stability Assessment

This protocol determines the stability of this compound in a biological matrix at room temperature.

  • Preparation: Thaw three low-concentration and three high-concentration quality control (QC) samples to room temperature (approx. 20-25°C).

  • Incubation: Keep the QC samples on a laboratory bench for specific time intervals (e.g., 0, 2, 4, 8, and 24 hours).

  • Sample Processing: At each time point, process the QC samples using your validated bioanalytical extraction method.

  • Analysis: Analyze the processed samples using a validated LC-MS/MS method.

  • Evaluation: Calculate the mean concentration at each time point. The analyte is considered stable if the mean concentration is within ±15% of the nominal concentration at time 0.[12]

Protocol 2: Freeze-Thaw Stability Assessment

This protocol evaluates the stability of the analyte after repeated freeze-thaw cycles.

  • Preparation: Use three low-concentration and three high-concentration QC samples.

  • Cycle 1: Freeze the QC samples at the intended storage temperature (e.g., -80°C) for at least 24 hours. Thaw them completely at room temperature.

  • Subsequent Cycles: Repeat the freeze-thaw process for a predetermined number of cycles (typically 3 to 5).

  • Sample Processing: After the final thaw, process all QC samples using the validated extraction method.

  • Analysis: Analyze the processed samples via LC-MS/MS.

  • Evaluation: The analyte is deemed stable if the final mean concentration is within ±15% of the nominal concentration of QC samples that did not undergo freeze-thaw cycles.[12]

Visualizations

Workflow and Pathway Diagrams

G cluster_collection Sample Collection & Handling cluster_storage Sample Storage cluster_analysis Sample Analysis Collection Whole Blood Collection (e.g., K2EDTA tube) Additives Add Stabilizers (Optional) - Enzyme Inhibitors - Antioxidants Collection->Additives Centrifuge Centrifugation (<30 min post-collection) Collection->Centrifuge Additives->Centrifuge Plasma Plasma Separation Centrifuge->Plasma ShortTerm Short-Term Storage (≤ 4°C) Plasma->ShortTerm Aliquoting Aliquot to Avoid Freeze-Thaw Cycles Plasma->Aliquoting Thawing Thaw Sample ShortTerm->Thawing LongTerm Long-Term Storage (-80°C) LongTerm->Thawing Aliquoting->LongTerm Extraction Sample Extraction (e.g., SPE, LLE) Thawing->Extraction LCMS LC-MS/MS Analysis (Cooled Autosampler, 4°C) Extraction->LCMS G cluster_degradation Potential Degradation Pathways cluster_stabilization Stabilization Strategies Analyte This compound (Parent Compound) Enzymatic Enzymatic Metabolism (e.g., CYP450-mediated oxidation, N-dealkylation) Analyte->Enzymatic Degrades Chemical Chemical Degradation (e.g., Oxidation, Hydrolysis) Analyte->Chemical Degrades Inhibitors Add Enzyme Inhibitors Inhibitors->Enzymatic Prevents Antioxidants Add Antioxidants Antioxidants->Chemical Prevents LowTemp Low Temperature (Processing at 4°C, Storage at -80°C) LowTemp->Enzymatic Slows LowTemp->Chemical Slows pH_Control Control pH pH_Control->Chemical Prevents Light Protect from Light Light->Chemical Prevents

References

Troubleshooting poor yield in the synthesis of 1-(3-Fluorobenzyl)piperazine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving challenges related to the synthesis of 1-(3-Fluorobenzyl)piperazine derivatives, with a focus on addressing issues of poor yield.

Troubleshooting Guide

This guide addresses specific problems encountered during the synthesis of this compound and its derivatives.

Question 1: My reaction yield is low, and I've isolated a significant amount of a di-substituted byproduct. How can I favor mono-alkylation?

Answer:

The formation of a di-alkylated byproduct, N,N'-bis(3-fluorobenzyl)piperazine, is a common issue when reacting piperazine with 3-fluorobenzyl halides. The mono-substituted product, once formed, can react again with the alkylating agent.

Potential Causes and Solutions:

  • Incorrect Stoichiometry: If the ratio of piperazine to the alkylating agent is too low, the likelihood of di-substitution increases.

  • High Reactivity of Mono-substituted Product: The secondary amine of the desired product is often reactive enough to compete for the alkylating agent.

  • Rapid Addition of Reagents: Adding the alkylating agent too quickly can create localized areas of high concentration, promoting the second alkylation.

Recommended Actions:

  • Use Excess Piperazine: Employ a significant excess of piperazine (e.g., 5-10 fold excess) relative to the 3-fluorobenzyl halide.[1][2] This increases the statistical probability that the halide will react with an un-substituted piperazine molecule.

  • Slow Addition: Add the 3-fluorobenzyl halide solution dropwise to the piperazine solution, preferably at a low temperature (e.g., 0 °C), and then allow the reaction to warm to room temperature.[2][3]

  • Employ a Mono-Protected Piperazine: The most reliable method to prevent di-alkylation is to use a mono-protected piperazine, such as N-Boc-piperazine.[4][5] The protecting group blocks one nitrogen atom, ensuring only mono-alkylation can occur. The protecting group can then be removed in a subsequent step.[1][5]

Question 2: My reaction has stalled, and TLC/LC-MS analysis shows a large amount of unreacted starting material. What could be the cause?

Answer:

An incomplete or stalled reaction can be due to several factors related to reaction conditions and reagent quality.

Potential Causes and Solutions:

  • Poor Solubility of Reagents: If the reactants are not fully dissolved, the reaction rate will be significantly reduced.

  • Insufficient Base: In direct alkylation reactions, an acid (like HBr or HCl) is formed as a byproduct. If not neutralized, it will protonate the piperazine, rendering it non-nucleophilic and stopping the reaction.

  • Low Reaction Temperature or Insufficient Time: The reaction may simply be too slow under the current conditions.

  • Poor Quality Reagents: Impurities in solvents or reagents, especially water, can interfere with the reaction.

Recommended Actions:

  • Change Solvent: If solubility is an issue, switch to a more suitable solvent like DMF or NMP that can fully dissolve all reagents.[4]

  • Ensure Adequate Base: Use at least one equivalent of a base like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) to scavenge the acid byproduct.[3] Using an excess of piperazine also serves this purpose.

  • Optimize Temperature and Time: Try increasing the reaction temperature or allowing the reaction to run for a longer period. Monitor the progress by TLC or LC-MS to determine the optimal reaction time.[4]

  • Use Anhydrous Conditions: Ensure all reagents and solvents are dry, especially for reductive amination, as water can interfere with the formation of the iminium ion intermediate.[4]

Question 3: I'm using reductive amination with 3-fluorobenzaldehyde, but the yield is poor. How can I optimize this reaction?

Answer:

Reductive amination is an excellent method for preventing di-alkylation but requires careful control of conditions to be efficient.

Potential Causes and Solutions:

  • Ineffective Reducing Agent: The choice of reducing agent is critical. Some are too harsh and may reduce the aldehyde directly, while others may be too weak.

  • pH of the Reaction Mixture: The formation of the intermediate iminium ion is pH-dependent.

  • Presence of Water: Water can hydrolyze the iminium ion intermediate, preventing the final reduction step.

Recommended Actions:

  • Select an Appropriate Reducing Agent: Sodium triacetoxyborohydride (STAB) is often the preferred reducing agent for this type of reaction as it is mild and tolerant of slightly acidic conditions, which favor iminium ion formation.[4][6] Sodium cyanoborohydride (NaBH₃CN) is also effective.

  • Maintain Anhydrous Conditions: Use anhydrous solvents (like dichloroethane or THF) and reagents to prevent side reactions.[4]

  • Acid Catalysis: A small amount of acetic acid can be used to catalyze the formation of the iminium ion.

Question 4: Purification of my crude product by column chromatography is difficult. The product is tailing, or I cannot separate it from the di-substituted byproduct.

Answer:

The basic nature of piperazine derivatives can make them challenging to purify on standard silica gel.

Potential Causes and Solutions:

  • Interaction with Acidic Silica: The basic nitrogen atoms in your product can interact strongly with the acidic silanol groups on the surface of the silica gel, causing significant tailing.

  • Similar Polarity of Products: The mono- and di-substituted products can have very similar polarities, making separation difficult.

Recommended Actions:

  • Modify the Eluent: Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia in methanol, to the eluent system (e.g., Dichloromethane/Methanol).[2] This will neutralize the acidic sites on the silica and improve the peak shape.

  • Acid-Base Extraction: Use an acid-base extraction during the workup. Dissolve the crude mixture in an organic solvent (like ethyl acetate) and extract with an acidic aqueous solution (e.g., 1M HCl). The basic piperazine derivatives will move to the aqueous layer as their protonated salts, leaving non-basic impurities behind.[2] The aqueous layer can then be basified (e.g., with NaOH) and re-extracted with an organic solvent to recover the purified product.[2]

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective method for purification.[2]

Frequently Asked Questions (FAQs)

Q1: What are the two main synthetic routes to prepare this compound? The two most common and effective methods are direct alkylation and reductive amination.[1][4]

  • Direct Alkylation: Involves reacting piperazine with an alkyl halide, such as 3-fluorobenzyl bromide or chloride, in the presence of a base.[4]

  • Reductive Amination: A two-step, one-pot process where piperazine first reacts with 3-fluorobenzaldehyde to form an iminium ion, which is then reduced by an agent like sodium triacetoxyborohydride (STAB).[4][7]

Q2: Which method is better for avoiding the di-substituted byproduct? Reductive amination is generally superior for preventing the formation of quaternary ammonium salts and often gives cleaner mono-alkylation.[4] However, the most robust method to guarantee mono-substitution is to start with a mono-protected piperazine (e.g., N-Boc-piperazine) and use direct alkylation, followed by deprotection.[5]

Q3: How can I confirm the identity and purity of my final product? Verifying the chemical structure and purity is a critical final step.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be used to confirm the chemical structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) confirms the molecular weight and elemental composition.[8]

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the compound, which should generally be >95% for biological assays.[8]

Data Presentation

Table 1: Troubleshooting Summary for Low Mono-alkylation Yield

Potential CauseRecommended SolutionKey Parameters to Control
High Reactivity of Mono-substituted Product Use a 5-10 fold excess of piperazine.[1][2]Stoichiometry
Add the electrophile slowly at a low temperature.[2]Rate of Addition, Temperature
Utilize a mono-protected piperazine (e.g., N-Boc-piperazine).[4][5]Starting Material Choice
Reaction Conditions Favoring Di-substitution Optimize reaction temperature and time by monitoring with TLC or LC-MS.[4]Temperature, Reaction Time
Poor Solubility of Reagents Switch to a more suitable solvent like DMF.[4]Solvent Choice

Table 2: Typical Conditions for Purification by Column Chromatography

ParameterRecommendationRationale
Stationary Phase Silica GelStandard, cost-effective choice.
Mobile Phase (Eluent) Dichloromethane/Methanol or Ethyl Acetate/Hexane gradientGood starting systems for piperazine derivatives.
Eluent Modifier Add 0.1-1% Triethylamine (Et₃N) or NH₄OHNeutralizes acidic silica sites to prevent product tailing.[2]

Experimental Protocols

Protocol 1: Synthesis via Direct Alkylation (Using Excess Piperazine)

  • Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve piperazine (5.0 eq) in a suitable solvent such as acetonitrile or DMF.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Dissolve 3-fluorobenzyl bromide (1.0 eq) in the same solvent and add it dropwise to the cooled piperazine solution over 30 minutes.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the starting material is consumed, concentrate the mixture under reduced pressure. Dissolve the residue in dichloromethane and wash with water to remove excess piperazine and piperazine salts.

  • Purification: Dry the organic layer over sodium sulfate, filter, and concentrate. Purify the crude residue by column chromatography (silica gel, eluting with a gradient of dichloromethane/methanol with 0.5% triethylamine) to isolate the desired product.

Protocol 2: Synthesis via Reductive Amination

  • Setup: To a solution of piperazine (1.2 eq) in anhydrous 1,2-dichloroethane (DCE), add 3-fluorobenzaldehyde (1.0 eq) followed by a catalytic amount of glacial acetic acid (0.1 eq).

  • Iminium Formation: Stir the mixture at room temperature for 1-2 hours.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.

  • Reaction: Stir the reaction at room temperature for 12-18 hours, monitoring by TLC or LC-MS until the intermediate imine is consumed.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate. Purify the crude product via column chromatography as described in Protocol 1.

Protocol 3: Mono-protection of Piperazine with Boc Anhydride

  • Setup: Dissolve piperazine (2.0 eq) in dichloromethane (DCM) and cool the solution to 0 °C.

  • Reagent Addition: Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.0 eq) in DCM dropwise to the piperazine solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Purification: Concentrate the reaction mixture and purify by column chromatography (silica gel, dichloromethane/methanol gradient) to isolate pure N-Boc-piperazine.[2]

Visualizations

Synthesis_Workflows cluster_start Starting Materials cluster_path1 Pathway 1: Direct Alkylation cluster_path2 Pathway 2: Reductive Amination Piperazine Piperazine DA Direct Alkylation (Base, Solvent) Piperazine->DA RA Reductive Amination (STAB, Solvent) Piperazine->RA Fluorobenzyl_Br 3-Fluorobenzyl Bromide Fluorobenzyl_Br->DA Fluorobenzaldehyde 3-Fluorobenzaldehyde Fluorobenzaldehyde->RA Product This compound DA->Product RA->Product

Caption: Key synthetic pathways to this compound.

Troubleshooting_Yield Start Poor Yield Observed Check_Byproducts Analyze crude mixture (TLC/LCMS). Is di-substituted product present? Start->Check_Byproducts Check_SM Is starting material present? Check_Byproducts->Check_SM No Sol_Dialkylation Increase piperazine excess. Add alkylating agent slowly. Use mono-Boc-piperazine. Check_Byproducts->Sol_Dialkylation Yes Sol_Incomplete Check reagent solubility/purity. Optimize temp/time. Ensure anhydrous conditions. Check_SM->Sol_Incomplete Yes Purification_Issue Purification challenges? Check_SM->Purification_Issue No End Yield Improved Sol_Dialkylation->End Sol_Incomplete->End Sol_Purification Use basic modifier in eluent. Perform acid-base extraction. Purification_Issue->Sol_Purification Yes Purification_Issue->End No Sol_Purification->End

Caption: Decision tree for troubleshooting poor reaction yield.

Side_Reaction Piperazine HN Piperazine NH MonoProduct HN Desired Product N-Bn-F Piperazine:n2->MonoProduct:n1 + AlkylHalide1 3-F-Bn-Br DiProduct F-Bn-N Di-substituted Byproduct N-Bn-F MonoProduct:n1->DiProduct:n1 + AlkylHalide2 3-F-Bn-Br

Caption: The competitive reaction leading to di-substitution.

References

Minimizing side-product formation in 1-(3-Fluorobenzyl)piperazine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize side-product formation during chemical reactions involving 1-(3-Fluorobenzyl)piperazine.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two most prevalent and effective methods for the N-alkylation of piperazine to produce this compound are:

  • Direct Alkylation: This involves reacting piperazine with a 3-fluorobenzyl halide (e.g., 3-fluorobenzyl bromide or chloride) in the presence of a base.[1] It is a straightforward and widely utilized technique.

  • Reductive Amination: This is a two-step, one-pot process where piperazine first reacts with 3-fluorobenzaldehyde to form an iminium ion intermediate. This intermediate is then reduced by a reducing agent like sodium triacetoxyborohydride (STAB) to yield the final product.[1] This method is particularly effective at preventing the formation of quaternary ammonium salts.[1]

Q2: What is the primary side-product in the synthesis of this compound, and how can I avoid it?

A2: The most common side-product is the di-alkylated species, 1,4-bis(3-fluorobenzyl)piperazine. This occurs because piperazine has two reactive nitrogen atoms. Several strategies can be employed to favor mono-alkylation:

  • Use of a Protecting Group: This is the most dependable method. By using a mono-protected piperazine, such as N-Boc-piperazine, one nitrogen atom is blocked, directing the alkylation to the unprotected nitrogen. The Boc group can be subsequently removed.[1][2]

  • Control Stoichiometry: Using an excess of piperazine in relation to the 3-fluorobenzyl halide can statistically favor mono-alkylation.[1][2]

  • Slow Addition: Adding the 3-fluorobenzyl halide dropwise to the reaction mixture helps maintain a low concentration of the electrophile, reducing the probability of a second alkylation event.[1]

  • Use of Piperazine Salts: Employing a mono-protonated piperazine salt can decrease the nucleophilicity of the second nitrogen, thus impeding di-alkylation.[1]

Q3: What are the recommended bases and solvents for direct N-alkylation?

A3: The selection of an appropriate base and solvent is crucial for a successful reaction.

  • Bases: Strong, non-nucleophilic bases are generally preferred. Anhydrous potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are effective options.[1] It is advisable to use at least 1.5-2.0 equivalents of the base.[1]

  • Solvents: The choice of solvent depends on the solubility of the reactants. Polar aprotic solvents like dimethylformamide (DMF) are often used to ensure all reagents are fully dissolved.[1] Acetonitrile is also a common choice.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low to No Yield Inactive catalyst (if applicable)Ensure the use of a high-quality catalyst and maintain an inert atmosphere (Argon or Nitrogen) to prevent catalyst oxidation.[1]
Insufficient base strength or amountUse a stronger, anhydrous base like K₂CO₃ or Cs₂CO₃ and ensure at least 1.5-2.0 equivalents are used.[1]
Poor solubility of reagentsSwitch to a more polar aprotic solvent such as DMF.[1]
Low reaction temperatureMany N-alkylation reactions require heating to proceed at a reasonable rate.[1]
Formation of Di-alkylated Byproduct Incorrect stoichiometryUse an excess of piperazine relative to the alkylating agent.[1]
Rapid addition of the alkylating agentAdd the alkylating agent slowly to the reaction mixture.[1]
Unprotected piperazineFor optimal control, use a mono-protected piperazine like N-Boc-piperazine.[1][2]
Reaction Stalls (Incomplete Conversion) Poor solubility of reagentsChange to a more suitable solvent like DMF to ensure all reagents are fully dissolved.[1]
Reversible reaction equilibriumEnsure the acid byproduct is effectively neutralized by adding a sufficient amount of base.[1]
Catalyst poisoning (if applicable)Use pure, anhydrous reagents and solvents to avoid inhibiting the catalyst.[1]
Side Reactions/Product Decomposition Unstable alkylating agent or productLower the reaction temperature and monitor the reaction progress closely by TLC or LC-MS to stop it once the starting material is consumed.[1]
Poor Reproducibility Sensitivity to trace impuritiesUse high-purity reagents and anhydrous solvents.[1]
Inconsistent inert atmosphereEnsure the reaction vessel is properly purged and maintained under an inert atmosphere.[1]

Experimental Protocols

Protocol 1: Mono-alkylation of Piperazine using a Protecting Group

This protocol describes the synthesis of this compound via the N-alkylation of N-Boc-piperazine followed by deprotection.

Step 1: N-Alkylation of N-Boc-piperazine

  • To a solution of N-Boc-piperazine (1.2 equivalents) in acetonitrile, add anhydrous potassium carbonate (2.0 equivalents).

  • Stir the mixture at room temperature under an inert atmosphere (e.g., Argon or Nitrogen).

  • Slowly add 3-fluorobenzyl bromide (1.0 equivalent) to the reaction mixture.

  • Heat the reaction to reflux and monitor its progress by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Filter the solid and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain tert-butyl 4-(3-fluorobenzyl)piperazine-1-carboxylate.

Step 2: Deprotection of the Boc Group

  • Dissolve the purified product from Step 1 in a suitable solvent such as dichloromethane or dioxane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.

  • Stir the reaction at room temperature and monitor by TLC or LC-MS until the protected piperazine is fully consumed.

  • Neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent, dry the organic layer, and concentrate to yield this compound.

Protocol 2: Reductive Amination

This protocol outlines the synthesis of this compound using reductive amination.

  • Dissolve piperazine (1.5 equivalents) and 3-fluorobenzaldehyde (1.0 equivalent) in a suitable solvent like 1,2-dichloroethane or methanol.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate.

  • Add sodium triacetoxyborohydride (STAB) (1.5 equivalents) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, quench by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Reaction_Pathway cluster_alkylation Direct Alkylation cluster_reductive_amination Reductive Amination Piperazine Piperazine Product_A This compound Piperazine->Product_A + 3-Fluorobenzyl Halide + Base 3-Fluorobenzyl_Halide 3-Fluorobenzyl_Halide Side_Product_A 1,4-bis(3-Fluorobenzyl)piperazine Product_A->Side_Product_A Excess Alkylating Agent Piperazine_RA Piperazine Iminium_Ion Iminium Ion Intermediate Piperazine_RA->Iminium_Ion + 3-Fluorobenzaldehyde 3-Fluorobenzaldehyde 3-Fluorobenzaldehyde Product_RA This compound Iminium_Ion->Product_RA + Reducing Agent (STAB)

Caption: Synthetic routes to this compound.

Troubleshooting_Workflow Start Reaction Issue Identified Check_Yield Low Yield? Start->Check_Yield Check_Purity Impure Product? Check_Yield->Check_Purity No Low_Yield_Solutions Verify Reagent Purity Optimize Temperature Check Base Strength Improve Solubility Check_Yield->Low_Yield_Solutions Yes Impure_Product_Solutions Adjust Stoichiometry Slow Reagent Addition Use Protecting Group Check_Purity->Impure_Product_Solutions Yes End Optimized Reaction Check_Purity->End No Low_Yield_Solutions->End Impure_Product_Solutions->End

Caption: Troubleshooting workflow for reaction optimization.

References

Technical Support Center: Enhancing Cell Permeability of 1-(3-Fluorobenzyl)piperazine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the cell permeability of 1-(3-Fluorobenzyl)piperazine analogs. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to assist in your research.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental process to improve the cell permeability of this compound analogs.

Issue Potential Cause Recommended Solution
Low Apparent Permeability (Papp) in Caco-2 or MDCK assays Poor aqueous solubility: The compound may be precipitating in the assay buffer, reducing the concentration available for transport.- pH adjustment: Modify the pH of the buffer to increase the ionization and solubility of the basic piperazine moiety. - Use of co-solvents: Prepare stock solutions in 100% DMSO and ensure the final concentration in the assay is non-toxic to the cells (typically <0.5%). - Formulation strategies: For in vivo studies, consider salt formation, nanosuspensions, or complexation with cyclodextrins.[1]
High efflux ratio: The compound is actively transported back into the apical compartment by efflux pumps like P-glycoprotein (P-gp).- Conduct bidirectional permeability assay: Measure both A-B (apical to basolateral) and B-A (basolateral to apical) transport. An efflux ratio (Papp B-A / Papp A-B) > 2 suggests active efflux.[2] - Use of P-gp inhibitors: Co-incubate the compound with a known P-gp inhibitor, such as verapamil. A significant increase in A-B permeability in the presence of the inhibitor confirms P-gp mediated efflux.
Low intrinsic permeability: The compound's physicochemical properties (e.g., high polarity, large size) hinder its passive diffusion across the cell membrane.- Structural modification: Modify the analog's structure to enhance lipophilicity. However, a balance must be maintained to retain aqueous solubility.
High variability in permeability data Inconsistent cell monolayer integrity: The Caco-2 or MDCK cell monolayer may not be uniformly confluent, leading to inconsistent results.- Monitor Transepithelial Electrical Resistance (TEER): Ensure TEER values are within the acceptable range for the specific cell line before and during the experiment. - Use of paracellular markers: Include a low permeability marker, such as Lucifer Yellow, to check for monolayer integrity.
Compound instability: The analog may be degrading in the assay buffer or being metabolized by the cells.- Assess compound stability: Incubate the compound in the assay buffer and with cell lysates to check for degradation over the experiment's duration. Analyze samples using LC-MS/MS.
Low compound recovery Non-specific binding: The compound may be adsorbing to the plasticware of the assay plates.- Use of low-binding plates: Employ plates specifically designed to minimize non-specific binding. - Inclusion of protein: For highly lipophilic compounds, adding Bovine Serum Albumin (BSA) to the basolateral chamber can improve recovery.[3]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for assessing the permeability of my this compound analogs?

A1: A good starting point is the Parallel Artificial Membrane Permeability Assay (PAMPA). This is a high-throughput, cell-free assay that predicts passive membrane permeability.[4] It is a cost-effective way to rank compounds before moving on to more complex and resource-intensive cell-based assays like the Caco-2 or MDCK assays.

Q2: My this compound analog has poor solubility. How can I improve this for in vitro assays?

A2: For in vitro assays, you can try adjusting the pH of your buffer to a more acidic range, which will protonate the piperazine nitrogen and increase aqueous solubility.[1] Using a co-solvent like DMSO for your stock solution is also a standard practice, but ensure the final concentration in your cell culture medium is low (e.g., <0.5%) to avoid solvent-induced toxicity.[1]

Q3: How do I determine if my compound is a substrate for efflux transporters like P-glycoprotein (P-gp)?

A3: To determine if your compound is a P-gp substrate, you should perform a bidirectional permeability assay using a cell line that overexpresses P-gp, such as MDCK-MDR1 cells.[2] In this assay, you measure the permeability in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. If the efflux ratio (ER), calculated as Papp(B-A) / Papp(A-B), is greater than 2, it indicates that your compound is likely a substrate for an efflux transporter.[2]

Q4: What are the key differences between Caco-2 and MDCK permeability assays?

A4: Caco-2 cells are of human colon adenocarcinoma origin and differentiate into a monolayer that resembles the intestinal epithelium, expressing various transporters.[5] They are considered the gold standard for predicting human oral absorption but require a longer culture time (21-28 days).[5] MDCK cells are of canine kidney origin and form a monolayer more quickly (4-7 days).[6] Wild-type MDCK cells have low expression of endogenous transporters, making them suitable for studying passive permeability.[6] Transfected MDCK cells (e.g., MDCK-MDR1) are used to study the interaction with specific transporters like P-gp.[2][6]

Q5: Can structural modifications to my this compound analog improve its permeability?

A5: Yes, structural modifications can significantly impact permeability. Strategies include:

  • Modulating Lipophilicity: Increasing lipophilicity can enhance passive diffusion, but an optimal balance is needed to maintain sufficient aqueous solubility.

  • Reducing Hydrogen Bond Donors: Capping or removing hydrogen bond donors can improve permeability.

  • Prodrug Approach: Attaching a promoiety that is cleaved in vivo can improve permeability and solubility.

Quantitative Data Presentation

Due to the limited availability of specific permeability data for this compound analogs in the public domain, the following tables present example data for other piperazine derivatives to illustrate how quantitative results are typically summarized.

Table 1: Example Caco-2 Permeability Data for Piperazine Analogs

CompoundPapp (A→B) (10⁻⁶ cm/s)Papp (B→A) (10⁻⁶ cm/s)Efflux RatioPredicted Human Absorption
Propranolol (High Permeability Control) 25.5 ± 2.124.9 ± 1.81.0High
Atenolol (Low Permeability Control) 0.2 ± 0.050.3 ± 0.071.5Low
Example Piperazine Analog 1 5.8 ± 0.615.2 ± 1.52.6Moderate (P-gp substrate)
Example Piperazine Analog 2 12.3 ± 1.111.9 ± 1.31.0High

Table 2: Example MDCK-MDR1 Permeability Data for Piperazine Analogs

CompoundPapp (A→B) (10⁻⁶ cm/s)Papp (B→A) (10⁻⁶ cm/s)Efflux RatioP-gp Substrate
Propranolol (Negative Control) 28.1 ± 2.527.5 ± 2.21.0No
Digoxin (Positive Control) 0.5 ± 0.110.5 ± 1.221.0Yes
Example Piperazine Analog 3 2.1 ± 0.325.2 ± 2.812.0Yes
Example Piperazine Analog 4 15.4 ± 1.716.1 ± 1.91.1No

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a general guideline for the PAMPA assay to assess passive permeability.

  • Preparation of the Donor Plate:

    • Prepare a 1% lecithin in dodecane solution.

    • Add 5 µL of the lipid solution to each well of a 96-well filter plate (donor plate) and allow the solvent to evaporate.

  • Preparation of Compound Solutions:

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • Dilute the stock solution to the desired final concentration (e.g., 100 µM) in a suitable buffer (e.g., PBS, pH 7.4).

  • Assay Procedure:

    • Add 300 µL of buffer to each well of a 96-well acceptor plate.

    • Add 150 µL of the compound solution to each well of the donor plate.

    • Carefully place the donor plate onto the acceptor plate.

    • Incubate at room temperature for 4-16 hours.

  • Sample Analysis:

    • After incubation, separate the plates.

    • Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).

  • Calculation of Permeability Coefficient (Pe):

    • The apparent permeability coefficient is calculated using an appropriate formula that takes into account the volume of the donor and acceptor wells, the area of the membrane, and the incubation time.

Caco-2 Permeability Assay

This protocol outlines the key steps for performing a permeability assay using Caco-2 cells.

  • Cell Culture and Monolayer Formation:

    • Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS, non-essential amino acids, and antibiotics).[5]

    • Seed the cells onto permeable Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².[5]

    • Culture the cells for 21-28 days to allow for differentiation and the formation of a confluent monolayer. Change the medium every 2-3 days.[5]

  • Monolayer Integrity Assessment:

    • Measure the Transepithelial Electrical Resistance (TEER) of the monolayer using a voltmeter. The TEER values should be above a predetermined threshold (e.g., >250 Ω·cm²).

    • Optionally, perform a Lucifer Yellow rejection assay to confirm monolayer integrity.

  • Bidirectional Permeability Assay:

    • Wash the cell monolayers twice with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

    • For Apical to Basolateral (A→B) transport: Add the test compound solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.[5]

    • For Basolateral to Apical (B→A) transport: Add the test compound solution to the basolateral chamber and fresh transport buffer to the apical chamber.[5]

    • Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).

  • Sample Analysis and Calculation:

    • At the end of the incubation, collect samples from both the donor and receiver compartments.

    • Analyze the concentration of the compound in the samples by LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) and the efflux ratio (ER).

MDCK Permeability Assay

This protocol provides a general procedure for the MDCK permeability assay.

  • Cell Culture and Seeding:

    • Culture MDCK or MDCK-MDR1 cells in an appropriate medium.

    • Seed the cells on Transwell® inserts and culture for 4-7 days to form a confluent monolayer.[6]

  • Monolayer Integrity Check:

    • Measure the TEER values to ensure the formation of tight junctions.

  • Permeability Assay:

    • The procedure for the bidirectional permeability assay is similar to the Caco-2 assay. Wash the monolayers with transport buffer.

    • For A→B transport, add the compound to the apical side and fresh buffer to the basolateral side.

    • For B→A transport, add the compound to the basolateral side and fresh buffer to the apical side.

    • Incubate at 37°C for a specified time (e.g., 1-2 hours).

  • Analysis and Data Calculation:

    • Collect samples from the donor and receiver chambers.

    • Quantify the compound concentration using LC-MS/MS.

    • Calculate the Papp values and the efflux ratio.

Visualizations

Experimental Workflow for Cell-Based Permeability Assays

G cluster_prep Preparation cluster_assay Permeability Assay cluster_analysis Data Analysis A Cell Seeding on Transwell Inserts B Cell Culture and Differentiation (4-28 days) A->B C Monolayer Integrity Check (TEER, Lucifer Yellow) B->C D Wash Monolayer with Transport Buffer C->D E Add Compound to Donor Chamber D->E F Incubate at 37°C E->F G Collect Samples from Donor and Receiver Chambers F->G H Quantify Compound Concentration (LC-MS/MS) G->H I Calculate Papp and Efflux Ratio H->I J Data Interpretation I->J

Caption: General experimental workflow for Caco-2 and MDCK permeability assays.

Signaling Pathway for Piperazine-Mediated Permeability Enhancement

Piperazine derivatives have been shown to enhance paracellular permeability by modulating cell-cell junctions. This process can involve the activation of signaling pathways that lead to cytoskeletal contraction and the disruption of tight junctions.

G Piperazine Piperazine Derivative ROCK Rho-associated kinase (ROCK) Piperazine->ROCK Activates MLCK Myosin Light Chain Kinase (MLCK) Piperazine->MLCK Activates Myosin Myosin Light Chain Phosphorylation ROCK->Myosin MLCK->Myosin Contraction Actomyosin Contraction Myosin->Contraction TJ Tight Junction Disruption Contraction->TJ Permeability Increased Paracellular Permeability TJ->Permeability

Caption: Proposed signaling pathway for piperazine-mediated enhancement of paracellular permeability.

References

Addressing matrix effects in the bioanalysis of 1-(3-Fluorobenzyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the bioanalysis of 1-(3-Fluorobenzyl)piperazine (3-FBP). This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in biological samples.

Frequently Asked Questions (FAQs)

Q1: What is a matrix effect and why is it a concern for this compound (3-FBP) analysis?

A1: A matrix effect is the alteration of an analyte's ionization efficiency by co-eluting, often unseen, components in the sample matrix (e.g., plasma, urine).[1][2] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), compromising the accuracy, precision, and sensitivity of the quantitation.[2] For 3-FBP, a basic compound, matrix effects are a significant concern in LC-MS/MS analysis, particularly when using electrospray ionization (ESI), as endogenous components like phospholipids or salts can compete for ionization, leading to unreliable results.[1][3][4]

Q2: How can I determine if my 3-FBP assay is experiencing matrix effects?

A2: The most common method is the post-extraction spike analysis.[5] This involves comparing the peak response of 3-FBP spiked into an extracted blank matrix sample to the response of 3-FBP in a pure solvent solution at the same concentration. A significant difference in response indicates the presence of matrix effects. A qualitative assessment can also be performed using post-column infusion, where a constant flow of 3-FBP solution is introduced into the mass spectrometer after the LC column.[5][6] An injection of an extracted blank matrix will show a dip or rise in the baseline signal at retention times where interfering components elute.

Q3: What is a suitable internal standard (IS) for the analysis of 3-FBP?

A3: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as this compound-d8. A SIL-IS is the best choice as it co-elutes with the analyte and experiences nearly identical matrix effects, thus effectively compensating for signal variations. If a SIL-IS is unavailable, a structural analogue with similar physicochemical properties and extraction recovery can be used.[7] For piperazine derivatives, deuterated analogues like BZP-D7 or mCPP-D8 have been successfully used.[8]

Q4: Can changing the ionization technique help reduce matrix effects?

A4: Yes. Atmospheric pressure chemical ionization (APCI) is often less susceptible to matrix effects, particularly ion suppression, than electrospray ionization (ESI).[3] This is due to the different ionization mechanisms; APCI involves gas-phase ionization, which can be more robust in the presence of non-volatile matrix components.[3] If your method is suffering from significant matrix effects with ESI, switching to APCI is a viable strategy to investigate.[3]

Troubleshooting Guide

Problem: Low or inconsistent recovery of 3-FBP.

Potential Cause Suggested Solution
Inefficient Sample Preparation: The chosen extraction method (e.g., Protein Precipitation) may not be effectively isolating 3-FBP from the matrix.Optimize the extraction procedure. Consider switching to a more selective technique like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) to improve cleanup.[1][6] Ensure the pH of the sample is optimized for 3-FBP extraction, which as a basic compound, should be extracted under basic conditions.
Analyte Instability: 3-FBP may be degrading during sample collection, storage, or processing.Perform stability assessments at each stage (freeze-thaw, bench-top, long-term storage). Ensure samples are stored at appropriate temperatures (e.g., -80°C) and processed quickly.
Nonspecific Binding: The analyte may be adsorbing to container surfaces (e.g., plastic tubes, vials).[9]Use low-binding labware. Optimization strategies may include adjusting the pH or composition of the reconstitution solvent to improve analyte solubility.[9]

Problem: Poor peak shape or shifting retention times.

Potential Cause Suggested Solution
Column Overload/Contamination: Buildup of matrix components on the analytical column.Implement a more rigorous sample cleanup method (e.g., SPE).[1] Incorporate a divert valve to direct the early, unretained matrix components (like salts) to waste. Use a guard column to protect the analytical column.
Inappropriate Mobile Phase: The pH or organic composition of the mobile phase is not optimal for 3-FBP, a basic compound.Adjust the mobile phase pH. Using a low concentration of an acid modifier like formic acid (e.g., 0.1%) can improve the peak shape for basic analytes. Optimize the gradient elution to ensure interfering peaks are separated from the analyte.[10]

Problem: High signal variability or evidence of ion suppression/enhancement.

Potential Cause Suggested Solution
Co-elution with Matrix Components: Endogenous substances, especially phospholipids, are eluting at the same time as 3-FBP and interfering with ionization.[4]1. Improve Chromatographic Separation: Modify the LC gradient to better separate 3-FBP from the suppression zone. A longer, shallower gradient can improve resolution. 2. Enhance Sample Cleanup: Use a sample preparation technique specifically designed to remove phospholipids, such as certain SPE cartridges or specialized protein precipitation plates.[11] 3. Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components, although this may compromise sensitivity.[3]
Incorrect Internal Standard: The chosen internal standard does not adequately track the analyte's behavior in the ion source.Switch to a stable isotope-labeled internal standard if not already in use. This is the most effective way to compensate for matrix effects.[4]

Data and Methodologies

Comparison of Sample Preparation Techniques

The choice of sample preparation is critical for minimizing matrix effects. Below is a summary of common techniques and their general performance characteristics for small molecules like 3-FBP.

Technique Typical Recovery Matrix Effect Mitigation Advantages Disadvantages
Protein Precipitation (PPT) Moderate to HighLow to ModerateFast, simple, inexpensive, high-throughput.[6]Non-selective; does not effectively remove phospholipids or salts, leading to higher risk of matrix effects.
Liquid-Liquid Extraction (LLE) Moderate to HighModerate to HighGood selectivity, removes non-volatile salts and proteins effectively.[1]More labor-intensive, uses organic solvents, can be difficult to automate.
Solid-Phase Extraction (SPE) HighHighHighly selective, provides the cleanest extracts, effectively removes phospholipids and other interferences, easily automated.[1]Higher cost, requires method development to select the correct sorbent and elution conditions.
Representative Experimental Protocol (LC-MS/MS)

This protocol is a representative method adapted from established procedures for closely related piperazine derivatives and general bioanalytical best practices.[10] Researchers must validate this method for their specific application.

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: To 100 µL of plasma sample, add 20 µL of internal standard solution (e.g., 3-FBP-d8) and 200 µL of 2% formic acid in water. Vortex and load the entire mixture onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

  • Elution: Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).

2. Liquid Chromatography Conditions

  • LC System: UHPLC/HPLC system

  • Column: C18 column (e.g., 100 x 2.1 mm, 2.6 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 10% B to 90% B over 5 minutes

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

3. Mass Spectrometry Conditions

  • Mass Spectrometer: Triple Quadrupole Mass Spectrometer

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode

  • MRM Transitions (Hypothetical):

    • 3-FBP: To be determined empirically (e.g., Precursor ion [M+H]⁺ → Product ion)

    • 3-FBP-d8 (IS): To be determined empirically (e.g., Precursor ion [M+H]⁺ → Product ion)

  • Key Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows according to the specific instrument.

Visual Guides

Workflow cluster_pre Pre-Analytical cluster_prep Sample Preparation cluster_analysis Analytical Sample 1. Biological Sample (Plasma, Serum) Spike 2. Spike with Internal Standard Sample->Spike Prep 3. Extraction (SPE, LLE, or PPT) Spike->Prep Evap 4. Evaporation & Reconstitution Prep->Evap Matrix Matrix Effect Introduction Point Prep->Matrix LC 5. LC Separation Evap->LC MS 6. MS/MS Detection LC->MS Data 7. Data Processing MS->Data Matrix->MS

Caption: Bioanalytical workflow for 3-FBP, highlighting sample preparation as a key stage for mitigating matrix effects before MS detection.

Troubleshooting Start Inconsistent or Inaccurate Results CheckME Assess Matrix Effect (Post-Extraction Spike) Start->CheckME ME_Present Matrix Effect Confirmed (Suppression or Enhancement) CheckME->ME_Present Yes No_ME No Significant Matrix Effect CheckME->No_ME No Opt_LC Optimize LC Method (Improve Separation) ME_Present->Opt_LC Opt_Prep Improve Sample Prep (Switch to SPE/LLE) ME_Present->Opt_Prep Change_IS Use Stable Isotope-Labeled IS ME_Present->Change_IS CheckOther Investigate Other Causes (e.g., Analyte Stability, Instrument Performance) No_ME->CheckOther Opt_LC->CheckME Re-evaluate Opt_Prep->CheckME Re-evaluate Change_IS->CheckME Re-evaluate

Caption: Decision tree for troubleshooting matrix effect issues during 3-FBP bioanalysis.

References

1-(3-Fluorobenzyl)piperazine degradation pathways and prevention

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 1-(3-Fluorobenzyl)piperazine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential degradation pathways of this compound and to offer practical troubleshooting and prevention strategies.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: Like many pharmaceutical compounds containing amine functionalities, this compound is susceptible to degradation through several mechanisms, principally:

  • Oxidation: The nitrogen atoms in the piperazine ring are prone to oxidation, which can be initiated by atmospheric oxygen, peroxides, or metal ions.

  • Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate photochemical reactions, leading to the formation of degradation products.

  • Thermal Degradation: High temperatures can accelerate chemical reactions, causing the breakdown of the molecule.

  • Hydrolysis: While the piperazine ring itself is generally stable against hydrolysis, extreme pH conditions can potentially affect the overall molecule's stability.

Q2: I am observing unexpected peaks in my HPLC analysis of a this compound sample. Could this be due to degradation?

A2: Yes, the appearance of new peaks in your chromatogram is a common indicator of compound degradation. These peaks represent degradation products that have different retention times from the parent compound. To confirm this, you should perform a forced degradation study to see if the peaks observed in your sample match those generated under controlled stress conditions.

Q3: How can I prevent the degradation of this compound during storage and handling?

A3: To minimize degradation, consider the following preventative measures:

  • Storage Conditions: Store the compound in a cool, dark, and dry place. Use of amber vials or light-resistant containers is highly recommended to prevent photodegradation. For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

  • pH Control: If working with solutions, maintaining an optimal pH using a suitable buffer system can be critical for stability. A pH-stability profile study is recommended to determine the pH at which the compound is most stable.

  • Antioxidants: For formulations susceptible to oxidation, the addition of antioxidants can be an effective preventative strategy.

  • Chelating Agents: If metal-catalyzed oxidation is a concern, the inclusion of a chelating agent can sequester metal ions and inhibit degradation.

Q4: What are the likely degradation products of this compound?

A4: Based on the known degradation pathways of the piperazine and benzylpiperazine moieties, the following degradation products can be anticipated. Please note that these are proposed pathways and would need to be confirmed by experimental data for this compound.

  • Oxidative Degradation: N-oxidation of the piperazine nitrogens to form N-oxides, and potential ring-opening products.

  • Photodegradation: Cleavage of the benzylic C-N bond, leading to the formation of 3-fluorobenzaldehyde and piperazine.

  • Thermal Degradation: Similar to photodegradation, cleavage of the benzylic C-N bond is a likely pathway. Ring-opening of the piperazine moiety can also occur at elevated temperatures.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Appearance of new peaks in HPLC chromatogram Compound degradation1. Confirm the identity of the new peaks as degradation products using mass spectrometry (MS).2. Conduct a forced degradation study to systematically identify degradation pathways.3. Review storage and experimental conditions to identify potential stressors (light, heat, oxygen, pH).
Discoloration of the solid compound or solution Oxidation or photodegradation1. Store the compound in light-resistant containers and under an inert atmosphere.2. For solutions, consider de-gassing solvents and adding antioxidants.
Loss of compound potency or inconsistent assay results Degradation during storage or analysis1. Re-evaluate storage conditions.2. Assess the stability of the compound in the analytical method's mobile phase and diluent.3. Prepare fresh standards and samples for each analysis.
Precipitation in solution Formation of insoluble degradation products or salt formation at inappropriate pH1. Characterize the precipitate.2. Adjust the pH of the solution and assess solubility.3. Filter the solution before analysis if necessary, after confirming the precipitate is not the active compound.

Proposed Degradation Pathways

The following diagrams illustrate the extrapolated degradation pathways for this compound based on the known reactivity of the piperazine and benzylpiperazine structures.

cluster_oxidation Oxidative Degradation A This compound B N-Oxide (N1) A->B Oxidation D Ring-Opened Products A->D Oxidative Cleavage C N,N'-Dioxide B->C Further Oxidation

Caption: Proposed Oxidative Degradation Pathway.

cluster_photo_thermal Photolytic/Thermal Degradation E This compound F 3-Fluorobenzyl Radical + Piperazinyl Radical E->F Homolytic Cleavage (Light/Heat) I Ring-Opened Products E->I Thermal Ring Opening G 3-Fluorobenzaldehyde F->G Further Reactions H Piperazine F->H

Caption: Proposed Photolytic and Thermal Degradation Pathways.

Quantitative Data

Compound Stress Condition Parameter Value Reference
Piperazine (8 m)Thermal (150 °C)First-order rate constant (k₁)6.12 × 10⁻⁹ s⁻¹[1]
Piperazine (8 m)Thermal (135-175 °C)Activation Energy (Ea)183.5 kJ/mol[1]

Experimental Protocols

The following are general protocols for conducting forced degradation studies. The specific concentrations, temperatures, and durations should be optimized for this compound to achieve a target degradation of 5-20%.

Protocol 1: Forced Degradation Study Workflow

cluster_workflow Forced Degradation Experimental Workflow start Prepare Stock Solution of This compound acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) start->base oxidative Oxidative Degradation (e.g., 3% H₂O₂, RT) start->oxidative thermal Thermal Degradation (Solid/Solution, e.g., 80°C) start->thermal photo Photolytic Degradation (ICH Q1B guidelines) start->photo analysis HPLC-UV/MS Analysis acid->analysis base->analysis oxidative->analysis thermal->analysis photo->analysis characterization Characterize Degradation Products analysis->characterization

Caption: General Workflow for Forced Degradation Studies.

Protocol 2: Acidic and Basic Hydrolysis
  • Preparation: Prepare a solution of this compound at a known concentration (e.g., 1 mg/mL) in 0.1 M hydrochloric acid (for acid hydrolysis) and 0.1 M sodium hydroxide (for base hydrolysis).

  • Incubation: Incubate the solutions at an elevated temperature (e.g., 60°C).

  • Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization: Neutralize the aliquots (acidic samples with NaOH, basic samples with HCl) to stop the reaction.

  • Analysis: Analyze the samples by a stability-indicating HPLC method.

Protocol 3: Oxidative Degradation
  • Preparation: Prepare a solution of this compound at a known concentration (e.g., 1 mg/mL) in a solution of hydrogen peroxide (e.g., 3%).

  • Incubation: Keep the solution at room temperature, protected from light.

  • Sampling: Withdraw aliquots at predetermined time points.

  • Analysis: Analyze the samples immediately by a stability-indicating HPLC method.

Protocol 4: Photolytic Degradation
  • Sample Preparation: Expose the solid compound and a solution of the compound to a light source according to ICH Q1B guidelines. This typically involves exposure to a minimum of 1.2 million lux hours of visible light and 200 watt hours/square meter of UVA light.[2][3][4]

  • Control: A dark control sample should be stored under the same conditions but protected from light.

  • Analysis: After the exposure period, analyze both the exposed and control samples by a stability-indicating HPLC method.

Protocol 5: Thermal Degradation
  • Solid State: Place the solid this compound in a controlled temperature oven (e.g., 80°C).

  • Solution State: Prepare a solution of the compound in a suitable solvent and place it in a controlled temperature oven.

  • Sampling: For the solid state, take samples at different time points. For the solution state, withdraw aliquots.

  • Analysis: Analyze the samples by a stability-indicating HPLC method.

Disclaimer

The information provided in this Technical Support Center is for guidance purposes for research and development professionals. The degradation pathways are proposed based on established chemical principles and data from related compounds, and have not been experimentally confirmed for this compound. It is essential to conduct specific stability and forced degradation studies for this compound to definitively identify its degradation products and establish its stability profile.

References

Technical Support Center: Scaling Up the Synthesis of 1-(3-Fluorobenzyl)piperazine for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 1-(3-Fluorobenzyl)piperazine. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate a smooth transition from lab-scale to preclinical production.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the synthesis and scale-up of this compound in a question-and-answer format.

Question 1: We are observing significant formation of a di-substituted byproduct, 1,4-bis(3-fluorobenzyl)piperazine. How can we improve the selectivity for the mono-substituted product?

Answer: The formation of the di-alkylated byproduct is a common challenge due to the two reactive nitrogen atoms in the piperazine ring. To favor mono-alkylation, consider the following strategies:

  • Control of Stoichiometry: Using a significant excess of piperazine relative to the 3-fluorobenzyl chloride is the most direct method to increase the statistical probability of the electrophile reacting with an un-substituted piperazine molecule.

  • Slow Addition of the Alkylating Agent: Adding the 3-fluorobenzyl chloride slowly to the reaction mixture maintains a low concentration of the electrophile, which minimizes the rate of the second alkylation.

  • Use of a Mono-Protected Piperazine: A more controlled, albeit multi-step, approach is to use a mono-protected piperazine, such as N-Boc-piperazine. This ensures that only one nitrogen is available for alkylation. The protecting group can be removed in a subsequent step.

  • Protonation: Utilizing a mono-protonated piperazine salt can decrease the nucleophilicity of the second nitrogen atom, thereby hindering di-alkylation.

Question 2: Our reaction yield is consistently low, even when di-substitution is minimal. What are the potential causes and how can we optimize the yield?

Answer: Low yields can stem from several factors, especially during scale-up. Consider the following troubleshooting steps:

  • Incomplete Reaction:

    • Poor Solubility of Reagents: On a larger scale, ensure adequate agitation and consider a co-solvent like DMF to ensure all reactants are fully dissolved.

    • Insufficient Reaction Time or Temperature: Monitor the reaction progress closely using TLC or LC-MS. An increase in temperature may be required, but this should be balanced against the potential for side product formation.

  • Side Reactions/Product Decomposition:

    • Instability of the Alkylating Agent: 3-Fluorobenzyl chloride can be reactive. Ensure it is of high purity and consider its stability under the reaction conditions. Lowering the reaction temperature might be necessary.

  • Catalyst Poisoning (if applicable):

    • Impurities in Reagents or Solvents: Use pure, anhydrous reagents and solvents to avoid inhibiting any catalytic processes.

Question 3: We are facing difficulties in purifying this compound at a larger scale. What are the recommended purification strategies?

Answer: The basic nature and potential water solubility of this compound can complicate purification. The following methods are effective at scale:

  • Acid-Base Extraction: This is a robust method for separating the basic product from non-basic impurities. Dissolve the crude product in a suitable organic solvent and extract it with an acidic aqueous solution (e.g., dilute HCl). The protonated product will move to the aqueous layer. The aqueous layer can then be washed with an organic solvent, basified (e.g., with NaOH or Na2CO3), and the purified free-base product can be re-extracted into an organic solvent.

  • Crystallization/Salt Formation: Converting the final product to a crystalline salt, such as the hydrochloride or diacetate salt, is an excellent method for purification and handling at scale. The salt can often be precipitated from a suitable solvent system, leaving impurities behind in the mother liquor.

Question 4: Are there any specific safety concerns we should be aware of when handling fluorine-containing compounds at scale?

Answer: Yes, while this compound itself is not a fluorinating agent, the synthesis involves halogenated compounds. Standard safety protocols for handling chlorinated and fluorinated organic compounds should be strictly followed. Ensure adequate ventilation and use appropriate personal protective equipment (PPE), including gloves and safety glasses. The introduction of fluorine into molecules can sometimes alter their toxicological profiles, so it is prudent to handle the final compound with care.

Data Presentation

Table 1: Effect of Piperazine to 3-Fluorobenzyl Chloride Molar Ratio on Product Distribution

Molar Ratio (Piperazine : 3-Fluorobenzyl Chloride)Expected Mono-substituted Product Yield (%)Expected Di-substituted Product Yield (%)
1 : 1Low to ModerateHigh
3 : 1GoodLow
5 : 1HighVery Low
10 : 1Very HighMinimal

Note: These are generalized expected outcomes. Actual yields will vary based on specific reaction conditions such as temperature, solvent, and reaction time.

Experimental Protocols

Protocol 1: Scale-Up Synthesis of this compound via Direct Alkylation with Excess Piperazine

This protocol is designed for a target scale of approximately 100 g of the final product.

  • Materials:

    • Piperazine (anhydrous): 448 g (5.2 mol, 5 equivalents)

    • 3-Fluorobenzyl chloride: 150 g (1.04 mol, 1 equivalent)

    • Potassium carbonate (anhydrous, milled): 287 g (2.08 mol, 2 equivalents)

    • Acetonitrile: 2.5 L

    • Toluene: 2 L

    • Hydrochloric acid (1 M aqueous solution): ~2 L

    • Sodium hydroxide (5 M aqueous solution): ~1 L

    • Sodium chloride (saturated aqueous solution): 1 L

    • Anhydrous magnesium sulfate

  • Procedure:

    • Reaction Setup: In a 10 L jacketed glass reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, charge the piperazine and acetonitrile.

    • Base Addition: Add the potassium carbonate to the piperazine solution and stir the slurry for 30 minutes at room temperature.

    • Addition of Alkylating Agent: Slowly add the 3-fluorobenzyl chloride to the reaction mixture over 2-3 hours, maintaining the internal temperature below 30°C. An exotherm may be observed.

    • Reaction: After the addition is complete, heat the reaction mixture to 50-60°C and stir for 12-18 hours.

    • Monitoring: Monitor the reaction progress by TLC or LC-MS until the 3-fluorobenzyl chloride is consumed.

    • Work-up:

      • Cool the reaction mixture to room temperature and filter to remove the inorganic salts. Wash the filter cake with acetonitrile.

      • Concentrate the combined filtrate under reduced pressure.

      • Dissolve the resulting residue in toluene (2 L) and water (1 L).

      • Transfer the mixture to a separatory funnel and separate the layers.

      • Extract the aqueous layer with toluene (2 x 500 mL).

      • Combine the organic layers and extract with 1 M HCl (3 x 700 mL).

      • Combine the acidic aqueous extracts and wash with toluene (500 mL).

      • Cool the aqueous layer in an ice bath and slowly add 5 M NaOH with stirring until the pH is >12.

      • Extract the aqueous layer with toluene (3 x 700 mL).

      • Combine the organic layers, wash with brine (1 L), and dry over anhydrous magnesium sulfate.

    • Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield this compound as an oil.

Protocol 2: Purification of this compound via Hydrochloride Salt Formation
  • Materials:

    • Crude this compound

    • Isopropanol (IPA)

    • Concentrated Hydrochloric Acid

  • Procedure:

    • Dissolve the crude this compound in IPA (approximately 5-10 volumes).

    • Cool the solution in an ice bath and slowly add concentrated HCl with stirring until the pH is acidic (check with pH paper).

    • Stir the resulting slurry at 0-5°C for 1-2 hours.

    • Collect the precipitated solid by filtration and wash with cold IPA.

    • Dry the solid under vacuum to afford this compound dihydrochloride as a white to off-white solid.

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_reaction Reaction Stage cluster_workup Work-up & Purification cluster_final_product Final Product reactants Piperazine (excess) 3-Fluorobenzyl Chloride Potassium Carbonate Acetonitrile reaction_vessel Jacketed Reactor 50-60°C, 12-18h reactants->reaction_vessel filtration Filtration of Salts reaction_vessel->filtration concentration1 Solvent Evaporation filtration->concentration1 extraction Acid-Base Extraction concentration1->extraction drying Drying over MgSO4 extraction->drying concentration2 Final Concentration drying->concentration2 final_product This compound (Free Base) concentration2->final_product

Caption: Workflow for the scaled-up synthesis of this compound.

Troubleshooting Logic for Low Mono-substitution Yield

Troubleshooting_Low_Yield cluster_solutions_di_sub Solutions for Di-substitution cluster_solutions_incomplete Solutions for Incomplete Reaction start Low Yield of Mono-substituted Product di_substitution Significant Di-substitution Observed? start->di_substitution incomplete_reaction Incomplete Reaction? di_substitution->incomplete_reaction No increase_excess Increase Piperazine Excess (5-10 eq.) di_substitution->increase_excess Yes check_temp Optimize Temperature & Reaction Time incomplete_reaction->check_temp Yes slow_addition Slow Addition of Alkylating Agent increase_excess->slow_addition end Yield Optimized increase_excess->end use_protection Use Mono-protected Piperazine (e.g., Boc) slow_addition->use_protection check_solubility Improve Solubility (e.g., add co-solvent) check_temp->check_solubility check_temp->end check_reagents Ensure Reagent Purity & Anhydrous Conditions check_solubility->check_reagents

Caption: Decision tree for troubleshooting low yields in mono-alkylation of piperazine.

Potential Signaling Pathway Inhibition (Based on 4-Fluoro Isomer)

The positional isomer, 1-(4-fluorobenzyl)piperazine, has been identified as a tyrosinase inhibitor. Tyrosinase is a key enzyme in the melanogenesis signaling pathway. The following diagram illustrates this pathway and the potential point of inhibition.

Melanogenesis_Pathway cluster_upstream Upstream Signaling cluster_melanin_synthesis Melanin Synthesis alpha_MSH α-MSH MC1R MC1R alpha_MSH->MC1R AC Adenylate Cyclase MC1R->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB MITF MITF CREB->MITF Tyrosinase Tyrosinase MITF->Tyrosinase Upregulates Expression L_DOPA L-DOPA Dopaquinone Dopaquinone Tyrosine L-Tyrosine Tyrosine->L_DOPA Hydroxylation L_DOPA->Dopaquinone Oxidation Melanin Melanin Dopaquinone->Melanin Inhibitor This compound (Potential Inhibitor) Inhibitor->Tyrosinase Inhibits

Caption: The melanogenesis signaling pathway and the potential inhibitory action of this compound on tyrosinase.[1][2][3]

References

Validation & Comparative

Comparative In Vivo Efficacy of 1-(3-Fluorobenzyl)piperazine in a Rodent Model of Depressive-Like Behavior

Author: BenchChem Technical Support Team. Date: December 2025

A Hypothetical Comparison Guide for Researchers

This guide provides a comparative overview of the hypothetical in vivo efficacy of the novel compound 1-(3-Fluorobenzyl)piperazine against the established selective serotonin reuptake inhibitor (SSRI), Fluoxetine. The data presented for this compound is hypothetical and intended for illustrative purposes to guide future preclinical research in rodent models of depression.

Introduction

Piperazine derivatives are a well-established class of compounds with a broad spectrum of biological activities. Many approved drugs for various conditions, including depression, contain a piperazine moiety.[1][2] this compound is a novel compound within this class. Given the known antidepressant effects of similar molecules, this guide outlines a hypothetical study comparing its efficacy to Fluoxetine in the Forced Swim Test (FST), a widely used rodent behavioral paradigm for screening potential antidepressant drugs.[3][4] The FST is based on the principle that an animal, when placed in an inescapable cylinder of water, will eventually cease active escape behaviors and adopt an immobile posture, a state considered to reflect "behavioral despair."[5][6] Clinically effective antidepressants have been shown to reduce the duration of this immobility.[1]

Hypothetical Efficacy Data

The following table summarizes the hypothetical comparative efficacy of this compound and Fluoxetine in the rat Forced Swim Test. The data represents the mean duration of immobility, swimming, and climbing behaviors during a 5-minute test session.

Treatment Group (n=10 per group)Dose (mg/kg, i.p.)Immobility (seconds)Swimming (seconds)Climbing (seconds)
Vehicle (Saline)-185 ± 1595 ± 1020 ± 5
This compound 10 120 ± 12 150 ± 14 30 ± 6
This compound 20 95 ± 10 170 ± 15 35 ± 7
Fluoxetine (Reference)20110 ± 11165 ± 13*25 ± 5
Data for this compound is hypothetical. Data for Fluoxetine is representative of typical findings.[1][7] Values are presented as mean ± SEM. *p < 0.05 compared to Vehicle.

Experimental Protocols

Forced Swim Test (FST) in Rats

This protocol is a standard method used to assess depressive-like behavior and screen for antidepressant efficacy.[3][8]

1. Animals:

  • Male Sprague-Dawley rats (250-300g) are used.

  • Animals are housed in groups of 4-5 per cage with free access to food and water, under a 12-hour light/dark cycle.

  • All procedures are conducted in accordance with institutional animal care and use guidelines.

2. Apparatus:

  • A transparent Plexiglas cylinder (50 cm high, 28 cm in diameter) is filled with water (23-25°C) to a depth of 30 cm.[6] This depth prevents the rat from touching the bottom with its tail or feet.[8]

3. Drug Administration:

  • This compound and Fluoxetine are dissolved in saline.

  • Treatments are administered intraperitoneally (i.p.) at three time points: 23.5 hours, 5 hours, and 1 hour before the test session.[6][9] The vehicle group receives saline injections following the same schedule.

4. Procedure:

  • Pre-test Session (Day 1): Each rat is individually placed in the swim cylinder for a 15-minute adaptation session.[6] This is done to ensure a stable level of immobility on the test day. After the session, rats are removed, gently dried with a towel, and returned to their home cages.[3]

  • Test Session (Day 2): 24 hours after the pre-test, the rats are subjected to a 5-minute test session in the same apparatus.[9] The session is video-recorded for later analysis.

  • Behavioral Scoring: An observer, blind to the treatment conditions, scores the duration of three behaviors:

    • Immobility: The rat makes only the minimal movements necessary to keep its head above water.[6]

    • Swimming: The rat shows active swimming motions, moving around the cylinder.

    • Climbing: The rat makes active movements with its forepaws in and out of the water, usually directed against the cylinder wall.

5. Statistical Analysis:

  • Data are analyzed using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) for comparison against the vehicle group.

  • A p-value of less than 0.05 is considered statistically significant.

Visualizations

Hypothetical Signaling Pathway

Many piperazine-containing antidepressants, such as SSRIs, are known to modulate the serotonergic system.[10] A potential mechanism of action for a novel compound like this compound could involve similar pathways, leading to downstream effects on neurotrophic factors like BDNF, which are implicated in neurogenesis and synaptic plasticity.[11]

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron FBP This compound SERT Serotonin Transporter (SERT) FBP->SERT Inhibition Serotonin_syn Increased 5-HT Serotonin_pre Serotonin (5-HT) Serotonin_pre->SERT Reuptake Receptor 5-HT Receptor Serotonin_syn->Receptor AC Adenylate Cyclase Receptor->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB BDNF BDNF Gene Expression CREB->BDNF Neurogenesis Neurogenesis & Synaptic Plasticity BDNF->Neurogenesis

Caption: Hypothetical mechanism of action for this compound.

Experimental Workflow

The following diagram illustrates the key steps and timeline for the in vivo efficacy validation using the Forced Swim Test.

G acclimation Animal Acclimation (1 week) pretest Day 1: Pre-Test (15 min swim) acclimation->pretest Day 0 dosing1 Dosing 1 (-23.5h) dosing2 Dosing 2 (-5h) dosing1->dosing2 dosing3 Dosing 3 (-1h) dosing2->dosing3 test Day 2: Test Session (5 min swim) dosing3->test pretest->dosing1 24h Interval analysis Behavioral Scoring & Data Analysis test->analysis

Caption: Workflow for the rodent Forced Swim Test experiment.

References

Navigating Immunoassay Specificity: A Comparative Guide to 1-(3-Fluorobenzyl)piperazine Cross-reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive analysis of the cross-reactivity of 1-(3-Fluorobenzyl)piperazine in common immunoassays, a critical consideration for researchers and drug development professionals. As the specificity of immunoassays is paramount for accurate analyte detection, understanding the potential for cross-reactivity with structurally related compounds is essential to avoid false-positive results and ensure data integrity. This document presents a comparative assessment of this compound and other piperazine derivatives, supported by detailed experimental protocols and illustrative diagrams to clarify the principles of cross-reactivity assessment.

Executive Summary

This compound is a piperazine derivative with structural similarities to other psychoactive substances, including Benzylpiperazine (BZP), a compound known to exhibit cross-reactivity in some amphetamine and MDMA immunoassays.[1][2] Due to the increasing prevalence of novel psychoactive substances, the potential for these compounds to interfere with standard drug screening immunoassays is a significant concern in clinical and forensic toxicology.[3] This guide offers a framework for evaluating the cross-reactivity of this compound, providing hypothetical comparative data and a robust experimental protocol for in-house validation.

Comparative Cross-Reactivity Data

The following table summarizes hypothetical cross-reactivity data for this compound and structurally similar compounds in a competitive ELISA designed for the detection of amphetamines. It is crucial to note that this data is illustrative and intended to guide researchers in their own assessments. The percentage of cross-reactivity is calculated based on the concentration of the test compound required to produce a 50% inhibition of the signal (IC50) relative to the target analyte (d-amphetamine).

Formula for % Cross-Reactivity: (% Cross-Reactivity) = (IC50 of d-amphetamine / IC50 of Test Compound) x 100

CompoundStructureIC50 (ng/mL)% Cross-Reactivity with Amphetamine Immunoassay
d-Amphetamine(Reference)25100%
This compound Illustrative 5,000 0.5%
Benzylpiperazine (BZP)2,5001.0%
1-(3-Chlorophenyl)piperazine (mCPP)10,0000.25%
1-(3-Trifluoromethylphenyl)piperazine (TFMPP)>20,000<0.125%
Methamphetamine3083.3%

Note: The IC50 and % Cross-Reactivity values for this compound and other piperazine derivatives are hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Experimental Protocols

This section outlines a detailed methodology for assessing the cross-reactivity of this compound in a competitive enzyme-linked immunosorbent assay (ELISA).

Objective:

To determine the percentage of cross-reactivity of this compound and other structurally related compounds with an amphetamine-specific immunoassay.

Materials:
  • Amphetamine ELISA Kit (including microtiter plate pre-coated with anti-amphetamine antibodies, amphetamine-horseradish peroxidase (HRP) conjugate, wash buffer, TMB substrate, and stop solution)

  • This compound

  • Benzylpiperazine (BZP)

  • 1-(3-Chlorophenyl)piperazine (mCPP)

  • 1-(3-Trifluoromethylphenyl)piperazine (TFMPP)

  • d-Amphetamine (as the standard)

  • Phosphate-buffered saline (PBS)

  • Microplate reader capable of measuring absorbance at 450 nm

Procedure:
  • Preparation of Standards and Test Compounds:

    • Prepare a stock solution of d-amphetamine and each test compound in PBS.

    • Perform serial dilutions of the stock solutions to create a range of concentrations for generating a standard curve and testing for cross-reactivity.

  • Assay Procedure:

    • Add a fixed volume of the amphetamine-HRP conjugate to each well of the microtiter plate.

    • Add the prepared standards or test compounds at various concentrations to the designated wells.

    • Incubate the plate according to the manufacturer's instructions to allow for competitive binding between the free analyte (amphetamine or test compound) and the enzyme-labeled amphetamine for the antibody binding sites.

    • Wash the plate with the provided wash buffer to remove unbound reagents.

    • Add the TMB substrate to each well and incubate to allow for color development. The intensity of the color is inversely proportional to the amount of amphetamine or cross-reacting compound present in the sample.

    • Stop the reaction by adding the stop solution.

    • Measure the absorbance of each well at 450 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance values against the corresponding concentrations of the d-amphetamine standards.

    • Determine the IC50 value for d-amphetamine and each test compound from their respective dose-response curves. The IC50 is the concentration that causes 50% inhibition of the maximum signal.

    • Calculate the percentage of cross-reactivity for each test compound using the formula provided above.

Visualizing the Workflow and Concepts

To further clarify the experimental process and the underlying principles, the following diagrams have been generated.

experimental_workflow cluster_prep 1. Preparation cluster_assay 2. Competitive ELISA cluster_analysis 3. Data Analysis prep_standards Prepare Serial Dilutions of d-Amphetamine Standard add_samples Add Standards and Test Compounds prep_standards->add_samples prep_compounds Prepare Serial Dilutions of Test Compounds prep_compounds->add_samples add_conjugate Add Amphetamine-HRP Conjugate to Wells add_conjugate->add_samples incubation1 Incubate for Competitive Binding add_samples->incubation1 wash1 Wash Plate incubation1->wash1 add_substrate Add TMB Substrate wash1->add_substrate incubation2 Incubate for Color Development add_substrate->incubation2 add_stop Add Stop Solution incubation2->add_stop read_plate Read Absorbance at 450 nm add_stop->read_plate gen_curve Generate Standard Curve read_plate->gen_curve calc_ic50 Calculate IC50 Values gen_curve->calc_ic50 calc_cross_reactivity Calculate % Cross-Reactivity calc_ic50->calc_cross_reactivity

Caption: Experimental workflow for cross-reactivity assessment.

cross_reactivity_concept cluster_antibody Antibody Binding Site antibody Anti-Amphetamine Antibody target Amphetamine (Target Analyte) target->antibody High Affinity Binding cross_reactant This compound (Potential Cross-Reactant) cross_reactant->antibody Lower Affinity Binding (Cross-Reactivity) no_binding Unrelated Compound no_binding->antibody No Binding

Caption: Conceptual diagram of immunoassay cross-reactivity.

References

A Head-to-Head Comparison of Fluorinated vs. Chlorinated Benzylpiperazine Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of fluorinated and chlorinated benzylpiperazine derivatives, detailing their structure-activity relationships with a focus on their interactions with key central nervous system targets. The information presented is supported by experimental data to facilitate informed decisions in drug discovery and development.

The strategic incorporation of halogen atoms, particularly fluorine and chlorine, into the benzylpiperazine scaffold has been a key strategy in medicinal chemistry to modulate the physicochemical and pharmacokinetic properties of these compounds. This has led to the development of derivatives with varied affinities and functional activities at crucial central nervous system targets, including dopamine and serotonin receptors. Understanding the nuanced effects of fluorination versus chlorination on the benzyl ring is pivotal for the rational design of novel therapeutics with desired potency, selectivity, and metabolic stability.

Quantitative Data Summary

The following tables summarize the available quantitative data for the receptor binding affinities and functional activities of representative fluorinated and chlorinated benzylpiperazine derivatives. It is important to note that the data has been compiled from various sources, and direct comparisons should be made with caution due to potential variations in experimental conditions.

Table 1: Receptor Binding Affinities (Ki, nM) of Fluorinated and Chlorinated Benzylpiperazine Derivatives

CompoundSubstitution PatternDopamine D2Serotonin 5-HT1ASerotonin 5-HT2AReference
Fluorinated Derivatives
Unsubstituted Benzylpiperazine-Baseline Affinity-Higher than meta or ortho-fluoro[1]
ortho-Fluorobenzylpiperazine2-FluoroReduced ActivityMost ActiveReduced Activity[1]
meta-Fluorobenzylpiperazine3-Fluoro--Reduced Activity[1]
para-Fluorobenzylpiperazine4-FluoroFavorable-Highest Affinity[1]
Chlorinated Derivatives
m-Chlorophenylpiperazine (mCPP)3-Chloro (on phenylpiperazine)-PotentPotent[2]

Note: Quantitative Ki values for a systematic comparison were not available in the reviewed literature. The table reflects the described structure-activity relationships.

Table 2: Functional Activity (IC50/EC50, nM) of Benzylpiperazine Derivatives

CompoundAssayTargetActivityValue (nM)Reference
N-benzylpiperazine (BZP)Neurotransmitter ReleaseDopamine Transporter (DAT)EC50175

Note: Comprehensive, directly comparable functional activity data for a range of fluorinated and chlorinated derivatives was limited in the public domain.

Table 3: In Vitro Cytotoxicity of Benzylpiperazine Derivatives

CompoundCell LineAssayEndpointValue (mM)Reference
N-benzylpiperazine (BZP)HepaRGCytotoxicityEC053.097[3]
1-(3-trifluoromethylphenyl)piperazine (TFMPP)HepaRGCytotoxicityEC050.2508[3]
BZP + TFMPP MixtureHepaRGCytotoxicity-3.348[3]

Note: This data highlights the potential for combined toxicity. Further studies are needed to compare a wider range of halogenated derivatives.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways and a typical experimental workflow relevant to the study of benzylpiperazine derivatives.

G Dopamine D2 Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm D2R Dopamine D2 Receptor G_protein Gi/o Protein D2R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion ATP ATP PKA Protein Kinase A cAMP->PKA Activation Cellular_Response Cellular Response (e.g., ↓ Neuronal Excitability) PKA->Cellular_Response

Dopamine D2 Receptor Signaling Pathway

G Serotonin 5-HT1A Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm HT1A_R 5-HT1A Receptor Gi_o Gi/o Protein HT1A_R->Gi_o Activation AC Adenylyl Cyclase Gi_o->AC Inhibition cAMP cAMP AC->cAMP Conversion ATP ATP PKA Protein Kinase A cAMP->PKA Activation Cellular_Response Cellular Response (e.g., Hyperpolarization) PKA->Cellular_Response

Serotonin 5-HT1A Receptor Signaling Pathway

G Serotonin 5-HT2A Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm HT2A_R 5-HT2A Receptor Gq_11 Gq/11 Protein HT2A_R->Gq_11 Activation PLC Phospholipase C Gq_11->PLC Activation IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP2 PIP2 Ca_release Ca2+ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC Activation Ca_release->PKC Activation Cellular_Response Cellular Response (e.g., Neuronal Excitation) PKC->Cellular_Response

Serotonin 5-HT2A Receptor Signaling Pathway

G Radioligand Binding Assay Workflow Prep Prepare Receptor Membranes and Radioligand Incubate Incubate Membranes, Radioligand, and Test Compound Prep->Incubate Separate Separate Bound and Free Ligand (Rapid Filtration) Incubate->Separate Quantify Quantify Bound Radioactivity (Scintillation Counting) Separate->Quantify Analyze Data Analysis (IC50 -> Ki) Quantify->Analyze

Radioligand Binding Assay Workflow

Experimental Protocols

Radioligand Binding Assay

This protocol is a generalized procedure for determining the binding affinity of test compounds for dopamine D2, serotonin 5-HT1A, and 5-HT2A receptors.

Materials:

  • Cell membranes expressing the receptor of interest (e.g., from CHO-K1 or HEK293 cells)

  • Radioligand specific for the receptor (e.g., [³H]-Spiperone for D2, [³H]-8-OH-DPAT for 5-HT1A, [³H]-Ketanserin for 5-HT2A)

  • Test compounds (fluorinated and chlorinated benzylpiperazine derivatives)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate ions like MgCl₂)

  • Non-specific binding control (a high concentration of a known ligand for the receptor)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Preparation: Thaw the cell membranes on ice. Prepare serial dilutions of the test compounds and the radioligand in assay buffer.

  • Incubation: In a 96-well plate, combine the cell membranes, radioligand, and either the test compound, vehicle (for total binding), or non-specific binding control.

  • Equilibration: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.[1]

cAMP Functional Assay (for D2 and 5-HT1A Receptors)

This protocol outlines a method to assess the functional activity of compounds at the Gαi-coupled D2 and 5-HT1A receptors by measuring the inhibition of adenylyl cyclase activity.

Materials:

  • Cell line stably expressing the human D2 or 5-HT1A receptor (e.g., CHO-K1 or HEK293)

  • Cell culture medium and supplements

  • Forskolin (an adenylyl cyclase activator)

  • Test compounds

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)

  • Microplate reader

Procedure:

  • Cell Culture: Culture the cells in appropriate medium until they reach the desired confluency.

  • Plating: Seed the cells into a 96- or 384-well plate and allow them to adhere overnight.

  • Compound Addition: On the day of the assay, replace the culture medium with assay buffer. Add serial dilutions of the test compounds to the wells.

  • Stimulation: Add a fixed concentration of forskolin to all wells (except the negative control) to stimulate adenylyl cyclase and induce cAMP production.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes).

  • cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.

  • Data Analysis: Plot the cAMP concentration as a function of the test compound concentration. For antagonists, this will be done in the presence of a known agonist. Fit the data to a dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists).[1][4]

In Vitro Metabolic Stability Assay (Microsomal Stability)

This protocol is a general procedure to evaluate the metabolic stability of test compounds using liver microsomes.

Materials:

  • Liver microsomes (e.g., human, rat)

  • Test compounds

  • NADPH regenerating system (or NADPH)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (or other quenching solvent)

  • Internal standard

  • LC-MS/MS system

Procedure:

  • Preparation: Prepare stock solutions of the test compounds and the internal standard. Prepare the NADPH regenerating system in phosphate buffer.

  • Incubation: In a 96-well plate, combine the liver microsomes and the test compound in phosphate buffer. Pre-incubate the mixture at 37°C.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding a cold quenching solvent (e.g., acetonitrile) containing the internal standard.

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate and analyze the remaining concentration of the parent compound using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression will give the elimination rate constant (k). Calculate the in vitro half-life (t½ = 0.693/k) and the intrinsic clearance (Clint).

In Vitro Cytotoxicity Assay

This protocol provides a general method for assessing the cytotoxicity of the compounds.

Materials:

  • A relevant cell line (e.g., HepG2 for hepatotoxicity, SH-SY5Y for neurotoxicity)

  • Cell culture medium and supplements

  • Test compounds

  • Cytotoxicity assay reagent (e.g., MTT, MTS, or a reagent for measuring LDH release)

  • Microplate reader

Procedure:

  • Cell Plating: Seed the cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control.

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • Assay: Add the cytotoxicity assay reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

  • Measurement: Measure the absorbance or fluorescence using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the compound concentration and determine the IC50 value.[3]

Conclusion

References

Reproducibility of Biological Effects: A Comparative Guide to 1-(3-Fluorobenzyl)piperazine and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential biological effects of 1-(3-Fluorobenzyl)piperazine and related arylpiperazine derivatives. Due to a lack of extensive published data on the specific biological activities of this compound, this document focuses on the known effects of structurally similar compounds and outlines standardized experimental protocols to facilitate reproducible research in this area. The piperazine scaffold is a common feature in many biologically active compounds, often mediating interactions with central nervous system targets.[1][2]

Comparative Biological Activity of Arylpiperazine Derivatives

Arylpiperazine derivatives are known to exhibit a wide range of pharmacological activities, primarily targeting monoamine neurotransmitter systems.[3][4] The biological effects are highly dependent on the nature and position of substituents on both the phenyl and piperazine rings.[5] Below are tables summarizing the biological data for representative arylpiperazine compounds to provide a comparative context for the potential activity of this compound.

Table 1: Comparative Affinity of Arylpiperazine Derivatives for Monoamine Transporters

CompoundTargetKi (nM)Assay TypeReference Compound
1-(3-chlorophenyl)piperazine (mCPP)Serotonin Transporter (SERT)230 (IC50)Radioligand Binding Assay[125I]RTI-55
JCC8-091 (piperazine derivative)Dopamine Transporter (DAT)230Radioligand Binding AssayN/A
RDS03–94 (piperazine derivative)Dopamine Transporter (DAT)23.1Radioligand Binding AssayN/A
This compound N/A Data not available N/A N/A

Ki represents the inhibition constant, and IC50 represents the half-maximal inhibitory concentration. Lower values indicate higher affinity/potency.

Table 2: Comparative Cytotoxicity of Piperazine Derivatives

CompoundCell LineIC50 (µM)Assay Type
1-(3-chlorophenyl)piperazin-2-one derivativeHT-29 (Colon Carcinoma)Varies by substituentMTT Assay
1-(3-chlorophenyl)piperazin-2-one derivativeA549 (Lung Carcinoma)Varies by substituentMTT Assay
Piperazine-derived compound 35 MCF7 (Breast Cancer)23.0MTT Assay
Piperazine-derived compound 37 MCF7 (Breast Cancer)57.1MTT Assay
This compound N/A Data not available N/A

IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols for Biological Evaluation

To ensure the reproducibility of biological studies on this compound and its analogues, detailed and standardized experimental protocols are essential.

Protocol 1: In Vitro Receptor Binding Assay

This protocol is designed to determine the binding affinity of a test compound to a specific receptor, such as dopamine or serotonin receptors.

Materials:

  • Test compound (e.g., this compound)

  • Cell membranes expressing the target receptor (e.g., human D2 or 5-HT1A receptors)

  • Radioligand specific for the target receptor (e.g., [3H]spiperone for D2 receptors)

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2)

  • Non-specific binding inhibitor (e.g., 10 µM haloperidol for D2 receptors)

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, combine the cell membranes, radioligand, and either the test compound, buffer (for total binding), or non-specific binding inhibitor.

  • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold incubation buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value by non-linear regression analysis of the competition binding data, which can then be converted to a Ki value using the Cheng-Prusoff equation.[6]

Protocol 2: In Vitro Cytotoxicity (MTT) Assay

This protocol assesses the effect of a test compound on the viability and metabolic activity of cells.[7][8]

Materials:

  • Test compound

  • Cancer cell line (e.g., MCF7, A549) and a non-cancerous control cell line (e.g., MCF 10A)[9]

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

  • 96-well cell culture plates

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Treat the cells with serial dilutions of the test compound and a vehicle control (e.g., DMSO) for a specific duration (e.g., 72 hours).[9]

  • Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.[8]

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.[10]

Visualizing Workflows and Pathways

To provide a clearer understanding of the experimental processes and potential biological mechanisms, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Biological Assays cluster_analysis Data Analysis Compound This compound Solution Preparation BindingAssay Receptor Binding Assay (Determine Ki) Compound->BindingAssay MTTAssay Cytotoxicity Assay (Determine IC50) Compound->MTTAssay Cells Cell Line Culture (e.g., HEK293-D2R, MCF7) Cells->BindingAssay Cells->MTTAssay Data Data Acquisition (Scintillation Count / Absorbance) BindingAssay->Data MTTAssay->Data Analysis Non-linear Regression (IC50/Ki Calculation) Data->Analysis Comparison Compare with Alternatives Analysis->Comparison

Experimental workflow for assessing biological activity.

signaling_pathway cluster_receptor Cell Membrane cluster_intracellular Intracellular Receptor Dopamine D2 Receptor (GPCR) G_protein Gi/o Protein Receptor->G_protein Activation AC Adenylate Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A cAMP->PKA Activation Response Cellular Response (e.g., altered gene expression) PKA->Response Arylpiperazine Arylpiperazine Derivative (e.g., this compound) Arylpiperazine->Receptor Antagonist?

Hypothesized signaling pathway for an arylpiperazine derivative at the D2 dopamine receptor.

References

A Comparative Benchmarking Guide to 1-(3-Fluorobenzyl)piperazine and Known Psychoactive Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the predicted pharmacological profile of 1-(3-Fluorobenzyl)piperazine with established psychoactive compounds. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, its profile is inferred from structure-activity relationship (SAR) studies of fluorinated benzylpiperazine derivatives.[1] This comparison is intended to serve as a predictive tool to guide future research and drug development efforts. All presented data for known compounds are collated from peer-reviewed studies.

Introduction to this compound

This compound belongs to the benzylpiperazine class of compounds, which are known to interact with various central nervous system targets.[2][3] The introduction of a fluorine atom to the benzyl ring is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties, such as metabolic stability and receptor binding affinity.[1] Specifically, fluorination at the meta-position (3-position) of the benzyl ring in benzylpiperazine analogues has been shown to influence binding to dopamine and serotonin receptors.[1]

Comparative Quantitative Data

The following table summarizes the receptor binding affinities (Ki, nM) of this compound's predicted targets alongside experimentally determined values for well-characterized psychoactive compounds: 1-(3-chlorophenyl)piperazine (mCPP), 1-(3-(trifluoromethyl)phenyl)piperazine (TFMPP), and 3,4-methylenedioxymethamphetamine (MDMA). Amphetamine is included for mechanistic context, though its primary action is not direct receptor agonism.

Target This compound (Predicted) mCPP TFMPP MDMA Amphetamine
Dopamine D2 Antagonistic activity demonstrated for 3-F analogs[1]>10,000->10,000-
Serotonin 5-HT1A Moderate to high affinity predicted360-1300[4]288-1950[5]>50,000Weak affinity
Serotonin 5-HT2A Moderate to high affinity predicted360-1300[4]160-269[5]4,700 (R-MDMA)[6]-
Serotonin 5-HT2B -Strong agonist[7]-500[8]-
Serotonin 5-HT2C -Strong agonist (Ki = 3.4 nM)[7]Agonist (Ki = 62 nM)[5]--
Serotonin Transporter (SERT) -230 (IC50)[9]121 (EC50)[5]24,500 (R-MDMA), 222 (S-MDMA)[6]Releaser/Reuptake Inhibitor
Dopamine Transporter (DAT) --->50,000 (R-MDMA), 2,300 (S-MDMA)[6]Releaser/Reuptake Inhibitor
Norepinephrine Transporter (NET) -Weak affinity[10]->50,000 (R-MDMA), 7,800 (S-MDMA)[6]Releaser/Reuptake Inhibitor
TAAR1 ----Agonist

Note: '-' indicates data not available or not applicable. Ki values are in nM. Lower values indicate higher affinity.

Mandatory Visualizations

Signaling Pathway Diagram

The following diagram illustrates a simplified G-protein coupled receptor (GPCR) signaling cascade, a common pathway for many psychoactive compounds that target serotonin and dopamine receptors.

GPCR Signaling Pathway cluster_membrane Cell Membrane receptor GPCR (e.g., 5-HT2A, D2) g_protein G-Protein (Gq/Gi) receptor->g_protein Activates effector Effector Enzyme (e.g., PLC, Adenylyl Cyclase) g_protein->effector Modulates second_messenger Second Messenger (e.g., IP3, DAG, cAMP) effector->second_messenger Generates ligand Psychoactive Compound ligand->receptor Binds cellular_response Cellular Response (e.g., Neuronal Firing) second_messenger->cellular_response Initiates

A simplified G-protein coupled receptor (GPCR) signaling cascade.
Experimental Workflow Diagram

This diagram outlines a typical workflow for the preclinical evaluation of a novel psychoactive compound.

Experimental Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Behavioral Assays Receptor Binding Receptor Binding Functional Assays Functional Assays Receptor Binding->Functional Assays Transporter Uptake Transporter Uptake Functional Assays->Transporter Uptake Locomotor Activity Locomotor Activity Transporter Uptake->Locomotor Activity Drug Discrimination Drug Discrimination Locomotor Activity->Drug Discrimination Conditioned Place Preference Conditioned Place Preference Drug Discrimination->Conditioned Place Preference Data Analysis Data Analysis Conditioned Place Preference->Data Analysis Compound Synthesis Compound Synthesis Compound Synthesis->Receptor Binding

Preclinical evaluation workflow for a novel psychoactive compound.

Experimental Protocols

Radioligand Binding Assay

This protocol is used to determine the binding affinity of a compound to a specific receptor.

  • Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for a target receptor.

  • Materials:

    • Cell membranes expressing the receptor of interest.

    • Radioligand specific for the target receptor (e.g., [³H]Ketanserin for 5-HT2A).

    • Test compound (this compound).

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • 96-well microplates.

    • Glass fiber filters.

    • Scintillation fluid and counter.

  • Procedure:

    • A constant concentration of radioligand and cell membranes are incubated with varying concentrations of the unlabeled test compound.

    • The incubation is carried out in a 96-well plate at a specific temperature and for a duration sufficient to reach equilibrium.

    • The reaction is terminated by rapid filtration through glass fiber filters, separating bound from free radioligand.

    • Filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

    • The radioactivity retained on the filters is measured using a scintillation counter.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

    • The Ki is calculated from the IC50 value using the Cheng-Prusoff equation.[11][12][13][14][15][16]

Dopamine Transporter (DAT) Uptake Assay

This assay measures the ability of a compound to inhibit the reuptake of dopamine by the dopamine transporter.

  • Objective: To determine the potency (IC50) of a test compound to inhibit dopamine uptake.

  • Materials:

    • Cells stably or transiently expressing the human dopamine transporter (hDAT).[17]

    • [³H]Dopamine.

    • Test compound.

    • Assay buffer.

    • 96-well plates.

    • Scintillation counter.

  • Procedure:

    • hDAT-expressing cells are plated in 96-well plates.

    • Cells are pre-incubated with various concentrations of the test compound or vehicle.[18][19]

    • [³H]Dopamine is added to initiate the uptake reaction.[18]

    • After a short incubation period, uptake is terminated by washing the cells with ice-cold buffer.

    • Cells are lysed, and the intracellular radioactivity is measured by scintillation counting.[18]

    • The IC50 value is calculated by determining the concentration of the test compound that causes a 50% reduction in the specific uptake of [³H]Dopamine.[17][20]

In Vivo Behavioral Assays

This test assesses general locomotor activity and anxiety-like behavior in rodents.

  • Objective: To evaluate the effects of a compound on spontaneous locomotion and exploratory behavior.

  • Apparatus: A square or circular arena with walls to prevent escape, often equipped with automated tracking software.[21][22]

  • Procedure:

    • Rodents are administered the test compound or vehicle.

    • After a specified pre-treatment time, the animal is placed in the center of the open field arena.

    • Behavior is recorded for a set duration (e.g., 10-30 minutes).[23]

    • Parameters measured include total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.[21][22][24][25]

This assay is used to assess the subjective effects of a drug in animals.[26][27]

  • Objective: To determine if a novel compound produces subjective effects similar to a known psychoactive drug.

  • Apparatus: An operant conditioning chamber with two levers.

  • Procedure:

    • Animals are trained to press one lever after receiving a known "training" drug (e.g., amphetamine) and a second lever after receiving a vehicle injection to receive a reward (e.g., food pellet).[28][29][30]

    • Once trained, animals are administered the test compound at various doses.

    • The percentage of responses on the drug-appropriate lever is measured. Full substitution suggests similar subjective effects to the training drug.[26]

References

Bridging the Gap: A Comparative Guide to the In Vitro to In Vivo Correlation of 1-(3-Fluorobenzyl)piperazine Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful translation of a compound's activity from a controlled laboratory setting to a complex biological system is a cornerstone of drug discovery. This guide provides a comparative framework for understanding and establishing the in vitro to in vivo correlation (IVIVC) of 1-(3-Fluorobenzyl)piperazine and its analogs. Piperazine derivatives are a versatile class of compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and antipsychotic properties.[1][2][3][4][5][6] Establishing a predictive relationship between in vitro potency and in vivo efficacy is crucial for optimizing drug development, reducing reliance on extensive animal testing, and defining critical quality attributes.[7][8]

Comparative In Vitro Activity of Fluorinated Benzylpiperazine Derivatives

The in vitro activity of piperazine derivatives is diverse and target-dependent. Arylpiperazines, for instance, have shown significant potential in cancer research by inducing cytotoxic effects in tumor cells.[9] The following table summarizes the in vitro activity of various fluorinated piperazine derivatives, offering a comparative landscape for this compound.

Compound/DerivativeAssay TypeTarget/Cell LineIn Vitro Activity MetricValueReference
1-(4-Fluorobenzyl)piperazine Derivative (Compound 25) Enzyme InhibitionMushroom Tyrosinase (TYR)IC500.96 µM[10]
Kojic Acid (Reference Compound) Enzyme InhibitionMushroom Tyrosinase (TYR)IC5017.76 µM[10]
Iodinated 1-{2-[bis(4-fluorophenyl)methoxy]ethyl}piperazine (CYD1E) Dopamine Uptake InhibitionRat Striatal SynaptosomesKi137 nM[11]
Iodinated 1-{2-[bis(4-fluorophenyl)methoxy]ethyl}piperazine (CYD3E) Dopamine Uptake InhibitionRat Striatal SynaptosomesKi101 nM[11]
p-Amino-phenethyl-m-trifluoromethylphenyl piperazine (PAPP) Larval Migration AssayHaemonchus contortus (L3 larvae)EC509.36 µM[12]
p-Amino-phenethyl-m-trifluoromethylphenyl piperazine (PAPP) Larval Migration AssayTrichostrongylus colubriformis (L3 larvae)EC5011.8 µM[12]
Levamisole (Reference Compound) Larval Migration AssayHaemonchus contortus (L3 larvae)EC5010.2 µM[12]
Pyrantel (Reference Compound) Larval Migration AssayHaemonchus contortus (L3 larvae)EC5055.39 µM[12]
Comparative In Vivo Efficacy of Fluorinated Piperazine Derivatives

Translating the in vitro promise of piperazine derivatives to in vivo efficacy is the ultimate goal. The following table presents in vivo data for compounds structurally related to this compound, highlighting their therapeutic potential in relevant animal models.

Compound/DerivativeAnimal ModelDisease/Condition ModelDosing RegimenIn Vivo Efficacy MetricResultReference
p-Amino-phenethyl-m-trifluoromethylphenyl piperazine (PAPP) GerbilsNematode Infection (H. contortus)100 mg/kg (oral or subcutaneous)Efficacy>99% reduction in worm burden[12]
p-Amino-phenethyl-m-trifluoromethylphenyl piperazine (PAPP) GerbilsNematode Infection (T. circumcincta)100 mg/kg (oral or subcutaneous)Efficacy>98% reduction in worm burden[12]
Levamisole (Reference Compound) GerbilsNematode Infection10 mg/kgEfficacyComparable to PAPP[12]
Iodinated 1-{2-[bis(4-fluorophenyl)methoxy]ethyl}piperazine (CYD3E) RatsDopamine Transporter ImagingIntravenous InjectionStriatum-to-Cerebellum Ratio2.7 (at 4 hours post-injection)[11]

Experimental Protocols

Detailed and reproducible experimental methodologies are fundamental to establishing a robust IVIVC. Below are protocols for key in vitro and in vivo assays relevant to the evaluation of this compound and its analogs.

In Vitro Cytotoxicity Evaluation (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.

  • Cell Culture : Culture human cancer cell lines (e.g., HUH-7, MCF-7, HCT-116) in appropriate media supplemented with fetal bovine serum and antibiotics, and maintain in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding : Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment : Prepare serial dilutions of the piperazine derivatives in the culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds. Include a solvent control (e.g., DMSO) and a negative control (medium only).[4]

  • Incubation : Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 1-4 hours to allow for the formation of formazan crystals.

  • Solubilization : Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or a specialized buffer).

  • Absorbance Measurement : Measure the absorbance of the wells at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the solvent control and determine the GI50 (the concentration that causes 50% growth inhibition) or IC50 value.[13]

In Vivo Anthelmintic Efficacy Assay

This protocol is used to evaluate the in vivo efficacy of a compound against nematode infections in a gerbil model.

  • Animal Model : Use purpose-bred gerbils, housed under standard laboratory conditions.

  • Infection : Infect the gerbils orally with a standardized dose of third-stage larvae (L3) of the target nematode species (e.g., Haemonchus contortus).

  • Compound Administration : At a specified time post-infection, administer the test compound (e.g., PAPP) and a reference compound (e.g., levamisole) to different groups of infected gerbils. The compound can be delivered orally or subcutaneously at a defined dosage.[12]

  • Necropsy and Worm Burden Count : At a predetermined time after treatment, humanely euthanize the animals and recover the adult worms from the relevant organs (e.g., gastrointestinal tract).

  • Efficacy Calculation : Count the number of worms in the treated groups and compare it to an untreated control group. Calculate the percentage efficacy as the reduction in the mean worm burden of the treated group relative to the control group.

Visualizing the Path to Correlation

Diagrams are powerful tools for illustrating complex processes and relationships. The following visualizations, created using the DOT language, outline the conceptual framework for establishing an in vitro to in vivo correlation and a hypothetical signaling pathway for piperazine derivatives.

IVIVC_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_correlation IVIVC Development invitro_assay In Vitro Assay (e.g., Enzyme Inhibition, Cytotoxicity) pk_params_invitro Determine In Vitro Parameters (IC50, Ki, Dissolution Rate) invitro_assay->pk_params_invitro dissolution Dissolution Testing (for formulation development) dissolution->pk_params_invitro data_correlation Correlate In Vitro and In Vivo Data pk_params_invitro->data_correlation Input animal_model Animal Model Selection (e.g., Rat, Gerbil) pk_study Pharmacokinetic (PK) Study (Plasma Concentration vs. Time) animal_model->pk_study pd_study Pharmacodynamic (PD) Study (Efficacy Measurement) animal_model->pd_study pk_params_invivo Determine In Vivo Parameters (AUC, Cmax, Efficacy) pk_study->pk_params_invivo pd_study->pk_params_invivo pk_params_invivo->data_correlation Input math_model Develop Predictive Mathematical Model (e.g., Linear Regression) data_correlation->math_model validation Model Validation math_model->validation regulatory Regulatory Applications (e.g., Biowaivers) validation->regulatory Submission & Application

Caption: A generalized workflow for establishing an in vitro to in vivo correlation (IVIVC).

Signaling_Pathway cluster_receptor Cell Surface cluster_cell Intracellular Signaling Cascade receptor Target Receptor (e.g., GPCR, Transporter) g_protein G-Protein Activation/Inhibition receptor->g_protein compound This compound (or analog) compound->receptor Binds second_messenger Second Messenger Modulation (e.g., cAMP, Ca2+) g_protein->second_messenger kinase_cascade Kinase Cascade (e.g., MAPK, PI3K/Akt) second_messenger->kinase_cascade transcription_factor Transcription Factor Activation kinase_cascade->transcription_factor nucleus Nucleus transcription_factor->nucleus gene_expression Altered Gene Expression nucleus->gene_expression cellular_response Cellular Response (e.g., Apoptosis, Proliferation, Neurotransmission) gene_expression->cellular_response

References

Comparative Analysis of Isomeric Purity for 1-(3-Fluorobenzyl)piperazine Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of analytical methodologies for determining the isomeric purity of 1-(3-Fluorobenzyl)piperazine. Ensuring the correct isomeric composition is critical in drug development, as different isomers can exhibit varied pharmacological and toxicological profiles. This document outlines key analytical techniques, presents comparative data, and provides detailed experimental protocols to aid in method selection and implementation.

Introduction to Isomeric Impurities in this compound

This compound is a chemical intermediate used in the synthesis of various pharmaceutical agents. During its synthesis, positional isomers can arise as impurities. The most common positional isomers are 1-(2-Fluorobenzyl)piperazine and 1-(4-Fluorobenzyl)piperazine, where the fluorine atom is located at the ortho- and para-positions of the benzyl ring, respectively. While this compound itself is not chiral, derivatives with substitutions on the piperazine ring can introduce chiral centers, necessitating enantiomeric separation.[1]

This guide focuses on the analytical methods for quantifying these potential positional isomers. The primary techniques evaluated are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), which are commonly employed for the analysis of piperazine derivatives.[2][3]

Comparison of Analytical Methodologies

The selection of an appropriate analytical method depends on factors such as the required sensitivity, resolution, and the nature of the sample matrix. Below is a summary of the performance of HPLC-UV and GC-MS for the analysis of this compound and its positional isomers.

Quantitative Data Summary
ParameterHPLC-UVGC-MS
Limit of Detection (LOD) 0.01%0.005%
Limit of Quantification (LOQ) 0.03%0.015%
**Linearity (R²) **>0.999>0.999
Precision (%RSD) < 2.0%< 1.5%
Accuracy (% Recovery) 98-102%99-101%
Resolution (Rs) between Isomers > 2.0> 2.5

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for similar compounds and can be adapted for specific laboratory conditions.[2][4]

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the routine quality control of this compound samples.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • UV Detection: 254 nm

Sample Preparation:

  • Accurately weigh approximately 25 mg of the this compound sample.

  • Dissolve the sample in 50 mL of diluent (e.g., 50:50 acetonitrile:water) to obtain a concentration of 0.5 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers higher sensitivity and specificity, making it ideal for trace-level impurity identification and quantification.

Chromatographic Conditions:

  • Column: Capillary column with a slightly polar stationary phase (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 1 minute

    • Ramp to 220°C at 10°C/min

    • Ramp to 290°C at 20°C/min, hold for 5 minutes

  • MS Interface Temperature: 280°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: 50-500 m/z

Sample Preparation:

  • Prepare a 1 mg/mL stock solution of the this compound sample in methanol.

  • Dilute the stock solution to a final concentration of 10 µg/mL with methanol.

  • Inject 1 µL of the final solution.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the isomeric purity analysis process.

G Experimental Workflow for Isomeric Purity Analysis cluster_sample Sample Handling cluster_analysis Analytical Methods cluster_data Data Processing cluster_result Final Report Sample This compound Sample Preparation Sample Preparation (Dissolution & Dilution) Sample->Preparation HPLC HPLC-UV Analysis Preparation->HPLC GCMS GC-MS Analysis Preparation->GCMS Integration Peak Integration & Identification HPLC->Integration GCMS->Integration Quantification Quantification of Isomers Integration->Quantification Report Isomeric Purity Report Quantification->Report G Decision Logic for Method Selection Start Define Analytical Goal Goal Goal Start->Goal RoutineQC Routine Quality Control FinalMethod Select Appropriate Method RoutineQC->FinalMethod TraceAnalysis Trace Analysis / Structure ID TraceAnalysis->FinalMethod Goal->RoutineQC Yes Goal->TraceAnalysis No

References

Unraveling the Metabolic Fate of Benzylpiperazine: A Focus on the N-Substituted Isomer

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the metabolic stability of benzylpiperazine isomers is currently hampered by a significant data gap in scientific literature. While N-benzylpiperazine (BZP) has been extensively studied due to its prevalence as a recreational substance, comparative metabolic data for its 2- and 3-substituted isomers are largely unavailable. This guide, therefore, provides a detailed examination of the metabolic stability of N-benzylpiperazine, supported by experimental data, and highlights the current limitations in comparing its isomers.

N-benzylpiperazine (BZP), a synthetic compound with stimulant properties, undergoes significant metabolism in the body, primarily mediated by the cytochrome P450 (CYP) enzyme system.[1][2] Understanding its metabolic fate is crucial for predicting its pharmacokinetic profile, potential drug-drug interactions, and toxicological effects.

In Vivo Pharmacokinetic Profile of N-Benzylpiperazine

Human studies have provided valuable insights into the absorption, distribution, metabolism, and excretion (ADME) of N-benzylpiperazine. Following oral administration, BZP is rapidly absorbed, reaching peak plasma concentrations within approximately 75 minutes.[3][4] The compound has an elimination half-life of around 5.5 hours, indicating a relatively moderate duration of action.[3][4]

Table 1: Pharmacokinetic Parameters of N-Benzylpiperazine in Healthy Human Volunteers (200mg Oral Dose)

ParameterValueUnitReference
Cmax (BZP)262ng/mL[3][4]
Tmax (BZP)75min[3][4]
Elimination Half-life (t1/2)5.5h[3][4]
Clearance (Cl/F)99L/h[3][4]
Cmax (3-OH-BZP)13ng/mL[3][4]
Tmax (3-OH-BZP)75min[3][4]
Cmax (4-OH-BZP)7ng/mL[3][4]
Tmax (4-OH-BZP)60min[3][4]

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration.

Metabolic Pathways of N-Benzylpiperazine

The metabolism of N-benzylpiperazine is characterized by two primary pathways: aromatic hydroxylation and N-dealkylation.[2][5] These biotransformations are primarily catalyzed by CYP2D6, with smaller contributions from CYP1A2 and CYP3A4.[2][4][6] The major metabolites identified in human plasma and urine are 3-hydroxy-BZP and 4-hydroxy-BZP.[1][3][4] Further metabolism can occur through conjugation with glucuronic acid or sulfate, facilitating excretion.[1][5] N-dealkylation results in the formation of piperazine, benzylamine, and N-benzylethylenediamine.[1][7][8]

cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism N-Benzylpiperazine N-Benzylpiperazine 3-OH-BZP 3-OH-BZP N-Benzylpiperazine->3-OH-BZP CYP2D6, CYP1A2, CYP3A4 (Aromatic Hydroxylation) 4-OH-BZP 4-OH-BZP N-Benzylpiperazine->4-OH-BZP CYP2D6, CYP1A2, CYP3A4 (Aromatic Hydroxylation) N-Benzylethylenediamine N-Benzylethylenediamine N-Benzylpiperazine->N-Benzylethylenediamine N-dealkylation Conjugated Metabolites Conjugated Metabolites 3-OH-BZP->Conjugated Metabolites Glucuronidation/ Sulfation 4-OH-BZP->Conjugated Metabolites Glucuronidation/ Sulfation Benzylamine Benzylamine N-Benzylethylenediamine->Benzylamine Piperazine Piperazine N-Benzylethylenediamine->Piperazine Start Start Incubation Incubate BZP with Human Liver Microsomes and NADPH Start->Incubation Inhibition Add Selective CYP Inhibitors (Optional) Incubation->Inhibition Termination Stop Reaction (e.g., Acetonitrile) Incubation->Termination Inhibition->Termination Protein_Precipitation Protein Precipitation & Centrifugation Termination->Protein_Precipitation Analysis LC-MS/MS or GC-MS Analysis Protein_Precipitation->Analysis Data_Analysis Quantify Parent & Metabolites Analysis->Data_Analysis End End Data_Analysis->End

References

Comparative Guide to Bioanalytical Methods for the Determination of 1-(3-Fluorobenzyl)piperazine and its Analogs in Urine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methodology Comparison: GC-MS vs. LC-MS/MS

The determination of piperazine derivatives in biological matrices like urine is commonly achieved using either GC-MS or LC-MS.[4][5] GC-MS is a robust technique, often considered a gold standard in toxicological analysis, but typically requires a derivatization step for piperazine compounds to improve their volatility and chromatographic properties.[1][6] In contrast, LC-MS methods generally do not require derivatization, offering a more direct and often faster analysis.[7]

The choice between these methods depends on available instrumentation, desired sensitivity, and sample throughput. Below is a summary of performance characteristics for representative validated methods for piperazine derivatives in urine.

Quantitative Performance Data

The following tables summarize the validation parameters for a GC-MS method for BZP and TFMPP in urine and a general LC-MS/MS method for piperazine derivatives.

Table 1: Performance Characteristics of a Validated GC-MS Method for Piperazine Derivatives in Urine [2][8]

Parameter1-Benzylpiperazine (BZP)1-(3-Trifluoromethylphenyl)piperazine (TFMPP)
Linearity Range0.016 - 10 µg/mL0.016 - 10 µg/mL
Limit of Quantification (LOQ)0.016 µg/mL0.016 µg/mL
Intra-day Precision (%RSD)< 10%< 10%
Inter-day Precision (%RSD)< 15%< 15%
Accuracy (%Bias)Within ±15%Within ±15%

Table 2: Performance Characteristics of a Validated LC-MS/MS Method for Piperazine Derivatives in Urine [1][6]

ParameterGeneral Piperazine Derivatives
Linearity Range1 - 1000 ng/mL
Limit of Detection (LOD)~1 ng/mL (with mass-selective detection)
Precision (%RSD)~6% at 300 ng/mL

Experimental Protocols

Detailed methodologies for both GC-MS and LC-MS/MS approaches are outlined below. These protocols can be adapted for the validation of a 3-FBP assay.

GC-MS Method with Derivatization

This method involves enzymatic hydrolysis to release conjugated metabolites, followed by liquid-liquid extraction (LLE) and derivatization before injection into the GC-MS system.[2][8]

  • Sample Pre-treatment (Enzymatic Hydrolysis):

    • To 500 µL of urine, add 500 µL of 0.2 M sodium acetate buffer (pH 5.2).

    • Add 25 µL of β-glucuronidase.

    • Incubate overnight at 37°C.

  • Liquid-Liquid Extraction (LLE):

    • Add an appropriate internal standard.

    • Alkalinize the sample with NaOH.

    • Extract the analytes with an organic solvent (e.g., ethyl acetate).

    • Centrifuge to separate the layers and transfer the organic phase.

  • Derivatization:

    • Evaporate the organic extract to dryness under a stream of nitrogen.

    • Add 50 µL of ethyl acetate and 50 µL of trifluoroacetic anhydride (TFAA).[2]

    • Incubate at 70°C for 30 minutes.

    • Evaporate to dryness and reconstitute in 100 µL of ethyl acetate for injection.

  • GC-MS Analysis:

    • Column: 5% phenyl/95% methyl silicone column (or equivalent).[9]

    • Carrier Gas: Helium or Hydrogen.

    • Oven Program: Start at 100-130°C, hold for 1-5 minutes, then ramp at 10-25°C/min to 290°C and hold.[9]

    • Detection: Mass spectrometer operating in Selected Ion Monitoring (SIM) mode.

LC-MS/MS Method

This method utilizes a "dilute-and-shoot" approach or a simple protein precipitation step, offering a faster sample preparation workflow.[1][7]

  • Sample Preparation:

    • To 100 µL of urine, add an appropriate deuterated internal standard (e.g., BZP-D7).[1]

    • Alkalinize the sample with 1 M NaOH.

    • Add cold acetonitrile to precipitate proteins.

    • Vortex and centrifuge for 5 minutes.

    • Filter the supernatant into an autosampler vial for analysis.

  • LC-MS/MS Analysis:

    • Column: C18 reversed-phase column (e.g., Synergi C18).[1]

    • Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Detection: Triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

    • Run Time: Typically under 15 minutes.[1]

Workflow Visualizations

The following diagrams illustrate the experimental workflows for the GC-MS and LC-MS/MS methods described.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Urine Urine Sample Hydrolysis Enzymatic Hydrolysis Urine->Hydrolysis LLE Liquid-Liquid Extraction Hydrolysis->LLE Evap1 Evaporation 1 LLE->Evap1 Deriv Derivatization (TFAA) Evap1->Deriv Evap2 Evaporation 2 Deriv->Evap2 Recon Reconstitution Evap2->Recon GCMS GC-MS Analysis (SIM) Recon->GCMS LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Urine Urine Sample Precip Protein Precipitation (Acetonitrile) Urine->Precip Centri Centrifugation Precip->Centri Filter Filtration Centri->Filter LCMS LC-MS/MS Analysis (MRM) Filter->LCMS

References

Safety Operating Guide

Proper Disposal of 1-(3-Fluorobenzyl)piperazine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for the Responsible Disposal of 1-(3-Fluorobenzyl)piperazine

The proper disposal of this compound is a critical aspect of laboratory safety and environmental responsibility. This compound, like many piperazine derivatives, should be treated as hazardous waste.[1][2] Adherence to established protocols is not only a matter of regulatory compliance but also a fundamental duty to protect personnel and the environment.[3] This guide provides a procedural, step-by-step approach to the safe disposal of this compound.

Before initiating any disposal procedure, it is imperative to consult the specific Safety Data Sheet (SDS) for this compound.[4] The SDS provides detailed and substance-specific safety, handling, and disposal information.

Hazard Summary and Quantitative Data

Based on available safety data for this compound and related piperazine compounds, it should be handled with caution. The following table summarizes key quantitative and safety data.

PropertyValueCitation
Molecular FormulaC₁₁H₁₅FN₂
CAS Number55513-19-4
Molecular Weight194.25 g/mol
Boiling Point281.3 °C at 760 mmHg
Density1.106 g/mL at 25 °C
Flash Point> 110 °C (> 230 °F) - closed cup
Storage Class10 - Combustible liquids
Incompatible MaterialsStrong oxidizing agents, Strong acids, Acid anhydrides, Acid chlorides[5]

Experimental Protocol: Waste Preparation for Disposal

The recommended disposal method for this compound is through a licensed chemical waste disposal facility, often involving controlled incineration.[1][6] Direct disposal into sanitary sewers or regular trash is strictly prohibited.[7][8] The following protocol details the steps for preparing the waste for collection.

Materials:

  • Appropriate Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles or face shield, and a lab coat.[5]

  • Designated hazardous waste container (compatible material, e.g., a securable plastic or metal container).[9]

  • Hazardous waste label.

  • Inert absorbent material (e.g., vermiculite, sand) for spill cleanup.[2]

Procedure:

  • Risk Assessment and PPE: Before handling the waste, review the SDS for this compound.[4] Don the appropriate PPE to minimize exposure.[5]

  • Waste Segregation: Ensure that waste containing this compound is not mixed with incompatible materials such as strong oxidizing agents or strong acids.[5] Keep halogenated and non-halogenated solvent wastes in separate containers.[3]

  • Containerization:

    • Carefully transfer the waste this compound into a designated hazardous waste container.[9]

    • If dealing with empty containers that held the compound, they must be triple-rinsed with a suitable solvent.[10] The rinsate from these rinses must be collected and disposed of as hazardous waste.[11]

    • Ensure the container is in good condition, free from leaks, and can be securely sealed.[9]

  • Labeling:

    • Affix a hazardous waste label to the container.[7]

    • The label must include the following information:

      • The words "Hazardous Waste".[9]

      • The full chemical name: "this compound". Do not use abbreviations.[4][9]

      • The concentration and quantity of the waste.[7]

      • The date of waste generation.[7]

      • The name and contact information of the principal investigator or laboratory supervisor.[7]

      • Associated hazard pictograms (e.g., corrosive, toxic).[7]

  • Storage:

    • Store the sealed and labeled hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area.[3]

    • Ensure the storage area is away from incompatible materials.[3]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to schedule a pickup.[4][7]

    • Provide them with all the necessary information about the waste as detailed on the hazardous waste label.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_prep Waste Preparation cluster_disposal Final Disposal start Waste this compound Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate from Incompatible Waste ppe->segregate containerize Transfer to Designated Hazardous Waste Container segregate->containerize label_waste Label Container with 'Hazardous Waste' & Full Chemical Name containerize->label_waste store Store in Secure Satellite Accumulation Area label_waste->store contact_ehs Contact EHS or Licensed Waste Disposal Company store->contact_ehs pickup Schedule Waste Pickup contact_ehs->pickup end Proper Disposal via Licensed Facility (e.g., Incineration) pickup->end

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guide for 1-(3-Fluorobenzyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of 1-(3-Fluorobenzyl)piperazine. The information is intended for trained researchers, scientists, and drug development professionals.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 55513-19-4[1]

  • Molecular Formula: C₁₁H₁₅FN₂[1]

Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or a full-face shield.Protects against potential splashes of the chemical which can cause serious eye irritation.[2][3]
Hand Protection Nitrile rubber gloves (minimum 0.11 mm thickness).Provides a barrier against skin contact. It is important to inspect gloves before use and change them frequently, especially if contact occurs.
Body Protection A laboratory coat or a chemical-resistant apron.Prevents contamination of personal clothing.[3]
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge is recommended if working outside a fume hood.Necessary to prevent respiratory tract irritation when there is a risk of generating aerosols or if working in a poorly ventilated area.[2][5]

Operational Plan: Safe Handling Procedures

Adherence to a strict operational workflow is critical to ensure safety. Always work in a well-ventilated area, preferably within a certified chemical fume hood.[3][5] Ensure that a safety shower and eyewash station are readily accessible.

Step-by-Step Handling Protocol:

  • Preparation:

    • Assemble and inspect all necessary PPE.

    • Ensure the work area (preferably a fume hood) is clean and uncluttered.

    • Have spill containment materials readily available.

  • Weighing and Aliquoting:

    • Use a dedicated, clean weighing vessel.

    • Handle the substance carefully to avoid generating dust or aerosols.

    • Close the primary container immediately after aliquoting.

  • Dissolution and Use:

    • If dissolving, add the compound to the solvent slowly.

    • Ensure the process is conducted within the fume hood.

  • Post-Handling:

    • Decontaminate the work surface.

    • Properly dispose of all contaminated materials (e.g., pipette tips, weighing paper) as hazardous waste.

    • Wash hands thoroughly after removing gloves.

G Figure 1. Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_ppe Inspect PPE prep_area Prepare Work Area prep_ppe->prep_area prep_spill Ready Spill Kit prep_area->prep_spill handling_weigh Weighing prep_spill->handling_weigh handling_dissolve Dissolution handling_weigh->handling_dissolve post_decon Decontaminate handling_dissolve->post_decon post_dispose Dispose Waste post_decon->post_dispose post_wash Wash Hands post_dispose->post_wash

Caption: A stepwise workflow for the safe handling of this compound.

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste. Do not dispose of this chemical down the drain or in regular trash.[6][7]

Table 2: Disposal Procedures

StepProcedure
Waste Segregation Segregate waste containing this compound from other laboratory waste. Avoid mixing with incompatible materials such as strong oxidizing agents and strong acids.[2][8]
Containerization Use a dedicated, leak-proof, and clearly labeled hazardous waste container. The label should include the full chemical name and appropriate hazard warnings.
Storage Store the sealed waste container in a designated, cool, dry, and well-ventilated secondary containment area away from incompatible materials pending collection.
Final Disposal Arrange for collection by a licensed hazardous waste disposal company. The recommended method of disposal for similar compounds is high-temperature incineration.[6]
Decontamination Empty containers that held this compound must be decontaminated before disposal or recycling. This typically involves rinsing with a suitable solvent (e.g., ethanol or acetone), with the rinsate collected as hazardous waste.[6]

References

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